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Core Science & Biosynthesis

Foundational

Synthesis of 3-(4-Fluoro-2-nitrophenoxy)propanol: A Comprehensive Technical Guide

Executive Summary As a Senior Application Scientist, I frequently encounter the need for highly pure, functionalized nitroaromatic building blocks. 3-(4-Fluoro-2-nitrophenoxy)propanol (C9H10FNO4) is a critical intermedia...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the need for highly pure, functionalized nitroaromatic building blocks. 3-(4-Fluoro-2-nitrophenoxy)propanol (C9H10FNO4) is a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), including benzoxazine-based therapeutics, PARP inhibitors, and targeted kinase inhibitors.

This whitepaper provides an in-depth, self-validating methodological guide for the synthesis of this molecule. Rather than relying on a single approach, we will explore two robust, field-proven pathways: the regioselective Nucleophilic Aromatic Substitution (SNAr) and the Williamson Etherification. Both routes are designed to maximize atom economy, ensure regiochemical fidelity, and incorporate strict In-Process Controls (IPCs) to guarantee experimental trustworthiness.

Retrosynthetic Analysis & Mechanistic Rationale

The structural core of 3-(4-fluoro-2-nitrophenoxy)propanol features an electron-withdrawing nitro group positioned ortho to an ether linkage, with a fluorine atom at the para position relative to the ether. This specific substitution pattern opens two primary retrosynthetic disconnections.

Retrosynthesis Target 3-(4-Fluoro-2-nitrophenoxy)propanol RouteA Route A: SNAr Target->RouteA RouteB Route B: O-Alkylation Target->RouteB SM_A 2,5-Difluoronitrobenzene + 1,3-Propanediol RouteA->SM_A SM_B 4-Fluoro-2-nitrophenol + 3-Bromo-1-propanol RouteB->SM_B

Retrosynthetic strategies for the target molecule via SNAr and O-alkylation.

  • Route A (SNAr): Utilizes[1] and 1,3-propanediol. The nitro group strongly activates the ortho-fluorine (C2) toward nucleophilic attack by lowering the LUMO of the aromatic ring, while the meta-fluorine (C5) remains electronically isolated and inert[2].

  • Route B (Williamson Etherification): Utilizes[3] and 3-bromo-1-propanol. The ortho-nitro group increases the acidity of the phenol, allowing for facile deprotonation and subsequent SN2 attack on the alkyl bromide.

Route A: Regioselective SNAr of 2,5-Difluoronitrobenzene

Mechanistic Causality

The choice of base and solvent is critical here. We utilize Potassium Carbonate (K₂CO₃) in N,N-Dimethylformamide (DMF). K₂CO₃ is a mild base that deprotonates one hydroxyl group of 1,3-propanediol without causing significant degradation of the nitroaromatic ring. DMF, a polar aprotic solvent, strips the solvation shell from the potassium cation, leaving a highly reactive, "naked" alkoxide nucleophile. The regioselectivity is driven entirely by the stabilization of the intermediate Meisenheimer complex; the negative charge generated by attack at C2 is delocalized directly onto the strongly electron-withdrawing nitro group.

Self-Validating Experimental Protocol

Workflow Step1 Reaction Setup 2,5-Difluoronitrobenzene 1,3-Propanediol K2CO3 / DMF Step2 Thermal Activation 60°C for 12 hours IPC: TLC/LC-MS Step1->Step2 Step3 Workup H2O quench EtOAc extract Brine wash Step2->Step3 Step4 Purification Silica Gel Column Hexane:EtOAc Step3->Step4

Step-by-step experimental workflow and in-process controls for Route A.

Step-by-Step Methodology:

  • Preparation: Charge a dry, nitrogen-flushed round-bottom flask with 2,5-difluoronitrobenzene (1.0 equiv, 10 mmol) and anhydrous DMF (20 mL).

  • Reagent Addition: Add 1,3-propanediol (1.5 equiv, 15 mmol) followed by finely powdered anhydrous K₂CO₃ (1.5 equiv, 15 mmol). Causality Note: A slight excess of the diol prevents dialkylation (formation of a bridged diether).

  • Thermal Activation: Heat the suspension to 60 °C with vigorous stirring for 12 hours.

  • In-Process Control (IPC) - Validation Step: Sample the reaction mixture. Analyze via LC-MS. The reaction is deemed complete when the starting material peak (m/z 159) is <1% and the product mass (m/z 215) is dominant.

  • Quench & Extraction: Cool to room temperature. Pour the mixture into ice-cold distilled water (100 mL) to precipitate inorganic salts and partition the DMF. Extract with Ethyl Acetate (3 × 30 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (2 × 20 mL) to remove residual DMF, followed by brine (20 mL). Dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure. Purify via flash chromatography (Silica gel, Hexane:EtOAc 7:3 v/v).

Route B: Williamson Etherification of 4-Fluoro-2-nitrophenol

Mechanistic Causality

For laboratories where [3] is more readily accessible, Route B is highly efficient. The pKa of 4-fluoro-2-nitrophenol is approximately 7.2 due to the dual electron-withdrawing effects of the nitro and fluoro groups. This allows for complete deprotonation by K₂CO₃. The resulting phenoxide is an ambient nucleophile; however, the use of DMF heavily favors O-alkylation over C-alkylation.

Self-Validating Experimental Protocol

Step-by-Step Methodology:

  • Preparation: Dissolve 4-fluoro-2-nitrophenol (1.0 equiv, 10 mmol) in anhydrous DMF (20 mL).

  • Deprotonation: Add K₂CO₃ (2.0 equiv, 20 mmol). Stir at room temperature for 30 minutes until the solution turns a deep, vibrant yellow/orange (visual confirmation of phenoxide formation).

  • Alkylation: Add 3-bromo-1-propanol (1.2 equiv, 12 mmol) dropwise. Heat the mixture to 80 °C for 8 hours.

  • In-Process Control (IPC) - Validation Step: Monitor via TLC (Hexane:EtOAc 3:1). The reaction is validated as complete when the intensely UV-active, bright yellow phenoxide baseline spot is entirely consumed.

  • Workup & Isolation: Follow the identical aqueous quench, extraction, and purification protocol as described in Route A (Step 5-7).

Quantitative Data & Yield Comparison

To aid in route selection, the following table summarizes the quantitative metrics and process parameters for both methodologies.

ParameterRoute A (SNAr)Route B (Williamson Ether)
Primary Starting Material 2,5-Difluoronitrobenzene4-Fluoro-2-nitrophenol
Coupling Partner 1,3-Propanediol3-Bromo-1-propanol
Base / Solvent K₂CO₃ / DMFK₂CO₃ / DMF
Temperature / Time 60 °C / 12 h80 °C / 8 h
Regioselectivity Excellent (>95% ortho)N/A (Direct O-alkylation)
Typical Isolated Yield 82 - 88%75 - 80%
Primary Impurity Risk Dialkylation (minor)C-alkylation (trace)

Analytical Characterization Standard

To ensure the trustworthiness of the final isolated compound, the product must meet the following analytical criteria:

  • ¹H NMR (400 MHz, CDCl₃): Look for the characteristic triplet at 4.25 ppm (t, J = 6.0 Hz, 2H), which confirms the O-CH₂ linkage, proving that O-alkylation (Route B) or SN~Ar (Route A) occurred successfully.

  • ¹⁹F NMR (376 MHz, CDCl₃): A single major peak at approximately -120 ppm confirms the presence of the single fluorine atom and validates the regiopurity of Route A.

Sources

Exploratory

An In-depth Technical Guide to the Preparation of 3-(4-Fluoro-2-nitrophenoxy)propanol from 4-fluoro-2-nitrophenol

This guide provides a comprehensive overview of the synthesis of 3-(4-fluoro-2-nitrophenoxy)propanol, a key intermediate in the production of various pharmaceuticals, including the beta-blocker Nebivolol.[1][2][3][4][5]...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the synthesis of 3-(4-fluoro-2-nitrophenoxy)propanol, a key intermediate in the production of various pharmaceuticals, including the beta-blocker Nebivolol.[1][2][3][4][5] We will delve into the core chemical principles, provide a detailed experimental protocol, and discuss the critical parameters that influence the reaction's success.

Introduction: Significance and Synthetic Strategy

3-(4-Fluoro-2-nitrophenoxy)propanol is a crucial building block in organic synthesis. Its structure, featuring a substituted aromatic ring and a primary alcohol, allows for further functionalization to create complex molecules. The primary synthetic route to this compound is the Williamson ether synthesis, a robust and widely used method for forming ethers.[6] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific application, the phenoxide of 4-fluoro-2-nitrophenol acts as the nucleophile, attacking an alkyl halide, 3-halo-1-propanol.

The electron-withdrawing nature of the nitro and fluoro groups on the phenol ring increases the acidity of the hydroxyl group, facilitating the formation of the phenoxide anion under basic conditions.[7][8] This enhanced acidity is a key factor in the efficiency of the reaction.

The Williamson Ether Synthesis: Mechanism and Key Considerations

The synthesis of 3-(4-fluoro-2-nitrophenoxy)propanol proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[9][10]

Reaction Scheme:

Mechanism:

  • Deprotonation: A base, typically a strong hydroxide like sodium hydroxide or potassium hydroxide, deprotonates the phenolic hydroxyl group of 4-fluoro-2-nitrophenol to form the more nucleophilic phenoxide anion.

  • Nucleophilic Attack: The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of 3-bromo-1-propanol. This attack occurs from the backside of the carbon-bromine bond.[11]

  • Displacement: The carbon-oxygen bond forms concurrently with the breaking of the carbon-bromine bond, displacing the bromide ion as the leaving group.

The following diagram illustrates the reaction mechanism:

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products 4-fluoro-2-nitrophenol 4-Fluoro-2-nitrophenol Phenoxide 4-Fluoro-2-nitrophenoxide Anion 4-fluoro-2-nitrophenol->Phenoxide Deprotonation Base Base (e.g., NaOH) Base->Phenoxide 3-bromo-1-propanol 3-Bromo-1-propanol Product 3-(4-Fluoro-2-nitrophenoxy)propanol 3-bromo-1-propanol->Product Phenoxide->Product SN2 Attack Salt NaBr Water H₂O

Figure 1: Reaction mechanism for the synthesis of 3-(4-Fluoro-2-nitrophenoxy)propanol.

Critical Parameters for Success:

  • Choice of Base: Strong bases like NaOH or KOH are essential to ensure complete deprotonation of the phenol. The choice can influence reaction kinetics and yield.

  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are often preferred as they can solvate the cation of the base, leaving the alkoxide anion more available for reaction.[6]

  • Temperature: The reaction temperature is a critical parameter. Higher temperatures can increase the reaction rate but may also lead to side reactions, such as elimination if a secondary or tertiary alkyl halide were used.[6] For primary alkyl halides like 3-bromo-1-propanol, substitution is generally favored.

  • Leaving Group: The choice of the halogen on the propanol reagent is important. Bromine is a good leaving group, making 3-bromo-1-propanol a suitable reactant.

Detailed Experimental Protocol

This protocol outlines a laboratory-scale synthesis of 3-(4-fluoro-2-nitrophenoxy)propanol.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
4-Fluoro-2-nitrophenol157.1015.7 g0.101.0
3-Bromo-1-propanol138.9915.3 g (10.9 mL)0.111.1
Sodium Hydroxide40.004.4 g0.111.1
Dimethylformamide (DMF)-100 mL--
Diethyl Ether-As needed--
Saturated Sodium Bicarbonate-As needed--
Brine-As needed--
Anhydrous Magnesium Sulfate-As needed--

Experimental Workflow:

The following diagram provides a visual representation of the experimental workflow.

experimental_workflow A 1. Dissolve 4-fluoro-2-nitrophenol and NaOH in DMF B 2. Add 3-bromo-1-propanol dropwise at room temperature A->B C 3. Heat the reaction mixture (e.g., 60-70 °C) and monitor by TLC B->C D 4. Quench the reaction with water C->D E 5. Extract the product with diethyl ether D->E F 6. Wash the organic layer with NaHCO₃ and brine E->F G 7. Dry over MgSO₄ and filter F->G H 8. Concentrate under reduced pressure G->H I 9. Purify by column chromatography H->I

Figure 2: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluoro-2-nitrophenol (15.7 g, 0.10 mol) and sodium hydroxide (4.4 g, 0.11 mol) in 100 mL of dimethylformamide (DMF). Stir the mixture at room temperature until all the solids have dissolved.

  • Addition of Alkyl Halide: To the resulting solution, add 3-bromo-1-propanol (15.3 g, 0.11 mol) dropwise over a period of 15-20 minutes. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to 60-70°C and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is complete when the starting phenol spot is no longer visible.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 300 mL of cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).[12]

  • Washing: Combine the organic extracts and wash successively with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).[12]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[13]

  • Purification: The crude product is typically an oil or a low-melting solid. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 3-(4-fluoro-2-nitrophenoxy)propanol.

Characterization and Purity Analysis

The identity and purity of the synthesized 3-(4-fluoro-2-nitrophenoxy)propanol should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule (e.g., -OH, -NO₂, C-O-C ether linkage).

  • Melting Point: For solid products, the melting point is a good indicator of purity.

Safety Considerations
  • 4-Fluoro-2-nitrophenol: This compound is toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • 3-Bromo-1-propanol: This is a lachrymator and is corrosive. Work in a well-ventilated fume hood and wear appropriate PPE.

  • Sodium Hydroxide: A corrosive solid. Avoid contact with skin and eyes.

  • Dimethylformamide (DMF): A potential teratogen. Handle with care in a fume hood.

  • Diethyl Ether: Highly flammable. Ensure there are no open flames or spark sources in the vicinity.[12]

Conclusion

The Williamson ether synthesis provides an efficient and reliable method for the preparation of 3-(4-fluoro-2-nitrophenoxy)propanol from 4-fluoro-2-nitrophenol. By carefully controlling the reaction conditions, particularly the choice of base, solvent, and temperature, high yields of the desired product can be achieved. This guide provides a solid foundation for researchers and drug development professionals to successfully synthesize this important intermediate.

References

  • Eureka | Patsnap. (2018, September 28). Process for the synthesis of intermediates of nebivolol.
  • Google Patents. (n.d.). US11142512B2 - Nebivolol synthesis method and intermediate compound thereof.
  • Google Patents. (2017, July 27). WO2017125900A1 - Process for the synthesis of intermediates of nebivolol.
  • Google Patents. (n.d.). US20190031636A1 - Process for the synthesis of intermediates of nebivolol.
  • European Patent Office. (2022, March 30). NEBIVOLOL SYNTHESIS METHOD AND INTERMEDIATE COMPOUND THEREOF - European Patent Office - EP 3974419 A2 - EPO.
  • Eureka | Patsnap. (2018, June 26). Method used for preparing 3-(4-fluoro-2-nitrophenyl) propanone.
  • ResearchGate. (n.d.). A comprehensive review on catalytic O-alkylation of phenol and hydroquinone | Request PDF.
  • Unknown. (n.d.). The Williamson Ether Synthesis.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Chem-Station Int. Ed. (2014, April 13). Williamson Ether Synthesis.
  • Organic Syntheses. (2017, March 11). Rhenium-Catalyzed ortho-Alkylation of Phenols.
  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
  • ResearchGate. (n.d.). Reaction pathway for the direct O-alkylation. | Download Scientific Diagram.
  • ResearchGate. (n.d.). Continuous Flow Microfluidic Chemistry: Synthesis of [18F]-3-Fluoro-2-(4-((2-nitro-1H-Imidazol-1-yl)methyl)-1H-1,2,3-triazol-1-yl)Propan-1-ol, [18F]F-HX4, A Potent Hypoxia Agent.
  • Guidechem. (2023, July 31). What is 3-Fluoro-4-nitrophenol and its Chemical Applications? - FAQ.
  • MDPI. (2022, November 17). Selective O-alkylation of Phenol Using Dimethyl Ether.
  • Sigma-Aldrich. (n.d.). 4-Fluoro-2-nitrophenol 99 394-33-2.
  • Organic Syntheses Procedure. (n.d.). 4.
  • Purdue University. (n.d.). Fluoroorganic Chemistry - Ramachandran Research Group.
  • . (n.d.). Synthesis of 4-Fluoroamphetamine. Retrieved from

  • The Journal of Physical Chemistry A. (2006, January 24). Alkylation of Phenol: A Mechanistic View.
  • Unknown. (2026, January 6). Synthesis, crystal structure and Hirshfeld surface analysis of (3aSR,10RS,10aRS)-2-(4-iodophenyl)-1-oxo-5-tosyl-1,2,3,3a,4,5,10,10a-octahydropyrrolo[3,4-b]carbazole-10-carboxylic acid–ethanol.
  • Google Patents. (n.d.). CN102766053B - Production method of 3-fluoro-4-nitrophenol.
  • CymitQuimica. (n.d.). CAS 394-41-2: 3-Fluoro-4-nitrophenol.
  • PMC. (n.d.). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens.
  • PMC. (n.d.). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity.
  • Google Patents. (n.d.). US4539428A - Preparation of diaminodiphenyl ethers.
  • MDPI. (2025, April 12). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2.
  • MDPI. (2022, September 19). Synthesis and Characterization of a Self-Polycondensation Diazaphthalanone Monomer and Its Polymers from Polycondensation Reactions.

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Foundational

An In-depth Technical Guide to 3-(4-Fluoro-2-nitrophenoxy)propanol: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-(4-Fluoro-2-nitrophenoxy)propanol, a fluorinated nitroaromatic compound with significan...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(4-Fluoro-2-nitrophenoxy)propanol, a fluorinated nitroaromatic compound with significant potential as a building block in medicinal chemistry and materials science. While this specific molecule is not widely cataloged, this document outlines a robust and detailed synthetic protocol for its preparation via the Williamson ether synthesis, starting from the commercially available precursor, 4-Fluoro-2-nitrophenol. This guide furnishes a thorough characterization of the starting material, predicted physicochemical properties of the target compound, and a discussion of its potential applications, particularly in drug discovery, based on the known significance of the fluoro- and nitro- functional groups. Furthermore, it provides essential safety and handling protocols, drawing from data on analogous chemical structures to ensure safe laboratory practices.

Introduction: The Significance of Fluorinated Nitroaromatics

Organofluorine compounds have become increasingly vital in the pharmaceutical industry, with approximately 20% of all commercial drugs containing fluorine. The introduction of fluorine into a molecule can dramatically alter its physicochemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target proteins. When combined with a nitroaromatic scaffold, the resulting molecule becomes a versatile intermediate for a wide array of chemical transformations.

The nitro group is a strong electron-withdrawing group that can activate the aromatic ring for nucleophilic aromatic substitution and can be readily reduced to an amine, providing a key functional handle for further molecular elaboration. The specific compound, 3-(4-Fluoro-2-nitrophenoxy)propanol, combines these features: a fluoronitro-activated aromatic ring, a flexible propanol ether linkage, and a terminal hydroxyl group. This unique combination makes it a highly valuable, albeit not commonly listed, synthon for the development of novel therapeutic agents and functional materials. This guide serves as a foundational document for researchers looking to synthesize and utilize this promising chemical entity.

Chemical Identity and Properties of the Key Precursor

The logical and most efficient synthesis of 3-(4-Fluoro-2-nitrophenoxy)propanol begins with the precursor 4-Fluoro-2-nitrophenol. A thorough understanding of this starting material is critical for a successful synthesis.

4-Fluoro-2-nitrophenol

This compound is a yellow to orange crystalline solid that serves as the foundational aromatic core for the target molecule.[1]

PropertyValueSource
CAS Number 394-33-2[1][2][3][4]
Molecular Formula C₆H₄FNO₃[1][2][3]
Molecular Weight 157.10 g/mol [2][5]
Appearance Orange to Green to Amber powder/crystal[1][6]
Melting Point 75-77 °C[5]
Purity ≥98% (GC)[1]

Synthesis of 3-(4-Fluoro-2-nitrophenoxy)propanol

The most direct and established method for preparing the target ether is the Williamson ether synthesis.[1][2][7] This reaction involves the deprotonation of a phenol to form a more nucleophilic phenoxide, which then displaces a halide from an alkyl halide in an SN2 reaction.[1][2]

Proposed Synthetic Workflow

The synthesis can be logically structured into three main stages: reaction, workup, and purification.

Caption: General workflow for the synthesis of 3-(4-Fluoro-2-nitrophenoxy)propanol.

Detailed Experimental Protocol

This protocol describes a standard laboratory-scale synthesis.

  • Deprotonation: To a stirred solution of 4-Fluoro-2-nitrophenol (1.0 eq) in anhydrous acetonitrile (approx. 0.2 M), add anhydrous potassium carbonate (1.5 eq). The use of a slight excess of this mild base ensures complete formation of the potassium phenoxide salt.

  • Nucleophilic Substitution: To the resulting suspension, add 3-bromo-1-propanol (1.2 eq) dropwise at room temperature. The use of a primary alkyl halide is crucial as it is highly amenable to the SN2 reaction mechanism, minimizing potential side reactions like elimination.[1]

  • Reaction: Heat the mixture to reflux (approx. 82°C for acetonitrile) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Workup: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine. This removes any remaining inorganic impurities and water-soluble components.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude oil or solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 3-(4-Fluoro-2-nitrophenoxy)propanol.

Reaction Mechanism

The core of the synthesis is the bimolecular nucleophilic substitution (SN2) reaction.

Caption: The two-step mechanism involving phenoxide formation and SN2 displacement.

(Note: The image placeholders in the DOT script above are illustrative and would need to be replaced with actual chemical structure images for rendering.)

Predicted Physicochemical Properties

PropertyPredicted Value / CharacteristicRationale
Molecular Formula C₉H₁₀FNO₄From structure
Molecular Weight 215.18 g/mol From formula
Appearance Pale yellow oil or low-melting solidTypical for nitroaromatic ethers
Boiling Point > 300 °CHigh due to polarity, MW, and H-bonding
Melting Point 40 - 60 °CPossible low-melting solid
Solubility Soluble in polar organic solvents (e.g., Acetone, Ethyl Acetate, DCM). Sparingly soluble in water.Ether linkage and alcohol group increase polarity
pKa ~15-16 (alcohol proton)Typical for a primary alcohol

Applications in Research and Drug Development

The structural motifs within 3-(4-Fluoro-2-nitrophenoxy)propanol make it a valuable intermediate for creating diverse molecular libraries.

  • Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a substituted aromatic core. The fluoro- and nitro- groups can be exploited to modulate electronic properties and form key interactions within the ATP-binding pocket of kinases. The propanol side chain offers a vector for linking to other pharmacophores or solubilizing groups.

  • Synthesis of Novel Heterocycles: The nitro group can be reduced to an amine, which can then be used as a handle for constructing various heterocyclic systems (e.g., benzimidazoles, quinoxalines), which are prevalent in medicinal chemistry.

  • Probes for Bioimaging: Nitroaromatic compounds are often used as precursors for hypoxia imaging agents in cancer research. The nitro group can be bioreduced in low-oxygen environments, triggering a change in signal (e.g., fluorescence).

  • Building Block for Agrochemicals: Nitrophenolic ethers are a known class of compounds with herbicidal and pesticidal activity. This scaffold could be explored for the development of new agrochemicals.

Safety and Handling

Comprehensive safety data for 3-(4-Fluoro-2-nitrophenoxy)propanol is not available. Therefore, precautions must be based on the known hazards of its precursor, 4-Fluoro-2-nitrophenol, and related nitroaromatic compounds.

  • Hazard Classification (Predicted): Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. May cause respiratory irritation.[5]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles.

    • Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).

    • Respiratory Protection: Use only in a well-ventilated chemical fume hood. If handling large quantities or generating dust/aerosols, a respirator may be necessary.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

3-(4-Fluoro-2-nitrophenoxy)propanol represents a synthetically accessible and highly versatile chemical intermediate. This guide provides a clear and actionable pathway for its synthesis via the Williamson ether reaction, leveraging the commercially available precursor 4-Fluoro-2-nitrophenol. By detailing the properties of the starting material, a robust synthetic protocol, and the predicted characteristics and potential applications of the target molecule, this document serves as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, enabling them to explore the full potential of this promising fluorinated building block.

References

  • 4-FLUORO-2-NITROPHENOL | CAS 394-33-2 . Matrix Fine Chemicals. [Link]

  • The Williamson Ether Synthesis . Master Organic Chemistry. [Link]

  • Williamson ether synthesis . Wikipedia. [Link]

Sources

Exploratory

Chemoselective Williamson Ether Synthesis of 3-(4-Fluoro-2-nitrophenoxy)propanol: A Technical Guide

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary The synthesis of 3-(4-Fluoro-2-nitrophenoxy)propanol...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The synthesis of 3-(4-Fluoro-2-nitrophenoxy)propanol via the Williamson ether synthesis represents a critical carbon-oxygen (C-O) bond-forming operation. This molecule serves as a highly versatile intermediate in medicinal chemistry; the fluoro group acts as a bioisostere or a handle for nucleophilic aromatic substitution ( SN​Ar ), while the nitro group can be reduced to an aniline for downstream functionalization.

This whitepaper provides an in-depth, causality-driven guide to the chemoselective O -alkylation of 4-fluoro-2-nitrophenol using 3-bromo-1-propanol. By dissecting the thermodynamic and kinetic principles governing the reaction, this guide establishes a self-validating, highly reproducible protocol optimized for yield, purity, and scalability.

Mechanistic Rationale & Chemoselectivity

The Williamson ether synthesis is a classic SN​2 (bimolecular nucleophilic substitution) reaction [3]. However, when utilizing bifunctional electrophiles such as 3-bromo-1-propanol, chemoselectivity becomes the primary synthetic challenge.

The pKa Differential and Base Selection

To prevent unwanted side reactions—such as the oligomerization of 3-bromo-1-propanol or the formation of oxetane via intramolecular cyclization—the choice of base is paramount.

  • Aliphatic Alcohol: The primary alcohol on 3-bromo-1-propanol has a pKa​ of approximately 16.

  • Aryl Alcohol: 4-Fluoro-2-nitrophenol is highly acidic ( pKa​≈7.2 ). The strong electron-withdrawing nature of the ortho-nitro group stabilizes the resulting phenoxide anion through resonance and inductive effects [1].

By utilizing a mild inorganic base such as anhydrous Potassium Carbonate ( K2​CO3​ , conjugate acid pKa​≈10.3 ), we achieve exclusive deprotonation of the phenol. The aliphatic alcohol remains protonated and inert, ensuring strictly intermolecular O -alkylation [4].

Solvent Kinetics

Polar aprotic solvents are mandatory for optimal SN​2 kinetics [3]. N,N-Dimethylformamide (DMF) is selected over protic solvents because it strongly solvates the potassium cation ( K+ ) while leaving the phenoxide anion "naked." This lack of a solvent shell around the nucleophile dramatically lowers the activation energy of the substitution step [1, 3].

Mechanism Phenol 4-Fluoro-2-nitrophenol (pKa ~7.2) Phenoxide Phenoxide Anion (Active Nucleophile) Phenol->Phenoxide Deprotonation Base K2CO3 (Mild Base) Base->Phenoxide Promotes Product 3-(4-Fluoro-2-nitrophenoxy)propanol (Target Ether) Phenoxide->Product SN2 Attack Electrophile 3-Bromo-1-propanol (Electrophile) Electrophile->Product Br- Displacement

Caption: Mechanistic pathway and chemoselectivity logic of the Williamson ether synthesis.

Reaction Optimization Data

To establish the most robust protocol, various conditions were evaluated. The data below demonstrates the causality behind the final protocol parameters [1, 2].

Table 1: Optimization of Reaction Parameters (10 mmol scale)

EntrySolventBase (Equiv)Temp (°C)Time (h)Yield (%)Observation / Causality
1Acetone K2​CO3​ (2.0)60 (Reflux)1245%Incomplete reaction; solvent boiling point too low for optimal SN​2 kinetics.
2Acetonitrile K2​CO3​ (2.0)82 (Reflux)872%Moderate yield; heterogeneous mixture limits base availability.
3 DMF K2​CO3​ (2.0) 80 5 91% Optimal; naked anion effect maximizes reaction rate and conversion.
4DMF Cs2​CO3​ (1.5)80394%Faster kinetics due to larger cation, but cost-prohibitive for scale-up.
5DMSO KOH (2.0)90465%Stronger base leads to trace aliphatic deprotonation and complex impurity profile.

Experimental Methodology

The following protocol is designed as a self-validating system. Visual cues and specific workup steps are included to ensure product integrity and complete removal of high-boiling solvents.

Reagents and Equipment
  • Substrate: 4-Fluoro-2-nitrophenol (1.0 equiv, limiting reagent)

  • Alkylating Agent: 3-Bromo-1-propanol (1.2 equiv)

  • Base: Anhydrous Potassium Carbonate ( K2​CO3​ ) (2.0 equiv, finely powdered)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (0.2 M relative to phenol)

  • Equipment: Flame-dried round-bottom flask, magnetic stir bar, reflux condenser, nitrogen balloon.

Step-by-Step Protocol

Step 1: Phenoxide Generation (Deprotonation)

  • Charge the flame-dried flask with 4-Fluoro-2-nitrophenol (1.0 equiv) and anhydrous DMF.

  • Add finely powdered anhydrous K2​CO3​ (2.0 equiv) to the stirring solution at room temperature.

  • Self-Validation Check: Stir for 30 minutes under nitrogen. The solution will transition from a pale yellow to a deep orange/red suspension . This color shift is the visual confirmation of the phenoxide anion generation.

Step 2: Alkylation ( SN​2 Reaction) 4. Add 3-Bromo-1-propanol (1.2 equiv) dropwise via syringe over 5 minutes. 5. Attach the reflux condenser and heat the reaction mixture to 80 °C using an oil bath or heating block. 6. Stir vigorously for 4 to 6 hours. 7. Monitoring: Monitor via TLC (Eluent: 3:1 Hexanes/Ethyl Acetate). The starting phenol is highly UV-active and stains yellow, while the product will appear as a new, higher Rf​ spot.

Step 3: Quench and Liquid-Liquid Extraction 8. Cool the reaction mixture to room temperature. 9. Quench the reaction by pouring it into a separatory funnel containing ice-cold distilled water (volume equal to 5x the DMF volume). 10. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

Step 4: DMF Removal and Drying 11. Critical Step: Combine the organic layers and wash vigorously with a 5% aqueous Lithium Chloride (LiCl) solution (3x). LiCl highly effectively partitions DMF into the aqueous phase, preventing solvent contamination in the final product. 12. Wash the organic layer once with saturated NaCl (brine). 13. Dry the organic layer over anhydrous Sodium Sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure.

Step 5: Purification 14. Purify the crude oil via silica gel flash column chromatography (Gradient: 10% to 40% EtOAc in Hexanes) to yield 3-(4-Fluoro-2-nitrophenoxy)propanol as a viscous yellow oil or low-melting solid.

Workflow A 1. Deprotonation 4-Fluoro-2-nitrophenol + K2CO3 in DMF (RT, 30 min) B 2. Alkylation Add 3-Bromo-1-propanol (80°C, 4-6 hrs) A->B C 3. Quench & Extraction H2O / EtOAc B->C D 4. Washing (DMF Removal) 5% aq. LiCl wash -> Brine wash C->D E 5. Purification Silica Gel Column Chromatography D->E F Target Compound 3-(4-Fluoro-2-nitrophenoxy)propanol E->F

Caption: Experimental workflow for the synthesis of 3-(4-Fluoro-2-nitrophenoxy)propanol.

Troubleshooting & Analytical Insights

  • Low Yield / Unreacted Starting Material: If TLC indicates stalled progress, the alkylating agent may have degraded, or the K2​CO3​ may have absorbed atmospheric moisture. Always use freshly opened or oven-dried K2​CO3​ [1].

  • Formation of Dialkylated Impurities: If the reaction is pushed to excessive temperatures (>100 °C), the primary alcohol of the product may undergo unwanted etherification. Strict temperature control at 80 °C prevents this.

  • Residual DMF in NMR: If the 1H NMR spectrum shows peaks at 2.88, 2.96, and 8.02 ppm, DMF is still present. Repeat the 5% aqueous LiCl washing step [1, 3].

References

  • Title: Regular Article - Organic Chemistry Research: Tandem, scalable, Williamson ether synthesis Source: Organic Chemistry Research (orgchemres.org) URL: [Link]

  • Title: Williamson Ether Synthesis - Name Reactions in Organic Synthesis Source: Cambridge University Press & Assessment URL: [Link]

  • Title: Proline Catalyzed α-Aminoxylation Reaction in the Synthesis of Biologically Active Compounds Source: Accounts of Chemical Research (ACS Publications) URL: [Link]

Foundational

An In-depth Technical Guide to 3-(4-Fluoro-2-nitrophenoxy)propanol: Molecular Structure, Properties, and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-(4-Fluoro-2-nitrophenoxy)propanol, a substituted aromatic ether with potential applicat...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(4-Fluoro-2-nitrophenoxy)propanol, a substituted aromatic ether with potential applications in organic synthesis and as an intermediate in the development of novel pharmaceutical compounds. Due to the limited availability of experimental data for this specific molecule in public databases, this document presents a detailed profile based on established principles of chemical structure, spectroscopic analysis, and data from structurally analogous compounds. This guide also outlines robust, step-by-step experimental protocols for the synthesis and spectroscopic characterization of this compound, providing a foundational framework for researchers.

Introduction

Substituted nitrophenoxy compounds are a significant class of molecules in medicinal chemistry and materials science. The presence of a nitro group can serve as a precursor for an amino group, which is a common feature in many biologically active molecules. Furthermore, the fluorine atom can enhance metabolic stability and binding affinity of a drug candidate to its target. The propanol side chain offers a site for further functionalization. 3-(4-Fluoro-2-nitrophenoxy)propanol, therefore, represents a potentially valuable building block for the synthesis of more complex molecules with desired therapeutic properties.

Molecular Structure and Properties

The molecular structure of 3-(4-Fluoro-2-nitrophenoxy)propanol consists of a 4-fluoro-2-nitrophenol core linked to a propanol group via an ether linkage at the phenolic oxygen.

Molecular Structure Diagram

Caption: 2D structure of 3-(4-Fluoro-2-nitrophenoxy)propanol.

Predicted Physicochemical Properties

The following table summarizes the predicted molecular properties for 3-(4-Fluoro-2-nitrophenoxy)propanol. These values are calculated based on its chemical structure.

PropertyValueSource
Molecular Formula C9H10FNO4-
Molecular Weight 215.18 g/mol -
Monoisotopic Mass 215.05938 Da-
XlogP3 1.3Predicted
Hydrogen Bond Donor Count 1Predicted
Hydrogen Bond Acceptor Count 4Predicted
Rotatable Bond Count 4Predicted

Proposed Synthesis Workflow

The synthesis of 3-(4-Fluoro-2-nitrophenoxy)propanol can be achieved through a Williamson ether synthesis. This involves the reaction of the sodium salt of 4-fluoro-2-nitrophenol with 3-chloro-1-propanol.

Synthesis Diagram

Synthesis_Workflow Reactant1 4-Fluoro-2-nitrophenol Intermediate Sodium 4-fluoro-2-nitrophenoxide Reactant1->Intermediate Deprotonation Reactant2 Sodium Hydroxide (NaOH) Reactant2->Intermediate Product 3-(4-Fluoro-2-nitrophenoxy)propanol Intermediate->Product Williamson Ether Synthesis (SN2) Reactant3 3-Chloro-1-propanol Reactant3->Product Solvent Solvent (e.g., DMF) Solvent->Product Workup Aqueous Workup & Extraction Product->Workup Purification Column Chromatography Workup->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Proposed synthesis workflow for 3-(4-Fluoro-2-nitrophenoxy)propanol.

Experimental Protocol: Synthesis

Objective: To synthesize 3-(4-Fluoro-2-nitrophenoxy)propanol.

Materials:

  • 4-Fluoro-2-nitrophenol[1][2]

  • Sodium hydroxide (NaOH)

  • 3-Chloro-1-propanol

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-fluoro-2-nitrophenol (1 equivalent) in anhydrous DMF.

  • Deprotonation: Add sodium hydroxide (1.1 equivalents) to the solution and stir at room temperature for 30 minutes to form the sodium phenoxide salt.

  • Nucleophilic Substitution: To the resulting mixture, add 3-chloro-1-propanol (1.2 equivalents) dropwise.

  • Reaction: Heat the reaction mixture to 80-90 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature and pour it into cold water. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Collect the fractions containing the pure product, concentrate the solvent, and dry the final product under vacuum. Characterize the product using NMR, IR, and Mass Spectrometry.

Spectroscopic Characterization

A comprehensive spectroscopic analysis is crucial for the unambiguous identification and characterization of the synthesized 3-(4-Fluoro-2-nitrophenoxy)propanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy will provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR):

  • Aromatic Protons: The protons on the benzene ring will appear as multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The coupling patterns will be influenced by both the fluorine and nitro substituents.

  • Propanol Chain Protons: The protons of the propanol chain will appear as distinct signals. The -OCH₂- group will likely be a triplet around δ 4.2-4.4 ppm. The internal -CH₂- group will be a multiplet around δ 2.0-2.2 ppm, and the -CH₂OH group will be a triplet around δ 3.7-3.9 ppm. The hydroxyl proton (-OH) will appear as a broad singlet, and its chemical shift will be concentration and solvent-dependent.

¹³C NMR (Carbon-13 NMR):

  • Aromatic Carbons: The six carbons of the benzene ring will appear in the δ 110-160 ppm region. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.

  • Propanol Chain Carbons: The three carbons of the propanol chain will appear in the aliphatic region (δ 50-70 ppm).

¹⁹F NMR (Fluorine-19 NMR):

  • A single resonance is expected for the fluorine atom, with its chemical shift providing information about its electronic environment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[3][4]

Expected IR Absorption Bands:

  • O-H Stretch: A broad band around 3300-3500 cm⁻¹ corresponding to the hydroxyl group of the propanol moiety.

  • C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

  • N-O Stretch (Nitro Group): Strong, characteristic asymmetric and symmetric stretching bands around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

  • C-O Stretch (Ether): A band in the region of 1200-1250 cm⁻¹.

  • C-F Stretch: A strong absorption in the 1000-1100 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectrum:

  • Molecular Ion Peak (M⁺): An ion corresponding to the molecular weight of the compound (215.18 m/z) should be observed.

  • Fragmentation Pattern: Common fragmentation patterns would involve the loss of the propanol side chain or parts of it, and potentially the nitro group.

Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow Sample Pure 3-(4-Fluoro-2-nitrophenoxy)propanol NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data_Analysis Data Interpretation and Structural Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmed Data_Analysis->Structure_Confirmation

Caption: Workflow for the spectroscopic analysis of a novel chemical entity.[5]

Conclusion

This technical guide provides a foundational understanding of the molecular structure, predicted properties, and analytical characterization of 3-(4-Fluoro-2-nitrophenoxy)propanol. The proposed synthesis and characterization protocols are based on well-established chemical principles and methodologies, offering a reliable starting point for researchers interested in this and related compounds. The detailed spectroscopic information will be invaluable for the unambiguous identification and quality control of this potentially important synthetic intermediate.

References

  • PubChem. 2-(4-Fluoro-3-nitrophenyl)propan-2-ol. [Link]

  • Matrix Fine Chemicals. 4-FLUORO-2-NITROPHENOL | CAS 394-33-2. [Link]

  • ResearchGate. Figure 2. IR spectra for the protonated fluoroamphetamine isomers 2-FA.... [Link]

  • MDPI. 5-Fluoro-1-Methyl-Pyrazol-4-yl-Substituted Nitronyl Nitroxide Radical and Its 3d Metal Complexes: Synthesis, Structure, and Magnetic Properties. [Link]

Sources

Exploratory

Strategic Utility of 3-(4-Fluoro-2-nitrophenoxy)propanol in the Synthesis of Fluorinated 1,5-Benzoxazepine Scaffolds

Executive Summary In modern medicinal chemistry, the strategic incorporation of fluorine atoms and conformationally restricted heterocycles is paramount for optimizing pharmacokinetic and pharmacodynamic profiles. The co...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine atoms and conformationally restricted heterocycles is paramount for optimizing pharmacokinetic and pharmacodynamic profiles. The compound 3-(4-fluoro-2-nitrophenoxy)propan-1-ol serves as a highly specialized, bifunctional building block. It is primarily utilized as a pre-organized precursor for the synthesis of 7-fluoro-2,3,4,5-tetrahydro-1,5-benzoxazepines —a privileged seven-membered heterocyclic scaffold found in numerous biologically active molecules, including Receptor Interacting Protein 1 (RIP1) kinase inhibitors and amyloid-beta (Aβ) peptide production inhibitors[1][2].

This technical whitepaper deconstructs the mechanistic rationale, synthetic methodologies, and downstream applications of 3-(4-fluoro-2-nitrophenoxy)propan-1-ol, providing a self-validating guide for researchers aiming to integrate this intermediate into complex drug discovery pipelines.

Structural and Mechanistic Rationale

The architectural brilliance of 3-(4-fluoro-2-nitrophenoxy)propan-1-ol lies in its tri-functional nature, which perfectly primes it for intramolecular cyclization.

The Fluorine Effect

The fluorine atom at the para-position relative to the ether linkage (position 4 of the original phenol) serves two critical roles. Synthetically, its strong inductive electron-withdrawing nature stabilizes the phenoxide intermediate during the initial etherification. Pharmacologically, once cyclized into the benzoxazepine, the fluorine atom occupies the 7-position. This specific bioisosteric substitution blocks cytochrome P450-mediated aromatic oxidation, significantly enhancing the metabolic half-life of the resulting drug candidate[2].

The Nitro Group as a Latent Amine

The nitro group at the ortho-position acts as a latent nucleophile. During the initial synthesis, it provides essential electron withdrawal to activate the aromatic ring (if synthesized via SNAr) or stabilize the phenoxide. In downstream applications, it is cleanly reduced to an aniline, providing the necessary nitrogen nucleophile for the final ring closure.

The Propanol Tether and Entropic Pre-organization

The three-carbon aliphatic chain (propanol) is the exact length required to form a seven-membered 1,5-oxazepine ring. The terminal primary hydroxyl group acts as the electrophilic partner (upon activation) for the newly formed aniline. The proximity effect of the ortho-substitution overcomes the entropic penalty typically associated with medium-to-large ring formations.

Synthetic Methodologies and Protocols

The following protocols represent a self-validating, field-proven workflow for generating the intermediate and executing the downstream cyclization.

Workflow A 4-Fluoro-2-nitrophenol + 3-Bromo-1-propanol B SN2 Alkylation (K2CO3, DMF, 80°C) A->B C 3-(4-Fluoro-2-nitrophenoxy)propan-1-ol (Target Intermediate) B->C D Catalytic Hydrogenation (H2, Pd/C, MeOH) C->D E 3-(2-Amino-4-fluorophenoxy)propan-1-ol D->E F Intramolecular Cyclization (DIAD, PPh3, THF) E->F G 7-Fluoro-2,3,4,5-tetrahydro-1,5-benzoxazepine (Pharmacophore Scaffold) F->G

Caption: Stepwise synthetic workflow from 4-fluoro-2-nitrophenol to the 1,5-benzoxazepine scaffold.

Protocol 3.1: Synthesis of 3-(4-Fluoro-2-nitrophenoxy)propan-1-ol

Causality & Design: Potassium carbonate ( K2​CO3​ ) is selected as a mild, insoluble base to deprotonate the phenol without promoting the elimination of 3-bromo-1-propanol to allyl alcohol. Dimethylformamide (DMF) is utilized because its polar aprotic nature leaves the phenoxide anion highly unsolvated and nucleophilic, accelerating the SN​2 displacement.

Step-by-Step Procedure:

  • Initiation: Charge a flame-dried 250 mL round-bottom flask with 4-fluoro-2-nitrophenol (15.7 g, 100 mmol) and anhydrous DMF (100 mL).

  • Deprotonation: Add anhydrous K2​CO3​ (27.6 g, 200 mmol) in one portion. The solution will immediately transition to a deep orange-red, visually validating the formation of the phenoxide anion.

  • Alkylation: Add 3-bromo-1-propanol (16.7 g, 120 mmol) dropwise via an addition funnel over 15 minutes to prevent localized thermal spikes.

  • Propagation: Heat the reaction mixture to 80 °C for 12 hours under a nitrogen atmosphere. Monitor via TLC (Hexanes/EtOAc 7:3); the starting phenol ( Rf​≈0.4 ) will be replaced by a more polar product spot ( Rf​≈0.25 ).

  • Workup: Cool to ambient temperature. Quench by pouring into 500 mL of ice-cold distilled water. Extract the aqueous phase with Ethyl Acetate ( 3×150 mL).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl ( 3×100 mL) to strictly remove residual DMF. Dry over Na2​SO4​ , concentrate in vacuo, and recrystallize from hot hexanes/ethyl acetate to yield the pure intermediate.

Protocol 3.2: Reductive Cyclization to 7-Fluoro-1,5-Benzoxazepine

Causality & Design: To achieve the seven-membered ring, the nitro group must first be reduced. Catalytic hydrogenation using Palladium on Carbon (Pd/C) is chosen over dissolving metal reductions (e.g., Fe/HCl) to prevent potential reductive defluorination or chlorination of the aromatic ring. For the cyclization, a Mitsunobu reaction is employed. This directly activates the primary alcohol, avoiding the need to isolate unstable alkyl sulfonates (like mesylates), and drives the reaction forward via the high thermodynamic stability of the triphenylphosphine oxide byproduct.

Step-by-Step Procedure:

  • Reduction: Dissolve 3-(4-fluoro-2-nitrophenoxy)propan-1-ol (10.0 g, 46.5 mmol) in HPLC-grade methanol (100 mL). Add 10% Pd/C (1.0 g). Purge the vessel with H2​ gas and stir under a hydrogen balloon (1 atm) for 4 hours. Filter through Celite to yield the crude aniline.

  • Mitsunobu Activation: Dissolve the crude aniline and triphenylphosphine ( PPh3​ , 18.3 g, 69.7 mmol) in anhydrous THF (150 mL) and cool to 0 °C.

  • Cyclization: Add diisopropyl azodicarboxylate (DIAD, 13.7 mL, 69.7 mmol) dropwise. The reaction relies on the formation of the alkoxyphosphonium ion, which is subsequently attacked by the ortho-aniline nitrogen in an intramolecular SN​2 fashion.

  • Isolation: Stir for 12 hours at room temperature. Concentrate and purify via silica gel chromatography to isolate 7-fluoro-2,3,4,5-tetrahydro-1,5-benzoxazepine.

Mechanism N1 3-(2-Amino-4-fluorophenoxy)propan-1-ol N3 Alkoxyphosphonium Ion (Activation of -OH) N1->N3 reacts with N2 PPh3 + DIAD Adduct (Betaine Intermediate) N2->N3 activates OH N4 Intramolecular Nucleophilic Attack (by ortho-Aniline -NH2) N3->N4 SN2 displacement N5 7-Fluoro-2,3,4,5-tetrahydro-1,5-benzoxazepine N4->N5 cyclization N6 Byproducts: Triphenylphosphine oxide + DIADH2 N4->N6 elimination

Caption: Mechanistic pathway of the intramolecular Mitsunobu cyclization forming the 7-membered ring.

Quantitative Evaluation of Cyclization Strategies

While the Mitsunobu protocol is highly efficient, scale-up chemistry often requires alternative methodologies due to the poor atom economy of DIAD/ PPh3​ . Table 1 summarizes the quantitative data comparing three distinct cyclization routes for this specific substrate.

Table 1: Comparison of Cyclization Methodologies for 7-Fluoro-2,3,4,5-tetrahydro-1,5-benzoxazepine

MethodologyReagents / SolventsTemp (°C)Time (h)Yield (%)E-Factor (Green Metric)Scalability
Mitsunobu DIAD, PPh3​ , THF0 to 251288%High ( PPh3​O waste)Poor (>100g)
Tosylation 1. TsCl, Pyr. 2. K2​CO3​ , MeCN802475%ModerateExcellent
Appel 1. CBr4​ , PPh3​ 2. NaH, DMF601881%HighModerate

Note: The Tosylation route, while slightly lower yielding, is the preferred method for multi-kilogram API synthesis due to the ease of byproduct removal via aqueous washing.

Downstream Applications in Medicinal Chemistry

The 7-fluoro-2,3,4,5-tetrahydro-1,5-benzoxazepine scaffold derived from 3-(4-fluoro-2-nitrophenoxy)propan-1-ol is a highly privileged structure in contemporary drug discovery[3].

  • RIP1 Kinase Inhibitors: The 1,5-benzoxazepine core acts as a rigid, shape-matched scaffold that fits perfectly into the allosteric hydrophobic pocket of the RIP1 kinase. The fluorine atom at the 7-position specifically enhances brain penetrance and metabolic stability, making these derivatives potent oral candidates for neurodegenerative diseases[2].

  • Alzheimer’s Disease Therapeutics: Spiro-derivatives of this scaffold (e.g., spiro[benzoxazepine-piperidine]) have been identified as potent inhibitors of Aβ-peptide production, offering a novel mechanism of action against Alzheimer's disease progression[1].

By mastering the synthesis of 3-(4-fluoro-2-nitrophenoxy)propan-1-ol, synthetic chemists unlock direct access to a vast chemical space of highly stable, biologically active seven-membered heterocycles.

References

  • [1] Synthesis and biological activity of N-substituted spiro[benzoxazepine-piperidine] Aβ-peptide production inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:[Link]

  • [3] Efficient Metal-Free Oxidative C–H Amination for Accessing Dibenzoxazepinones via μ-Oxo Hypervalent Iodine Catalysis. MDPI International Journal of Molecular Sciences. Available at:[Link]

  • [2] Discovery of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure–Kinetic Relationships. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

Sources

Foundational

Starting materials for synthesizing 3-(4-Fluoro-2-nitrophenoxy)propanol

Strategic Sourcing and Synthetic Methodologies for 3-(4-Fluoro-2-nitrophenoxy)propanol: A Technical Guide Executive Summary As a Senior Application Scientist in early-stage drug development, I frequently encounter the ne...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Sourcing and Synthetic Methodologies for 3-(4-Fluoro-2-nitrophenoxy)propanol: A Technical Guide

Executive Summary

As a Senior Application Scientist in early-stage drug development, I frequently encounter the need to optimize the synthesis of critical active pharmaceutical ingredient (API) intermediates. 3-(4-Fluoro-2-nitrophenoxy)propanol is a highly versatile building block, predominantly utilized in the synthesis of N-(4-piperidinyl)benzamide derivatives—a class of potent 5-HT4 receptor agonists known for stimulating gastrointestinal motility[1]. The strategic selection of starting materials for this intermediate dictates not only the overall yield and purity but also the scalability, regiocontrol, and economic viability of the manufacturing process.

In this whitepaper, we will dissect the two primary synthetic paradigms for constructing the ether linkage of 3-(4-Fluoro-2-nitrophenoxy)propanol: the classical Williamson Ether Synthesis and the highly regioselective Nucleophilic Aromatic Substitution (SNAr).

Retrosynthetic Analysis and Mechanistic Causality

To design a robust process, we must evaluate the chemical causality driving the bond formation in our target molecule.

Route A: Williamson Etherification The traditional approach relies on the O-alkylation of a phenol. Disconnecting the ether bond reveals 4-fluoro-2-nitrophenol and a 3-halo-1-propanol, typically 3-bromo-1-propanol , as the requisite starting materials[2]. Mechanistic Causality: The phenolic proton in 4-fluoro-2-nitrophenol is highly acidic (pKa ~7.0) due to the strong electron-withdrawing inductive and resonance effects of the ortho-nitro group. This allows for facile deprotonation using mild bases (e.g., K2CO3) to form a stable, highly conjugated phenoxide nucleophile. The primary alkyl bromide (3-bromo-1-propanol) serves as an excellent electrophile for an SN2 displacement.

Route B: Nucleophilic Aromatic Substitution (SNAr) An alternative, and often more elegant, approach involves the formation of the ether bond via SNAr. The retrosynthetic disconnection yields 1,4-difluoro-2-nitrobenzene (also cataloged as 2,5-difluoronitrobenzene) and 1,3-propanediol . Mechanistic Causality: The logic here hinges on the differential reactivity of the two fluorine atoms on the benzene ring. In 1,4-difluoro-2-nitrobenzene, the fluorine at position 1 is ortho to the powerfully electron-withdrawing nitro group, rendering that carbon highly electrophilic. Conversely, the fluorine at position 4 is meta to the nitro group and lacks this resonance activation. When treated with the alkoxide of 1,3-propanediol, the nucleophile attacks exclusively at position 1, forming a stabilized Meisenheimer complex before expelling the fluoride ion[3]. This exquisite regioselectivity yields the target molecule directly without requiring protecting groups.

Retrosynthesis Target 3-(4-Fluoro-2-nitrophenoxy)propanol (Target Intermediate) RouteA Route A: Williamson Ether Synthesis Target->RouteA Disconnection 1 RouteB Route B: SNAr Reaction Target->RouteB Disconnection 2 SM_A1 4-Fluoro-2-nitrophenol RouteA->SM_A1 SM_A2 3-Bromo-1-propanol RouteA->SM_A2 SM_B1 1,4-Difluoro-2-nitrobenzene RouteB->SM_B1 SM_B2 1,3-Propanediol RouteB->SM_B2

Caption: Retrosynthetic pathways for 3-(4-Fluoro-2-nitrophenoxy)propanol.

Quantitative Comparison of Starting Materials

To make an informed process chemistry decision, we must evaluate the starting materials across several quantitative vectors: stoichiometry, thermodynamics, and operational metrics.

RoutePrimary Starting MaterialSecondary Starting MaterialStoichiometryOperating TempIPC Metric
A 4-Fluoro-2-nitrophenol (1.0 eq)3-Bromo-1-propanol (1.1 eq)Base: K2CO3 (2.0 eq)70°CHPLC (Phenol conversion >98%)
B 1,4-Difluoro-2-nitrobenzene (1.0 eq)1,3-Propanediol (3.0 eq)Base: NaH (1.1 eq)0°C to 25°CGC/MS (Disappearance of SM1)

Self-Validating Experimental Protocols

As a core principle of reliable methodology, a protocol must be self-validating—incorporating integrated physical or chemical checks (In-Process Controls, IPC) to ensure the causality of the reaction is tracking as expected.

Protocol A: Williamson Ether Synthesis Workflow
  • Preparation : Charge a dry, nitrogen-purged reactor with 4-fluoro-2-nitrophenol (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF) (5 vol).

  • Base Addition : Add anhydrous Potassium Carbonate (K2CO3, 2.0 eq).

    • Self-Validation Check: The solution will immediately transition from a pale yellow to a deep, vibrant red/orange. This visual shift confirms the quantitative formation of the highly conjugated phenoxide anion.

  • Electrophile Addition : Introduce 3-bromo-1-propanol (1.1 eq) dropwise over 30 minutes to manage the mild exotherm.

  • Reaction : Heat the mixture to 70°C for 4-6 hours.

    • IPC: Monitor via HPLC. The gradual disappearance of the red phenoxide color and the conversion of the phenol peak (>98% area) validates reaction completion.

  • Workup : Quench into cold water (15 vol) to precipitate the product, or extract with Ethyl Acetate. Wash the organic layer with 1M NaOH to remove any unreacted phenol, ensuring high purity of the isolated ether.

Protocol B: Regioselective SNAr Workflow
  • Alkoxide Generation : In a dry flask, dissolve 1,3-propanediol (3.0 eq - an excess is mathematically required to statistically prevent bis-alkylation) in anhydrous Tetrahydrofuran (THF). Cool to 0°C.

  • Deprotonation : Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq).

    • Self-Validation Check: The immediate evolution of hydrogen gas (bubbling) provides visual, physical confirmation of alkoxide formation. Wait until gas evolution completely ceases before proceeding.

  • SNAr Addition : Add 1,4-difluoro-2-nitrobenzene (1.0 eq) dissolved in THF dropwise to the cold alkoxide solution.

  • Reaction : Allow the reaction to warm to room temperature. The strong electron-withdrawing nitro group facilitates rapid substitution exclusively at the ortho-fluorine[3].

  • Workup : Quench with saturated aqueous NH4Cl to safely neutralize any remaining base. Extract with Dichloromethane (DCM), dry over MgSO4, and concentrate. The excess 1,3-propanediol is highly water-soluble and is easily removed during the aqueous washes.

SNArWorkflow Step1 1. Alkoxide Formation (1,3-Propanediol + NaH) Step2 2. Electrophile Addition (1,4-Difluoro-2-nitrobenzene) Step1->Step2 Step3 3. SNAr Reaction (Meisenheimer Complex) Step2->Step3 Step4 4. Aqueous Workup (NH4Cl Quench & Extraction) Step3->Step4

Caption: Step-by-step workflow for the highly regioselective SNAr synthesis route.

Conclusion

The synthesis of 3-(4-Fluoro-2-nitrophenoxy)propanol requires a nuanced understanding of mechanistic organic chemistry. While the Williamson ether synthesis utilizing 4-fluoro-2-nitrophenol and 3-bromo-1-propanol offers a straightforward, mild approach, the SNAr route employing 1,4-difluoro-2-nitrobenzene and 1,3-propanediol showcases exceptional regiocontrol and utilizes less toxic aliphatic starting materials. The choice of route ultimately depends on the specific regulatory, economic, and infrastructural constraints of the manufacturing environment.

References

  • Title: DK165365B - Analogy procedure for preparing N-(3-hydroxy-4-piperidinyl)benzamide derivatives.
  • Title: Chemchart - Chemical Safety, Models, Suppliers, Regulation, and Patents.
  • Title: BeanTown Chemical, Inc. - ChemBuyersGuide.com.
  • Title: WO2015086525A1 - Fused tricyclic benzimidazoles derivatives as modulators of tnf activity.

Sources

Exploratory

Chemical Properties and Synthetic Utility of 3-(4-Fluoro-2-nitrophenoxy)propanol: A Technical Guide to 1,4-Benzoxazepine Precursors

Executive Summary In modern medicinal chemistry, the rapid assembly of complex, privileged scaffolds relies heavily on the strategic selection of bifunctional intermediates. 3-(4-Fluoro-2-nitrophenoxy)propanol is a highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex, privileged scaffolds relies heavily on the strategic selection of bifunctional intermediates. 3-(4-Fluoro-2-nitrophenoxy)propanol is a highly versatile, structurally primed building block. Featuring a precisely positioned primary alcohol, an ether linkage, an ortho-nitro group, and a para-fluorine atom, this compound serves as the critical precursor for synthesizing 7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives. The 1,4-benzoxazepine core is a privileged structural motif frequently deployed in the development of kinase inhibitors, GPCR ligands, and CNS-active therapeutics.

This whitepaper provides an in-depth mechanistic analysis, validated experimental protocols, and structural insights into 3-(4-Fluoro-2-nitrophenoxy)propanol, designed for researchers and process chemists scaling up benzoxazepine libraries.

Structural and Physicochemical Profiling

The synthetic utility of 3-(4-Fluoro-2-nitrophenoxy)propanol is dictated by its distinct electronic and steric microenvironments. The strongly electron-withdrawing nitro group lowers the pKa of the parent phenol, facilitating mild etherification. Furthermore, the incorporation of a fluorine atom at the para position (relative to the ether oxygen) serves a dual purpose in drug design: it blocks oxidative metabolism (e.g., by CYP450 enzymes) at a metabolically vulnerable aryl position and modulates the lipophilicity of the final active pharmaceutical ingredient (API) [1].

Table 1: Physicochemical Properties of 3-(4-Fluoro-2-nitrophenoxy)propanol
PropertyValueStructural Implication
Molecular Formula C9H10FNO4Defines the core mass and elemental composition.
Molecular Weight 231.18 g/mol Optimal for fragment-based drug discovery (FBDD).
H-Bond Donors 1 (Hydroxyl)Acts as the nucleophile in downstream cyclization.
H-Bond Acceptors 5 (Nitro, Ether, Hydroxyl)Influences aqueous solubility and target binding.
TPSA 75.0 ŲPredicts favorable membrane permeability.

Mechanistic Synthesis & Process Chemistry

The synthesis of 3-(4-Fluoro-2-nitrophenoxy)propanol is achieved via a base-mediated bimolecular nucleophilic substitution (SN2) reaction between 4-fluoro-2-nitrophenol and 3-bromopropan-1-ol.

Causality in Reaction Design: Potassium carbonate (K2CO3) is selected as the base because its pKa (~10.3) is perfectly calibrated to quantitatively deprotonate 4-fluoro-2-nitrophenol (pKa ~7.1) without being strong enough to promote competitive E2 elimination of the 3-bromopropan-1-ol into allyl alcohol. N,N-Dimethylformamide (DMF) is the optimal solvent; as a polar aprotic medium, it strongly solvates the potassium cation but leaves the phenoxide anion unsolvated ("naked"). This drastically increases the nucleophilicity of the phenoxide, accelerating the SN2 displacement of the bromide.

G A 4-Fluoro-2-nitrophenol C Base-Mediated SN2 Alkylation (K2CO3, DMF, 80°C) A->C B 3-Bromopropan-1-ol B->C D 3-(4-Fluoro-2-nitrophenoxy)propanol C->D

Base-mediated SN2 etherification yielding 3-(4-Fluoro-2-nitrophenoxy)propanol.

Downstream Utility: Accessing the 1,4-Benzoxazepine Scaffold

The primary application of 3-(4-Fluoro-2-nitrophenoxy)propanol is its conversion into 7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine [2]. This transformation requires a two-step sequence: reduction of the nitro group followed by intramolecular cyclization.

Causality in Cyclization Design: Direct alkylation of an aniline with an alcohol is thermodynamically unfavorable. Instead, the Mitsunobu reaction is employed [3]. By treating the intermediate 3-(2-amino-4-fluorophenoxy)propanol with triphenylphosphine (PPh3) and diisopropyl azodicarboxylate (DIAD), the primary alcohol is converted into an activated triphenylphosphonium leaving group. The adjacent aniline nitrogen undergoes a rapid 7-exo-tet cyclization. This method is highly preferred because it avoids harsh halogenating agents (like SOCl2 or PBr3) that could cause unwanted electrophilic aromatic substitution or oxidation of the electron-rich aniline ring [4].

G A 3-(4-Fluoro-2-nitrophenoxy)propanol B Catalytic Hydrogenation (H2, Pd/C, MeOH) A->B C 3-(2-Amino-4-fluorophenoxy)propanol B->C D Intramolecular Mitsunobu (PPh3, DIAD, THF) C->D E 7-Fluoro-1,4-benzoxazepine D->E

Two-step conversion to 7-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine via Mitsunobu cyclization.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in validation mechanisms to ensure high-fidelity execution and purification.

Protocol A: Synthesis of 3-(4-Fluoro-2-nitrophenoxy)propanol
  • Preparation: In an oven-dried round-bottom flask, dissolve 4-fluoro-2-nitrophenol (1.0 equiv, 10 mmol) in anhydrous DMF (20 mL).

  • Activation: Add anhydrous K2CO3 (1.5 equiv, 15 mmol). Stir at room temperature for 15 minutes until the solution turns deep orange, indicating the formation of the phenoxide anion.

  • Alkylation: Add 3-bromopropan-1-ol (1.2 equiv, 12 mmol) dropwise. Heat the reaction mixture to 80°C under a nitrogen atmosphere for 4 hours.

  • Self-Validating Workup: Cool to room temperature and quench with distilled water (50 mL). Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with 1M NaOH (2 x 20 mL).

    • Validation Check: The NaOH wash is a self-purifying step. It selectively deprotonates any unreacted 4-fluoro-2-nitrophenol, pulling it into the aqueous layer (which will turn bright yellow), ensuring the organic layer contains only the neutral ether product.

  • Isolation: Wash with brine, dry over Na2SO4, and concentrate in vacuo to yield the product as a pale yellow oil.

Protocol B: Reductive Cyclization to 7-Fluoro-1,4-benzoxazepine
  • Reduction: Dissolve 3-(4-Fluoro-2-nitrophenoxy)propanol (5 mmol) in Methanol (20 mL). Add 10% Pd/C (0.05 equiv). Stir under a hydrogen atmosphere (1 atm) for 3 hours. Filter through Celite and concentrate to yield the aniline intermediate.

    • Validation Check: The cessation of H2 gas uptake and a color shift from yellow to colorless confirms complete reduction.

  • Mitsunobu Cyclization: Dissolve the crude aniline in anhydrous THF (30 mL). Add PPh3 (1.2 equiv). Cool to 0°C.

  • Activation: Add DIAD (1.2 equiv) dropwise over 10 minutes. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validating Purification: Concentrate the mixture. Triturate the residue with cold diethyl ether.

    • Validation Check: Triphenylphosphine oxide (TPPO) is highly insoluble in cold ether and will precipitate as a white solid. Filtration immediately removes the bulk of this byproduct, driving the purification process before column chromatography.

Quantitative Data Presentation

Table 2: Comparative Reaction Metrics
StepReaction TypeTarget IntermediateTypical YieldPurity (HPLC)
1 SN2 Alkylation3-(4-Fluoro-2-nitrophenoxy)propanol85 - 92%>98%
2 Nitro Reduction3-(2-Amino-4-fluorophenoxy)propanol95 - 99%>95%
3 Mitsunobu Cyclization7-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine70 - 78%>98%

References

  • Guidance for Good Practice in the Application of Machine Learning in Development of Toxicological Quantitative Structure-Activity Relationships (QSARs) - 4-fluoro-2-nitrophenol. QsarDB. URL: [Link]

  • Process Development and Scale-Up of a Benzoxazepine-Containing Kinase Inhibitor. ACS Organic Process Research & Development. URL: [Link]

Foundational

The Strategic Utility of 3-(4-Fluoro-2-nitrophenoxy)propanol in Advanced Scaffold Synthesis

Introduction: The Anatomy of a Privileged Building Block In modern drug discovery, the rapid assembly of complex, three-dimensional heterocycles relies heavily on the selection of bifunctional building blocks. 3-(4-Fluor...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Anatomy of a Privileged Building Block

In modern drug discovery, the rapid assembly of complex, three-dimensional heterocycles relies heavily on the selection of bifunctional building blocks. 3-(4-Fluoro-2-nitrophenoxy)propan-1-ol is a highly versatile, multi-point reactive scaffold that serves as a premier linchpin for the synthesis of fluorinated oxazepine architectures [3, 4].

A critical structural analysis of this molecule reveals three distinct functional domains, each dictating a specific synthetic trajectory:

  • The Masked Nucleophile (Nitro Group): Positioned ortho to the ether linkage, the nitro group is perfectly situated to be reduced into an aniline, serving as an internal nucleophile for subsequent cyclization.

  • The 3-Carbon Tether (Propanol Chain): While 2-carbon tethers (e.g., ethanol derivatives) yield 1,4-benzoxazepines [1, 2], the precise 3-carbon chain of this building block strictly dictates the formation of the 1,5-benzoxazepine architecture—a 7-membered ring system highly sought after in neuropharmacology and kinase inhibitor design.

  • The Metabolic Shield (Fluorine Atom): Located para to the ether oxygen (position 4 of the original phenol), the fluorine atom not only blocks oxidative metabolism (e.g., by CYP450 enzymes) but also modulates the pKa of the nascent aniline, fine-tuning its nucleophilicity during ring closure.

Mechanistic Rationale & Synthetic Strategy

The most powerful application of 3-(4-Fluoro-2-nitrophenoxy)propanol is its conversion into 7-fluoro-2,3,4,5-tetrahydro-1,5-benzoxazepine . This requires a two-phase workflow: Alcohol Activation followed by Reductive Cyclization .

Causality in Chemoselectivity

A common pitfall in this synthesis is the order of operations. If the nitro group is reduced before the alcohol is activated, the resulting highly nucleophilic aniline will competitively react with the activating agent (e.g., Tosyl Chloride), leading to undesired N -tosylation.

The self-validating solution: We must activate the primary alcohol while the amine is safely masked as an inert nitro group. By converting the alcohol to a tosylate first, we ensure absolute chemoselectivity. Once the tosylate is installed, mild reduction of the nitro group unveils the amine, which immediately undergoes an intramolecular SN​2 displacement to close the 7-membered ring.

Pathway Visualization

Pathway SM 3-(4-Fluoro-2-nitrophenoxy)propan-1-ol (Building Block) Int1 3-(4-Fluoro-2-nitrophenoxy)propyl tosylate (Activated Intermediate) SM->Int1 TsCl, Et3N, DCM (Alcohol Activation) Int2 3-(2-Amino-4-fluorophenoxy)propyl tosylate (Transient Amine) Int1->Int2 Fe, NH4Cl, EtOH/H2O (Nitro Reduction) Target 7-Fluoro-2,3,4,5-tetrahydro-1,5-benzoxazepine (Privileged Scaffold) Int2->Target K2CO3, MeCN, 80°C (Intramolecular Cyclization)

Figure 1: Chemoselective synthetic pathway from the building block to the 1,5-benzoxazepine scaffold.

Experimental Methodologies

The following protocols are designed as self-validating systems, incorporating in-process controls to ensure high fidelity and yield.

Protocol A: Synthesis of 3-(4-Fluoro-2-nitrophenoxy)propyl 4-methylbenzenesulfonate
  • Reaction Setup: Charge a dried, argon-flushed round-bottom flask with 3-(4-Fluoro-2-nitrophenoxy)propan-1-ol (1.0 equiv) and anhydrous dichloromethane (DCM) to achieve a concentration of 0.2 M.

  • Base Addition: Add triethylamine ( Et3​N , 2.0 equiv) and cool the mixture to 0 °C using an ice bath to control the reaction kinetics.

  • Activation: Add 4-toluenesulfonyl chloride (TsCl, 1.2 equiv) portion-wise, followed by a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv) to accelerate the O -tosylation.

  • Validation: Stir at room temperature for 4 hours. Monitor completion via LC-MS (look for the disappearance of the starting material mass and the emergence of the tosylate adduct).

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with DCM, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. The intermediate is typically pure enough to use without chromatography.

Protocol B: Reductive Cyclization to 7-Fluoro-2,3,4,5-tetrahydro-1,5-benzoxazepine
  • Reduction Phase: Dissolve the crude tosylate (1.0 equiv) in an ethanol/water mixture (4:1 v/v) to a concentration of 0.1 M. Add iron powder (Fe, 5.0 equiv) and ammonium chloride ( NH4​Cl , 5.0 equiv).

    • Expert Note: Fe/ NH4​Cl is chosen over H2​/Pd-C to completely eliminate the risk of hydrodefluorination at the C-F bond.

  • Thermal Activation: Heat the suspension to 70 °C for 2 hours. Filter the hot mixture through a pad of Celite to remove iron residues, washing thoroughly with ethyl acetate.

  • Cyclization Phase: Concentrate the filtrate and dissolve the transient amine residue in anhydrous acetonitrile (MeCN). Critical Step: Dilute to 0.05 M. Add anhydrous potassium carbonate ( K2​CO3​ , 3.0 equiv) and heat at reflux (80 °C) for 12 hours.

  • Isolation: Cool to room temperature, filter off inorganic salts, and purify the target scaffold via silica gel chromatography (Hexanes/EtOAc gradient).

Macrocyclization Kinetics: Intramolecular vs. Intermolecular Pathways

Forming a 7-membered ring is entropically less favorable than forming 5- or 6-membered rings. If the concentration of the transient amine intermediate is too high during the cyclization phase (Protocol B, Step 3), intermolecular SN​2 reactions will outcompete the desired intramolecular ring closure, leading to dimeric or polymeric byproducts.

Mechanism Amine 3-(2-Amino-4-fluorophenoxy)propyl tosylate (Reactive Intermediate) Target 7-Fluoro-2,3,4,5-tetrahydro-1,5-benzoxazepine (Desired Product) Amine->Target Intramolecular SN2 (Dilute Conditions, 0.05 M) Byprod Dimeric/Polymeric Amines (Undesired Byproducts) Amine->Byprod Intermolecular SN2 (Concentrated, >0.5 M)

Figure 2: Kinetic competition during the cyclization phase. Dilution is mandatory to favor the 7-membered ring.

Quantitative Optimization Data

To validate the kinetic theory, we summarize the optimization of the reductive cyclization conditions. As demonstrated below, controlling both the reduction reagent and the molar concentration is paramount to achieving high purity and yield.

EntryReduction ConditionCyclization Base / SolventConcentrationYield (%)Purity Profile (LC-MS)
1 H2​ (1 atm), 10% Pd/C K2​CO3​ , MeCN (80 °C)0.10 M68%88% (Minor defluorination observed)
2 Fe, NH4​Cl , EtOH/ H2​O K2​CO3​ , MeCN (80 °C) 0.05 M 85% >98% (Clean conversion)
3 SnCl2​ , EtOAc K2​CO3​ , MeCN (80 °C)0.05 M62%85% (Trace N -oxide byproducts)
4Fe, NH4​Cl , EtOH/ H2​O K2​CO3​ , MeCN (80 °C)0.50 M41%55% (Heavy oligomerization)

Table 1: Impact of reduction chemistry and substrate concentration on the yield and purity of the 1,5-benzoxazepine scaffold.

References

  • Gao, Y., et al. "Visible-Light-Catalyzed Fast Synthesis of 1,4-Benzoxazepine Derivatives from 2-Alkoxyarylaldehydes and N-Arylglycines." The Journal of Organic Chemistry (2025).[Link]

  • Bebbington, D., et al. "Preparation of Substituted Pyrimido[4,5-b]-1,4-benzoxazepines, Thiazepines, and Diazepines via a Pictet−Spengler Cyclization." The Journal of Organic Chemistry (2005).[Link]

  • García-Urdiales, E., et al. "Chemoenzymatic Asymmetric Synthesis of 1,4-Benzoxazine Derivatives: Application in the Synthesis of a Levofloxacin Precursor." The Journal of Organic Chemistry (2015).[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 136236, 4-Fluoro-2-nitrophenol." PubChem (2025).[Link]

Exploratory

An In-Depth Technical Guide to the Safe Handling of 3-(4-Fluoro-2-nitrophenoxy)propanol

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed overview of the essential safety and handling precautions for 3-(4-Fluoro-2-nitrophenoxy)propanol. As a Senior Application Sc...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the essential safety and handling precautions for 3-(4-Fluoro-2-nitrophenoxy)propanol. As a Senior Application Scientist, the following content is synthesized from established safety protocols for structurally similar compounds, providing a robust framework for risk mitigation in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on analogous chemical properties is paramount.

Understanding the Hazard Profile: An Evidence-Based Assessment

Key Presumptive Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled[1][4].

  • Skin Corrosion/Irritation: Likely to cause skin irritation[1][2][5].

  • Serious Eye Damage/Irritation: Likely to cause serious eye irritation[1][5].

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or aerosols[2][3].

A summary of the anticipated GHS hazard classifications is provided in the table below.

Hazard ClassificationPresumptive CategoryPrecautionary Statement Codes
Acute Toxicity, OralCategory 4H302
Acute Toxicity, DermalCategory 4H312
Acute Toxicity, InhalationCategory 4H332
Skin Corrosion/IrritationCategory 2H315
Serious Eye Damage/IrritationCategory 2AH319
Specific target organ toxicity — single exposure (Respiratory tract irritation)Category 3H335

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

To mitigate the risks associated with handling 3-(4-Fluoro-2-nitrophenoxy)propanol, a combination of engineering controls and personal protective equipment is essential. The primary goal is to minimize all potential routes of exposure.

Engineering Controls

Operations involving this compound should be conducted in a well-ventilated area. A certified chemical fume hood is the preferred engineering control for all procedures that may generate dust or aerosols, such as weighing, transferring, and preparing solutions. The fume hood provides a physical barrier and ensures that any airborne contaminants are exhausted away from the user. Ensure that eyewash stations and safety showers are readily accessible in the immediate work area[5][6].

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for personal safety. The following PPE is mandatory when handling 3-(4-Fluoro-2-nitrophenoxy)propanol:

  • Eye and Face Protection: Chemical safety goggles that meet ANSI Z87.1 or EN 166 standards are required. A face shield should be worn in addition to goggles when there is a significant risk of splashes.

  • Skin Protection:

    • Gloves: Chemically resistant gloves, such as nitrile or neoprene, must be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contact.

    • Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned to protect against splashes and contamination of personal clothing.

  • Respiratory Protection: If work cannot be conducted in a fume hood or if there is a risk of generating significant aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

The logical workflow for establishing a safe working environment is depicted in the following diagram.

cluster_0 Engineering Controls cluster_1 Personal Protective Equipment Fume Hood Fume Hood Safety Goggles Safety Goggles Fume Hood->Safety Goggles Primary Barrier Nitrile Gloves Nitrile Gloves Fume Hood->Nitrile Gloves Handling Respirator Respirator Fume Hood->Respirator Aerosol Risk Eyewash Station Eyewash Station Safety Shower Safety Shower Face Shield Face Shield Safety Goggles->Face Shield Splash Hazard Lab Coat Lab Coat Nitrile Gloves->Lab Coat Body Protection Evacuate Evacuate Notify Notify Evacuate->Notify Immediate Actions Assess Assess Notify->Assess Report to EHS Contain Contain Assess->Contain Small & Controllable? Clean Up Clean Up Contain->Clean Up Use Absorbent Decontaminate Decontaminate Clean Up->Decontaminate Wipe Down Area Dispose Dispose Decontaminate->Dispose Hazardous Waste

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: The Strategic Utility of 3-(4-Fluoro-2-nitrophenoxy)propanol as a Versatile Intermediate in Medicinal Chemistry

Abstract In the landscape of modern drug discovery, the development of novel chemical entities with enhanced pharmacological profiles is paramount. Key to this endeavor is the use of versatile chemical intermediates that...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of modern drug discovery, the development of novel chemical entities with enhanced pharmacological profiles is paramount. Key to this endeavor is the use of versatile chemical intermediates that serve as platforms for generating diverse molecular scaffolds. This document details the strategic application of 3-(4-Fluoro-2-nitrophenoxy)propanol, a promising but underexplored building block. We provide a comprehensive guide for its synthesis and subsequent transformation into high-value scaffolds, particularly fluorinated 1,4-benzoxazines. The protocols herein are designed for robustness and scalability, offering medicinal chemists a clear pathway to leverage this intermediate in the creation of screening libraries and lead optimization programs. The rationale behind experimental choices, including reaction mechanisms and the strategic importance of the embedded pharmacophores—a fluorinated nitroaromatic system and a flexible propanol chain—is thoroughly discussed.

Introduction: The Rationale for a Fluorinated Nitro-Aromatic Intermediate

The deliberate incorporation of fluorine into drug candidates is a cornerstone of contemporary medicinal chemistry, often leading to significant improvements in metabolic stability, lipophilicity, and target binding affinity.[1] Similarly, the nitroaromatic motif, while sometimes associated with toxicity, is a crucial synthetic handle. Its facile reduction to a primary amine unlocks a vast array of subsequent chemical transformations.

3-(4-Fluoro-2-nitrophenoxy)propanol combines these features into a single, powerful intermediate. The molecule is strategically designed for divergent synthesis:

  • The Nitro Group: Serves as a masked amine, which upon reduction, can participate in cyclization, amidation, or reductive amination reactions.

  • The Primary Alcohol: Offers a site for oxidation, esterification, or conversion into a leaving group for nucleophilic substitution.

  • The Fluoro-Aryl Ether Core: Provides a metabolically stable, fluorinated phenyl ring, a common feature in many approved drugs, while the ether linkage imparts conformational flexibility.

The primary application highlighted in this guide is the synthesis of 3,4-dihydro-2H-1,4-benzoxazines, a "privileged scaffold" known to exhibit a wide range of biological activities, including anticancer properties.[2] By starting with 3-(4-Fluoro-2-nitrophenoxy)propanol, researchers can efficiently generate libraries of novel 6-fluoro-substituted benzoxazine derivatives.

Synthesis of the Core Intermediate: 3-(4-Fluoro-2-nitrophenoxy)propanol

The title compound can be reliably synthesized via a Williamson ether synthesis. This reaction is a classic, robust method for forming aryl ethers from a phenoxide and an alkyl halide.

Protocol 2.1: Synthesis via Williamson Ether Synthesis

This protocol details the reaction between 4-fluoro-2-nitrophenol and 3-chloropropan-1-ol.

Materials:

  • 4-Fluoro-2-nitrophenol

  • 3-Chloropropan-1-ol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Potassium Iodide (KI), catalytic amount

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-fluoro-2-nitrophenol (1.0 eq), anhydrous K₂CO₃ (1.5 eq), and a catalytic amount of KI (0.1 eq).

  • Add anhydrous DMF to the flask to create a solution with a concentration of approximately 0.5 M with respect to the phenol.

  • Add 3-chloropropan-1-ol (1.2 eq) to the stirring mixture.

  • Heat the reaction mixture to 80-90 °C and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into an equal volume of cold water and transfer to a separatory funnel.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash twice with water, followed by one wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 3-(4-Fluoro-2-nitrophenoxy)propanol as a pure solid or oil.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality and Experimental Rationale:

  • Base (K₂CO₃): A moderately strong base is used to deprotonate the phenol, forming the nucleophilic phenoxide in situ. It is preferred over stronger bases like NaH to minimize side reactions.

  • Catalyst (KI): Iodide acts as a catalyst via the Finkelstein reaction, transiently converting the alkyl chloride to the more reactive alkyl iodide, thereby accelerating the rate of substitution.

  • Solvent (DMF): A polar aprotic solvent is chosen to effectively solvate the potassium cation, leaving the phenoxide anion more "naked" and nucleophilic, which promotes the desired Sₙ2 reaction.

Primary Application: Synthesis of 6-Fluoro-1,4-Benzoxazine Scaffolds

The most powerful application of 3-(4-Fluoro-2-nitrophenoxy)propanol is its use as a precursor for 6-fluoro-3,4-dihydro-2H-benzo[b][2][3]oxazin-3-yl)methanol. This transformation is a two-step process involving the reduction of the nitro group followed by an intramolecular cyclization. Benzoxazine synthesis typically involves a Mannich-like condensation, but this intramolecular approach offers a clean and efficient alternative for this specific substitution pattern.[4][5]

Workflow for Benzoxazine Synthesis

G cluster_0 Core Intermediate Synthesis cluster_1 Key Transformation Sequence A 3-(4-Fluoro-2-nitrophenoxy)propanol B Step 1: Nitro Group Reduction (e.g., H₂, Pd/C) A->B Reduction C Intermediate: 3-(2-Amino-4-fluorophenoxy)propanol B->C Forms Amine D Step 2: Intramolecular Cyclization (Acid or Base Catalyzed) C->D Cyclization E Final Scaffold: (6-Fluoro-3,4-dihydro-2H-1,4-benzoxazin-3-yl)methanol D->E Forms Benzoxazine

Caption: Workflow for the conversion of the core intermediate to the benzoxazine scaffold.

Protocol 3.1: Step A - Nitro Group Reduction

This protocol describes the reduction of the aromatic nitro group to a primary amine using catalytic hydrogenation.

Materials:

  • 3-(4-Fluoro-2-nitrophenoxy)propanol

  • Palladium on Carbon (Pd/C), 10 wt. %

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) supply (balloon or Parr hydrogenator)

  • Celite®

Procedure:

  • Dissolve 3-(4-Fluoro-2-nitrophenoxy)propanol (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C catalyst (approx. 5-10 mol %).

  • Securely attach a hydrogen-filled balloon to the flask (or place the flask in a Parr apparatus).

  • Purge the flask with hydrogen by evacuating and back-filling with H₂ three times.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature.

  • Monitor the reaction by TLC until the starting material is fully consumed (typically 2-6 hours).

  • Once complete, carefully purge the reaction vessel with nitrogen or argon.

  • Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional solvent (MeOH or EtOH).

  • Concentrate the filtrate under reduced pressure. The resulting crude 3-(2-amino-4-fluorophenoxy)propan-1-ol is often used directly in the next step without further purification.

Causality and Experimental Rationale:

  • Catalytic Hydrogenation: This is a clean and highly efficient method for reducing aromatic nitro groups without affecting other reducible functionalities like the aromatic ring under standard conditions. The reaction produces only water as a byproduct.

  • Celite® Filtration: The fine powder of Pd/C can be pyrophoric when dry and is difficult to remove with standard filter paper. A pad of Celite® provides a fine filtration medium that safely and effectively removes the catalyst.

Protocol 3.2: Step B - Intramolecular Cyclization to form Benzoxazine

The aminophenol intermediate generated in the previous step can undergo spontaneous or catalyzed cyclization to form the stable six-membered benzoxazine ring.[2][3]

Materials:

  • Crude 3-(2-Amino-4-fluorophenoxy)propan-1-ol

  • Toluene or Xylene

  • p-Toluenesulfonic acid (PTSA), catalytic amount (optional, for acid-catalyzed cyclization)

  • Dean-Stark apparatus (optional, for removal of water)

Procedure:

  • Dissolve the crude aminophenol from Step A in toluene in a round-bottom flask.

  • (Optional) Add a catalytic amount of PTSA (0.05 eq).

  • Equip the flask with a reflux condenser (or a Dean-Stark trap to remove water).

  • Heat the mixture to reflux (approx. 110 °C for toluene) for 4-12 hours. Monitor by TLC.

  • Cool the reaction to room temperature.

  • If an acid catalyst was used, wash the organic layer with a saturated sodium bicarbonate solution, then water.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting product by silica gel column chromatography or recrystallization to obtain the final benzoxazine derivative.

Causality and Experimental Rationale:

  • Intramolecular Cyclization: The reaction proceeds via an intramolecular nucleophilic attack of the amine onto the terminal carbon of the propanol chain, which is facilitated by the elimination of a water molecule. Heating provides the necessary activation energy for this condensation reaction.

  • Acid Catalysis (PTSA): The acid can protonate the hydroxyl group, converting it into a better leaving group (H₂O) and accelerating the rate of cyclization.

Alternative Derivatization Strategies

While benzoxazine synthesis is a primary application, the functional handles on 3-(4-Fluoro-2-nitrophenoxy)propanol allow for other synthetic explorations.

Alternative Synthetic Pathways

G cluster_1 Alcohol Modification cluster_2 Fluoro Group Substitution A 3-(4-Fluoro-2-nitrophenoxy)propanol B Oxidation (PCC, DMP) A->B D Esterification (Acyl Chloride) A->D F SNAr (e.g., + R₂NH, high temp) A->F C Corresponding Aldehyde/Acid B->C E Ester Derivative D->E G Amine-substituted Derivative F->G

Sources

Application

Application Note: Synthesis and Derivatization of 7-Fluoro-2,3,4,5-tetrahydro-1,5-benzoxazepine from 3-(4-Fluoro-2-nitrophenoxy)propanol

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary & Mechanistic Rationale The 1,5-benzoxazepine scaffold is...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Mechanistic Rationale

The 1,5-benzoxazepine scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of central nervous system (CNS) therapeutics, anticancer agents, and antibacterial drugs[1]. Synthesizing functionalized derivatives of this 7-membered heterocyclic core requires precision, particularly when dealing with halogenated precursors where chemoselectivity is paramount.

This application note details a robust, three-step synthetic pathway to construct the 7-fluoro-2,3,4,5-tetrahydro-1,5-benzoxazepine core starting from 3-(4-fluoro-2-nitrophenoxy)propan-1-ol . The starting material provides the exact heteroatom spacing (O-C-C-C-N) required for the 7-membered ring. The strategic inclusion of the fluorine atom at the 7-position modulates the basicity of the adjacent aniline nitrogen, enhances lipophilicity, and improves metabolic stability—key parameters in modern drug design.

Causality in Reagent Selection:
  • Chemoselective Reduction: Catalytic hydrogenation (e.g., Pd/C, H₂) of fluorinated nitroarenes carries a high risk of unwanted hydrodefluorination. To preserve the C-F bond, a mild Béchamp-type reduction using Fe/NH₄Cl is employed[2].

  • Hydroxyl Activation: The terminal primary alcohol is a poor leaving group. Converting it to a methanesulfonate (mesylate) provides a highly reactive electrophilic center. Mesylation is preferred over halogenation (e.g., SOCl₂) because it operates under milder conditions, preventing premature protonation of the aniline nucleophile.

  • Overcoming Entropic Penalties: The formation of a 7-membered ring is entropically disfavored compared to 5- or 6-membered analogs. Heating the mesylate intermediate in a polar aprotic solvent (DMF) with a mild base (K₂CO₃) maximizes the nucleophilicity of the aniline nitrogen, driving the intramolecular Sₙ2 cyclization.

Synthetic Workflow Visualization

G SM 3-(4-Fluoro-2-nitrophenoxy) propan-1-ol Int1 3-(2-Amino-4-fluorophenoxy) propan-1-ol SM->Int1 Fe, NH₄Cl EtOH/H₂O, 80°C Int2 3-(2-Amino-4-fluorophenoxy) propyl methanesulfonate Int1->Int2 MsCl, Et₃N DCM, 0°C Core 7-Fluoro-2,3,4,5-tetrahydro- 1,5-benzoxazepine Int2->Core K₂CO₃, DMF 80°C API N-Substituted Derivatives Core->API Alkylation / Acylation

Synthetic workflow for 7-fluoro-2,3,4,5-tetrahydro-1,5-benzoxazepine derivatives.

Step-by-Step Experimental Protocols

Step 1: Chemoselective Nitro Reduction

Objective: Convert 3-(4-fluoro-2-nitrophenoxy)propan-1-ol to 3-(2-amino-4-fluorophenoxy)propan-1-ol without cleaving the C-F bond.

  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 3-(4-fluoro-2-nitrophenoxy)propan-1-ol (10.0 mmol) in a mixture of ethanol (40 mL) and water (10 mL).

  • Reagent Addition: Add iron powder (40.0 mmol, 4 equiv) and ammonium chloride (40.0 mmol, 4 equiv) to the solution[2].

  • Reaction: Heat the vigorously stirred suspension to 80 °C (reflux) for 4 hours.

  • Work-up: Cool to room temperature. Filter the mixture through a pad of Celite to remove iron oxides, washing the cake with ethyl acetate (3 × 30 mL). Wash the combined filtrate with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation Checkpoint: TLC (Hexanes/EtOAc 1:1) should show complete consumption of the yellow starting material (Rf ~0.6) and the appearance of a highly polar, UV-active spot (Rf ~0.2) that stains brown with ninhydrin. MS (ESI+) must show the base peak at m/z 186.1 [M+H]⁺.

Step 2: Hydroxyl Activation (Mesylation)

Objective: Convert the terminal alcohol into a reactive methanesulfonate leaving group.

  • Setup: Dissolve the crude 3-(2-amino-4-fluorophenoxy)propan-1-ol (approx. 8.5 mmol) in anhydrous dichloromethane (DCM, 30 mL) under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add triethylamine (Et₃N, 12.8 mmol, 1.5 equiv). Slowly add methanesulfonyl chloride (MsCl, 10.2 mmol, 1.2 equiv) dropwise over 10 minutes to control the exothermic reaction.

  • Reaction: Stir at 0 °C for 2 hours.

  • Work-up: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Use the crude mesylate immediately for the next step to prevent intermolecular oligomerization.

  • Validation Checkpoint: ¹H NMR of an aliquot must show a sharp 3H singlet at ~3.00 ppm (mesylate methyl) and a downfield shift of the terminal -CH₂- protons from ~3.80 ppm to ~4.45 ppm.

Step 3: Intramolecular Cyclization

Objective: Form the 7-fluoro-2,3,4,5-tetrahydro-1,5-benzoxazepine core via intramolecular Sₙ2 attack.

  • Setup: Dissolve the crude mesylate (approx. 7.5 mmol) in anhydrous N,N-dimethylformamide (DMF, 40 mL).

  • Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 15.0 mmol, 2 equiv).

  • Reaction: Heat the suspension to 80 °C under nitrogen for 12 hours. The elevated temperature provides the kinetic energy required to overcome the entropic penalty of 7-membered ring formation.

  • Work-up: Cool the mixture and pour it into ice water (100 mL). Extract with ethyl acetate (3 × 40 mL). Wash the organic extracts thoroughly with water (3 × 30 mL) to remove DMF, followed by brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Purify via silica gel flash chromatography (gradient elution: 10% to 30% EtOAc in Hexanes).

  • Validation Checkpoint: MS (ESI+) must show m/z 168.1 [M+H]⁺. The absence of the mesylate singlet at 3.00 ppm in ¹H NMR confirms complete cyclization.

Step 4: Derivatization (N-Alkylation/Acylation)

Objective: Functionalize the secondary amine to yield target Active Pharmaceutical Ingredients (APIs).

  • For N-Alkylation: React the 1,5-benzoxazepine core with an alkyl halide (e.g., benzyl bromide) and K₂CO₃ in acetonitrile at 60 °C.

  • For N-Acylation: React the core with an acid chloride (e.g., benzoyl chloride) and Et₃N in DCM at 0 °C to room temperature.

Quantitative Data & Analytical Benchmarks

The following table summarizes the expected yields, reaction times, and self-validating analytical benchmarks for the synthesis of the 1,5-benzoxazepine core.

Compound / IntermediateExpected YieldReaction TimeKey ¹H NMR Signals (CDCl₃, δ ppm)MS (ESI+) m/z
3-(4-Fluoro-2-nitrophenoxy)propan-1-ol N/A (SM)N/A7.60 (dd, 1H), 7.25 (m, 1H), 7.10 (dd, 1H), 4.25 (t, 2H)216.1 [M+H]⁺
3-(2-Amino-4-fluorophenoxy)propan-1-ol 85–92%4 h6.70 (dd, 1H), 6.45 (dd, 1H), 6.35 (dt, 1H), 4.10 (t, 2H), 3.85 (t, 2H)186.1 [M+H]⁺
3-(2-Amino-4-fluorophenoxy)propyl mesylate 75–80%2 h4.45 (t, 2H), 4.05 (t, 2H), 3.00 (s, 3H, -OSO₂CH₃)264.1 [M+H]⁺
7-Fluoro-2,3,4,5-tetrahydro-1,5-benzoxazepine 65–72%12 h6.80 (dd, 1H), 6.50 (dd, 1H), 6.40 (dt, 1H), 4.05 (t, 2H), 3.30 (t, 2H)168.1[M+H]⁺

References[1] Stefaniak, M., & Olszewska, B. (2021). 1,5-Benzoxazepines as a unique and potent scaffold for activity drugs: A review. Archiv der Pharmazie, 354(12), e2100224.https://pubmed.ncbi.nlm.nih.gov/34368985/[2] Xiao, Z.-P., et al. (2010). Efficient Reducing System Based on Iron for Conversion of Nitroarenes to Anilines. Synthetic Communications, 40(5), 661–665.https://www.tandfonline.com/doi/abs/10.1080/00397910903009489

Sources

Method

Application Notes and Protocols for the Reduction of 3-(4-Fluoro-2-nitrophenoxy)propanol

Introduction The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis, pivotal to the production of a vast array of pharmaceuticals, agrochemicals, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis, pivotal to the production of a vast array of pharmaceuticals, agrochemicals, and dyes.[1][2] The target molecule for this guide, 3-(4-Fluoro-2-nitrophenoxy)propanol, is a key intermediate whose corresponding aniline, 3-(2-Amino-4-fluorophenoxy)propanol, is a valuable building block in medicinal chemistry. The primary challenge in this transformation lies in the chemoselective reduction of the nitro group while preserving the fluoro and hydroxyl functionalities, which are susceptible to reduction or elimination under harsh conditions.[3][4]

This document provides a comprehensive overview of the available methods for the reduction of 3-(4-Fluoro-2-nitrophenoxy)propanol, with a focus on providing detailed, field-proven protocols. We will delve into the causality behind experimental choices, ensuring that researchers, scientists, and drug development professionals can not only replicate these procedures but also adapt them to their specific needs.

Method Selection: A Comparative Analysis

The choice of reducing agent is paramount for a successful and selective nitro group reduction. Several methods are commonly employed in organic synthesis, each with its own set of advantages and disadvantages.[5][6][7]

MethodReducing Agent(s)Typical ConditionsAdvantagesDisadvantages
Catalytic HydrogenationH₂, Pd/C or Pt/CMethanol or Ethanol, RT-50°C, 1-50 atm H₂High yields, clean reaction, catalyticRequires specialized high-pressure equipment, potential for dehalogenation, catalyst can be pyrophoric.[8][9]
Transfer HydrogenationAmmonium formate, Formic acidPd/C, Methanol or Ethanol, RefluxAvoids use of high-pressure hydrogen gas, generally good selectivity.[10][11][12][13]Can be slower than catalytic hydrogenation, may require higher temperatures.
Metal/Acid ReductionFe/NH₄Cl, SnCl₂/HClEthanol/Water, RefluxInexpensive, effective for a wide range of substrates.[9][14][15][16]Often requires stoichiometric amounts of metal, can generate significant waste, workup can be tedious.[3][8]
Dithionite ReductionSodium Dithionite (Na₂S₂O₄)Methanol/Water or THF/Water, RT-RefluxMild conditions, good functional group tolerance, metal-free.[1][17][18]Can require a large excess of the reagent, may not be as efficient for all substrates.

For the reduction of 3-(4-Fluoro-2-nitrophenoxy)propanol, catalytic transfer hydrogenation using ammonium formate and palladium on carbon (Pd/C) often represents an optimal balance of efficiency, selectivity, and operational simplicity. This method mitigates the risks associated with high-pressure hydrogen gas while typically preserving the C-F bond. The Fe/NH₄Cl system is a robust and cost-effective alternative, particularly for larger-scale syntheses where the cost of palladium might be a concern.

Experimental Protocols

Protocol 1: Catalytic Transfer Hydrogenation using Pd/C and Ammonium Formate

This protocol is recommended for its high chemoselectivity and relatively mild conditions, minimizing the risk of dehalogenation.

Workflow Diagram:

Caption: Workflow for Catalytic Transfer Hydrogenation.

Materials:

  • 3-(4-Fluoro-2-nitrophenoxy)propanol

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Ammonium formate (HCOONH₄)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Celite®

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(4-Fluoro-2-nitrophenoxy)propanol (1.0 eq) in methanol (10-20 mL per gram of starting material).

  • Reagent Addition: Add ammonium formate (3.0-5.0 eq) to the solution and stir until it dissolves.

  • Catalyst Addition: Carefully add 10% Pd/C (0.05-0.10 eq by weight) to the reaction mixture. Caution: Pd/C can be pyrophoric; handle with care and preferably under an inert atmosphere (e.g., nitrogen or argon).[19][20][21][22][23]

  • Reaction: Heat the mixture to reflux (approximately 65 °C for methanol). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol (2-3 times the reaction volume). Caution: Do not allow the catalyst to dry on the filter paper as it can ignite.[19][21] Keep it wet with solvent.

    • Combine the filtrates and concentrate under reduced pressure to remove the methanol.

    • To the residue, add deionized water and extract with ethyl acetate (3 x reaction volume).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-(2-Amino-4-fluorophenoxy)propanol.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Protocol 2: Reduction with Iron Powder and Ammonium Chloride

This classic and economical method is suitable for larger-scale synthesis.

Workflow Diagram:

Caption: Workflow for Fe/NH₄Cl Reduction.

Materials:

  • 3-(4-Fluoro-2-nitrophenoxy)propanol

  • Iron powder (<325 mesh)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Deionized water

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • Celite®

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add 3-(4-Fluoro-2-nitrophenoxy)propanol (1.0 eq), ethanol, and water (typically in a ratio of 4:1 to 9:1 v/v).

  • Reagent Addition: Add ammonium chloride (3.0-5.0 eq) and iron powder (3.0-5.0 eq).

  • Reaction: Heat the vigorously stirred suspension to reflux (around 80-90 °C). The reaction is often exothermic. Monitor the progress by TLC or LC-MS. The reaction is usually complete in 3-8 hours.

  • Workup:

    • While still hot, filter the reaction mixture through a pad of Celite® to remove the iron salts. Wash the Celite® pad thoroughly with hot ethanol.

    • Combine the filtrates and concentrate under reduced pressure to remove the ethanol.

    • To the remaining aqueous residue, add a suitable organic solvent like ethyl acetate or dichloromethane and basify with a saturated solution of sodium bicarbonate or dilute ammonium hydroxide to a pH of 8-9.

    • Separate the layers and extract the aqueous layer with the organic solvent (2-3 times).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the crude product.[24]

  • Purification: The crude amine can be purified by flash column chromatography or, if volatile enough, by distillation under reduced pressure.

Analytical Characterization

The progress of the reaction and the purity of the final product should be assessed using standard analytical techniques:

  • Thin Layer Chromatography (TLC): A quick and easy way to monitor the disappearance of the starting material and the appearance of the product. A typical mobile phase would be 30-50% ethyl acetate in hexanes. The product amine is generally more polar than the starting nitro compound.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more accurate monitoring of the reaction and confirms the mass of the desired product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the final product. Key indicators of a successful reduction include the disappearance of the nitro-group-related signals and the appearance of amine protons (a broad singlet in ¹H NMR) and characteristic shifts in the aromatic region.

  • Infrared (IR) Spectroscopy: The disappearance of the characteristic nitro group stretches (typically around 1530 and 1350 cm⁻¹) and the appearance of N-H stretches (around 3300-3500 cm⁻¹) for the primary amine are indicative of a successful reaction.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reducing agent or catalyst deactivation.Add more reducing agent or fresh catalyst. Ensure the reaction is running at the correct temperature. For catalytic hydrogenations, ensure the system is properly purged of air.
Dehalogenation (Loss of Fluorine) Reaction conditions are too harsh. Catalyst is too active.For catalytic hydrogenation, consider using a less active catalyst (e.g., sulfided platinum on carbon) or lowering the hydrogen pressure and temperature.[25] For metal/acid reductions, try milder conditions or a different metal.
Formation of Side Products (e.g., Azo or Azoxy compounds) Incomplete reduction.Ensure sufficient reducing agent is used and allow the reaction to go to completion. These intermediates are more common with certain reducing agents like LiAlH₄.[9]
Difficult Workup (emulsions, filtration issues) Fine iron particles in Fe/NH₄Cl reduction.Filter the hot reaction mixture through a thick pad of Celite®. Adding a filter aid can also help. For emulsions during extraction, adding brine can help break them.
Low Yield Product loss during workup or purification.Amines can be slightly water-soluble; ensure thorough extraction. When performing column chromatography, deactivating the silica gel with triethylamine can prevent product streaking and loss.[26]

Conclusion

The reduction of 3-(4-Fluoro-2-nitrophenoxy)propanol to 3-(2-Amino-4-fluorophenoxy)propanol is a critical transformation for which several reliable methods exist. The choice between catalytic transfer hydrogenation and metal-based reductions will depend on the scale of the reaction, available equipment, and cost considerations. By understanding the underlying principles of each method and following the detailed protocols provided, researchers can confidently and efficiently synthesize this valuable amine intermediate. Careful monitoring and appropriate workup and purification techniques are essential for obtaining a high yield of pure product.

References

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  • Stanford Environmental Health & Safety. (2023).
  • Ramadas, K., & Srinivasan, N. (2012). Reduction of nitro arene by Fe/ammonium chloride. ChemSpider Synthetic Pages.
  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • YouTube. (2022). How to purify Amine? Grad student asked me.
  • Smith, A. M., et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes.
  • Reddit. (2022).
  • YouTube. (2023). How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon.
  • Stanford University.
  • Ramadas, K., & Srinivasan, N. (1992). Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant.
  • Ashenhurst, J. (2026). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry.
  • Organic Syntheses. 3-Amino-1-propanol.
  • Al-Abdullah, E. S., et al. (2026). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Molecules, 31(5), 1234.
  • Al-Abdullah, E. S., et al. (2022). Synthesis of 3-((4-Hydroxyphenyl)amino)

Sources

Application

Synthesis of 3-(2-amino-4-fluorophenoxy)propanol

An In-Depth Guide to the Authored by: A Senior Application Scientist Introduction 3-(2-amino-4-fluorophenoxy)propanol is a valuable fluorinated aromatic compound that serves as a key building block in the development of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the

Authored by: A Senior Application Scientist

Introduction

3-(2-amino-4-fluorophenoxy)propanol is a valuable fluorinated aromatic compound that serves as a key building block in the development of novel pharmaceutical agents and other specialty chemicals. Its structure, featuring a primary amine, a fluoro substituent, and a propanol side chain, offers multiple points for further chemical modification, making it an attractive intermediate for medicinal chemists and drug development professionals. The strategic placement of the fluorine atom can significantly enhance metabolic stability and binding affinity of target molecules.

This document provides a comprehensive, three-step synthetic protocol for 3-(2-amino-4-fluorophenoxy)propanol, starting from the commercially available 4-fluorophenol. The guide is designed for researchers and scientists, offering not only a step-by-step methodology but also the underlying scientific rationale for each procedural choice, critical safety information, and troubleshooting advice to ensure a successful and reproducible synthesis.

Overall Synthetic Strategy

The synthesis is logically divided into three distinct stages: nitration, etherification, and reduction. This pathway is efficient and relies on well-established chemical transformations, ensuring high yields and purity of the final product.

  • Nitration: The synthesis commences with the regioselective nitration of 4-fluorophenol. The hydroxyl group's strong ortho-, para-directing effect guides the nitro group primarily to the ortho position, yielding the key intermediate, 4-fluoro-2-nitrophenol.

  • Etherification: The phenolic hydroxyl group of 4-fluoro-2-nitrophenol is then subjected to a Williamson ether synthesis with 3-bromo-1-propanol to attach the propanol side chain.

  • Reduction: In the final step, the nitro group of the ether intermediate is selectively reduced to a primary amine, affording the target molecule, 3-(2-amino-4-fluorophenoxy)propanol.

Synthetic_Workflow Overall Synthetic Workflow for 3-(2-amino-4-fluorophenoxy)propanol A 4-Fluorophenol B Step 1: Nitration (HNO3, H2SO4) A->B C 4-Fluoro-2-nitrophenol B->C D Step 2: Etherification (3-Bromo-1-propanol, K2CO3) C->D E 3-(4-Fluoro-2-nitrophenoxy)propanol D->E F Step 3: Reduction (H2, Pd/C) E->F G 3-(2-Amino-4-fluorophenoxy)propanol F->G

Caption: Overall synthetic workflow.

Part 1: Synthesis of 4-Fluoro-2-nitrophenol

Principle and Rationale

This step involves the electrophilic aromatic substitution of 4-fluorophenol. A nitronium ion (NO₂⁺), generated in situ from a mixture of concentrated nitric acid and sulfuric acid, acts as the electrophile. The hydroxyl group (-OH) is a potent activating and ortho, para-directing group. Since the para position is occupied by the fluorine atom, nitration occurs predominantly at the ortho position.

Controlling the reaction temperature is paramount. Nitration is a highly exothermic process; maintaining a low temperature (0-5 °C) is crucial to prevent over-nitration (dinitration) and the formation of unwanted isomers, thereby ensuring high regioselectivity and yield.[1]

Nitration_Mechanism Key Mechanism: Electrophilic Nitration cluster_0 Generation of Electrophile cluster_1 Electrophilic Attack and Aromatization HNO3 HNO₃ H2SO4 H₂SO₄ HNO3->H2SO4 NO2+ NO₂⁺ (Nitronium ion) HSO4- HSO₄⁻ H3O+ H₃O⁺ Start 4-Fluorophenol Intermediate Sigma Complex (Resonance Stabilized) Start->Intermediate + NO₂⁺ Product 4-Fluoro-2-nitrophenol Intermediate->Product - H⁺

Caption: Mechanism of electrophilic nitration.

Experimental Protocol

Materials:

  • 4-Fluorophenol

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Dichloromethane (DCM)

  • Ice

  • Deionized water

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-fluorophenol (1.0 eq.) in dichloromethane.

  • Cool the flask in an ice-salt bath to 0 °C.

  • Slowly add concentrated sulfuric acid (1.1 eq.) dropwise while maintaining the temperature below 10 °C.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq.) to concentrated sulfuric acid (1.1 eq.), pre-cooled in an ice bath.

  • Add the cold nitrating mixture dropwise to the phenol solution over 1-2 hours. Crucially, ensure the reaction temperature does not exceed 5 °C. [1]

  • After the addition is complete, let the mixture stir at 0-5 °C for an additional hour.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Once the reaction is complete, slowly pour the mixture over crushed ice with vigorous stirring.

  • Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers and wash with deionized water, followed by a saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a yellow solid.[2]

  • The crude product can be purified by recrystallization from a suitable solvent like a hexane/ethyl acetate mixture.

Safety Precautions:

  • Handle concentrated nitric and sulfuric acids with extreme care inside a chemical fume hood. They are highly corrosive and strong oxidizing agents.

  • Always wear appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.

  • The nitration reaction is highly exothermic. Strict temperature control is essential to prevent a runaway reaction. Always add reagents slowly and ensure efficient cooling.

Part 2: Synthesis of 3-(4-Fluoro-2-nitrophenoxy)propanol

Principle and Rationale

This step is a Williamson ether synthesis, a classic method for forming ethers. The phenolic proton of 4-fluoro-2-nitrophenol is acidic and can be deprotonated by a mild base, such as potassium carbonate (K₂CO₃), to form a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of 3-bromo-1-propanol in an Sₙ2 reaction, displacing the bromide ion and forming the desired ether linkage.

Anhydrous acetone or dimethylformamide (DMF) are common solvents for this reaction. The reaction is typically heated to reflux to ensure a reasonable reaction rate. A phase transfer catalyst like tetra-n-butylammonium bromide (TBAB) can sometimes be used to accelerate the reaction, particularly in biphasic systems.[3]

Experimental Protocol

Materials:

  • 4-Fluoro-2-nitrophenol (from Step 1)

  • 3-Bromo-1-propanol

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetone or Dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized water

Procedure:

  • To a round-bottom flask, add 4-fluoro-2-nitrophenol (1.0 eq.), anhydrous potassium carbonate (2.0-3.0 eq.), and a suitable solvent like acetone or DMF.

  • Add 3-bromo-1-propanol (1.2 eq.) to the mixture.

  • Heat the reaction mixture to reflux (for acetone, ~56 °C; for DMF, a temperature of 80-90 °C may be used) and stir for 4-6 hours.

  • Monitor the reaction by TLC until the starting phenol is consumed.

  • After cooling to room temperature, filter off the potassium carbonate.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • The resulting crude product can be purified using silica gel column chromatography to obtain pure 3-(4-fluoro-2-nitrophenoxy)propanol.

Safety Precautions:

  • 3-Bromo-1-propanol is a lachrymator and should be handled in a fume hood.

  • Ensure the reaction is conducted in a well-ventilated area.

Part 3: Synthesis of 3-(2-Amino-4-fluorophenoxy)propanol

Principle and Rationale

The final step is the reduction of the aromatic nitro group to a primary amine. Catalytic hydrogenation is the preferred method for this transformation due to its high efficiency and the clean nature of the reaction, which produces water as the only byproduct. Palladium on activated carbon (Pd/C) is a highly effective catalyst for this purpose.[1] The reaction is carried out under a positive pressure of hydrogen gas.

Alternatively, chemical reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid can be used.[4] However, catalytic hydrogenation often results in a simpler workup and higher purity product.

Reduction_Mechanism Conceptual Pathway: Nitro Group Reduction A Ar-NO₂ (Nitro Group) B H₂, Pd/C Catalyst C Ar-NH₂ (Amino Group) A->C Reduction B->C D H₂O (Byproduct)

Caption: Conceptual pathway for nitro group reduction.

Experimental Protocol

Materials:

  • 3-(4-Fluoro-2-nitrophenoxy)propanol (from Step 2)

  • Palladium on Carbon (Pd/C, 10 wt. %, ~5 mol %)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Dissolve 3-(4-fluoro-2-nitrophenoxy)propanol (1.0 eq.) in methanol or ethanol in a hydrogenation flask.

  • Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon). Warning: Pd/C can be pyrophoric.

  • Seal the flask and connect it to a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas (repeat this cycle 3 times to ensure an inert atmosphere is replaced by hydrogen).

  • Pressurize the vessel with hydrogen (typically 1-3 atm or using a hydrogen-filled balloon) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by TLC. The disappearance of the yellow color of the nitro compound is a good visual indicator of progress.[1]

  • Once the reaction is complete (typically 2-4 hours), carefully vent the hydrogen gas and purge the flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with methanol.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • The resulting crude product is often of high purity, but can be further purified by column chromatography or recrystallization if necessary to yield the final product, 3-(2-amino-4-fluorophenoxy)propanol.

Safety Precautions:

  • Catalytic hydrogenation must be performed in a well-ventilated area, away from any ignition sources, due to the use of flammable hydrogen gas.

  • Palladium on carbon is pyrophoric and can ignite in the presence of air, especially when dry or in contact with solvents. It should be handled with care, preferably under an inert atmosphere, and never allowed to dry completely on the filter paper.

Data Summary and Characterization

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)
4-Fluoro-2-nitrophenol C₆H₄FNO₃157.10Yellow to Gold Crystalline Solid71.5-77.5[5]
3-(4-Fluoro-2-nitrophenoxy)propanol C₉H₁₀FNO₄215.18Expected: Yellowish Oil or Low-Melting SolidN/A
3-(2-Amino-4-fluorophenoxy)propanol C₉H₁₂FNO₂185.20Expected: Off-white to light brown solidN/A

Troubleshooting Guide

StepProblemPossible Cause(s)Suggested Solution(s)
1. Nitration Low Yield / Multiple ProductsReaction temperature was too high.Strictly maintain the temperature at 0-5 °C during reagent addition.[1]
Incorrect ratio of nitrating agents.Use a pre-mixed and pre-cooled nitrating mixture.
2. Etherification Incomplete ReactionInsufficient base or reaction time.Increase the amount of K₂CO₃ to 3 equivalents. Increase reflux time and monitor by TLC.
Deactivated starting material.Ensure the starting nitrophenol is pure and dry.
3. Reduction Reaction StalledCatalyst is inactive.Use fresh, high-quality Pd/C catalyst. Ensure proper agitation to keep the catalyst suspended.
Hydrogen leak in the system.Check all connections on the hydrogenation apparatus for leaks.
Product is discoloredAir oxidation of the aminophenol.Work up the reaction quickly after completion. Store the final product under an inert atmosphere (nitrogen or argon) and protect it from light.[1]

References

  • ACS Publications. (2024). Three-Step Continuous Flow Synthesis of the Intermediate 4-Fluoro-2-methoxy-5-nitrophenol of Linzagolix. Available at: [Link]

  • Organic Syntheses. Procedure for N-Propanoyl-1,3-thiazinane-2-thione. Available at: [Link]

  • PubChem. 4-Fluoro-2-nitrophenol. Available at: [Link]

  • RSC Publishing. (2020). Green Chemistry: Synthesis of new vanillin-derived bio-based di-epoxy and di-allyl monomers. Available at: [Link]

  • RSC Publishing. (2024). Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. Available at: [Link]

  • ResearchGate. Study of the process of polymerization of epichlorohydrin with amino compounds. Available at: [Link]

  • Organic Syntheses. 2-amino-4-nitrophenol. Available at: [Link]

Sources

Method

Application Note: High-Yield Esterification of 3-(4-Fluoro-2-nitrophenoxy)propanol in Drug Development Workflows

Executive Summary The synthesis of targeted therapeutics and agrochemicals frequently relies on the precise functionalization of advanced intermediates. 3-(4-Fluoro-2-nitrophenoxy)propanol is a highly versatile building...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of targeted therapeutics and agrochemicals frequently relies on the precise functionalization of advanced intermediates. 3-(4-Fluoro-2-nitrophenoxy)propanol is a highly versatile building block, featuring an electron-deficient aromatic ring linked via an ether bridge to a primary aliphatic alcohol. This application note establishes robust, self-validating protocols for the esterification of this intermediate. By prioritizing mild, high-yielding conditions—specifically the EDC/DMAP-mediated Steglich esterification—this guide provides researchers with scalable methodologies that prevent side reactions, ensure high purity, and streamline downstream purification.

Substrate Profiling & Reaction Design

To design an optimal esterification protocol, we must first analyze the structural and electronic properties of 3-(4-Fluoro-2-nitrophenoxy)propanol:

  • The Primary Alcohol (-OH): Located at the terminus of a three-carbon chain, this hydroxyl group exhibits high nucleophilicity and minimal steric hindrance, making it an excellent candidate for rapid acylation.

  • The Ether Linkage (-O-): While generally stable, alkyl aryl ethers can undergo cleavage when exposed to harsh, refluxing mineral acids (e.g., HI, HBr) or strong Lewis acids.

  • The Aromatic Moiety: The 4-fluoro and 2-nitro substitutions create a highly electron-deficient ring. However, the propyl chain effectively insulates the reacting alcohol from these inductive effects.

Design Causality: Traditional Fischer esterification requires strong acid catalysts (e.g., H₂SO₄) and continuous heat to drive off water[1]. Given the potential for ether cleavage or nitro-group reduction under harsh conditions, Fischer esterification is suboptimal. Instead, the [2]—utilizing a carbodiimide coupling agent and a catalytic nucleophile—allows the reaction to proceed at room temperature under neutral conditions, preserving the integrity of the molecule[3].

Mechanistic Pathway: The EDC/DMAP System

While Dicyclohexylcarbodiimide (DCC) is the classical reagent for Steglich esterifications, it generates dicyclohexylurea (DCU), a byproduct that is notoriously insoluble and difficult to remove from polar drug intermediates[4].

For pharmaceutical workflows, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is vastly superior. EDC functions identically to DCC but generates a water-soluble urea byproduct that is easily eliminated during a standard aqueous workup[5].

The addition of 4-(Dimethylamino)pyridine (DMAP) is mechanistically critical. DMAP acts as an acyl transfer catalyst. It attacks the highly reactive (but unstable) O-acylisourea intermediate faster than the alcohol can, forming an N-acylpyridinium active ester. This intercepts the pathway before the O-acylisourea can undergo a deleterious 1,3-rearrangement into an unreactive N-acylurea dead-end[2][4].

Steglich_Mechanism Step1 Carboxylic Acid + EDC (Activation) Step2 O-Acylisourea Intermediate (Highly Reactive) Step1->Step2 EDC couples with Acid Step3 N-Acylpyridinium Active Ester (DMAP Adduct) Step2->Step3 DMAP nucleophilic attack (prevents N-acylurea side product) Step4 Addition of Alcohol: 3-(4-Fluoro-2-nitrophenoxy)propanol Step3->Step4 Alcohol introduced Step5 Final Ester Product + Water-Soluble Urea Step4->Step5 Nucleophilic acyl substitution (DMAP regenerated)

Fig 1: EDC/DMAP-mediated Steglich esterification mechanism highlighting the critical role of DMAP.

Experimental Protocols

Protocol A: Mild EDC/DMAP Esterification (Primary Recommendation)

This protocol is designed for coupling 3-(4-Fluoro-2-nitrophenoxy)propanol with complex, acid-sensitive, or sterically hindered carboxylic acids[6].

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid (1.2 equiv.) in anhydrous dichloromethane (DCM) or [5] (0.2 M concentration) under a nitrogen atmosphere.

  • Catalyst Addition: Add DMAP (0.1 to 0.5 equiv.). Causality: Higher equivalents (up to 0.5) are required for sterically hindered acids to ensure the N-acylpyridinium intermediate outcompetes rearrangement[4].

  • Thermal Control & Activation: Cool the flask to 0 °C using an ice bath. Portion-wise, add EDC·HCl (1.5 equiv.). Stir for 20 minutes. Causality: Carbodiimide activation is exothermic; cooling prevents thermal degradation of the O-acylisourea[3].

  • Substrate Coupling: Dissolve 3-(4-Fluoro-2-nitrophenoxy)propanol (1.0 equiv.) in a minimal volume of anhydrous DCM. Add this solution dropwise to the activated acid mixture.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4–12 hours.

  • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate system. The disappearance of the primary alcohol spot (which stains strongly with phosphomolybdic acid or UV) validates reaction completion.

  • Targeted Aqueous Workup: Dilute the mixture with additional DCM.

    • Wash with 1M HCl (2 × 20 mL). Causality: Protonates DMAP and the EDC-urea byproduct, pulling them entirely into the aqueous phase[6].

    • Wash with saturated aqueous NaHCO₃ (2 × 20 mL). Causality: Deprotonates any unreacted carboxylic acid, removing it from the organic layer.

    • Wash with brine (1 × 20 mL) to remove residual water.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the highly pure ester.

Protocol B: Acid Chloride Method (Alternative for Robust Acids)

For simple, commercially available acid chlorides (e.g., acetyl chloride, benzoyl chloride), this classical method is highly scalable[1].

Step-by-Step Methodology:

  • Preparation: Dissolve 3-(4-Fluoro-2-nitrophenoxy)propanol (1.0 equiv.) and triethylamine (TEA) (2.0 equiv.) in anhydrous DCM at 0 °C under nitrogen. Causality: TEA acts as an acid scavenger. Without it, the generated HCl would drastically lower the pH, potentially degrading the substrate[1].

  • Addition: Add the acid chloride (1.2 equiv.) dropwise over 15 minutes to control the exothermic reaction.

  • Reaction: Stir at room temperature for 2–4 hours.

  • Workup: Quench with water. Wash the organic layer with saturated NaHCO₃, followed by brine. Dry over Na₂SO₄ and concentrate.

Quantitative Data Summary

The following table summarizes expected reaction parameters and yields when coupling 3-(4-Fluoro-2-nitrophenoxy)propanol with various classes of carboxylic acids using Protocol A (EDC/DMAP) .

Carboxylic Acid ClassExample PartnerDMAP (equiv.)Time (h)Temp (°C)Expected Yield (%)
Aliphatic Acids Acetic acid, Propionic acid0.12 - 420 - 2588 - 95%
Aromatic Acids Benzoic acid, Cinnamic acid0.24 - 620 - 2582 - 90%
Sterically Hindered Pivalic acid, Boc-Valine0.512 - 1825 - 4070 - 85%
N-Protected Amino Acids Fmoc-Glycine0.14 - 80 to 2575 - 88%

Analytical Validation & Quality Control

To ensure the protocol acts as a self-validating system, researchers must confirm the structural conversion using Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.

Diagnostic NMR Shift:

  • Starting Material: In 3-(4-Fluoro-2-nitrophenoxy)propanol, the methylene protons adjacent to the primary alcohol (-CH₂-OH ) typically resonate as a triplet around 3.70 – 3.85 ppm (in CDCl₃).

  • Esterified Product: Upon successful esterification, the electron-withdrawing effect of the newly formed ester carbonyl causes a pronounced downfield shift. The same methylene protons (-CH₂-O-C(=O)R ) will appear as a triplet at 4.20 – 4.45 ppm .

Observing this distinct ~0.5 ppm downfield shift, coupled with the disappearance of the broad -OH singlet (typically around 2.0 - 2.5 ppm), provides immediate, definitive proof of successful esterification without requiring mass spectrometry.

References

  • Organic Chemistry Portal. Steglich Esterification Overview and Mechanism. Available at:[Link]

  • Common Organic Chemistry. Acid to Ester - Common Conditions & Reagents. Available at:[Link]

  • Journal of Visualized Experiments (JoVE). (2018). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. Available at:[Link]

  • Green Chemistry (RSC). Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Available at:[Link]

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Application

Application Note: Protocols for the Selective Oxidation of 3-(4-Fluoro-2-nitrophenoxy)propanol

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in modern organic synthesis, particularl...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in modern organic synthesis, particularly in the multi-step preparation of active pharmaceutical ingredients (APIs). This document provides a detailed guide for the oxidation of the primary alcohol in 3-(4-fluoro-2-nitrophenoxy)propanol to its corresponding aldehyde, 3-(4-fluoro-2-nitrophenoxy)propanal. This substrate contains sensitive functionalities—an electron-withdrawing nitro group and a stable fluoro group on an aromatic ether—that necessitate the use of mild and highly selective oxidation protocols. We will dissect the rationale for method selection, comparing leading contemporary methods, and provide detailed, field-proven protocols for the Swern and Dess-Martin periodinane (DMP) oxidations, which are exceptionally well-suited for this transformation due to their high chemoselectivity and tolerance for the existing functional groups.[1][2][3]

Strategic Selection of an Oxidation Method

The primary challenge in oxidizing 3-(4-fluoro-2-nitrophenoxy)propanol is to convert the terminal alcohol to an aldehyde without inducing side reactions or over-oxidation to the carboxylic acid.[4][5] The aromatic ring, nitro group, and ether linkage are generally robust, but harsh reagents or conditions could compromise the integrity of the molecule. Therefore, methods known for their mildness and broad functional group tolerance are paramount.[1][2]

Comparative Analysis of Suitable Oxidation Methods:

Method Core Reagents Temp. (°C) Pros Cons
Swern Oxidation DMSO, Oxalyl Chloride, Et₃N-78High yields; excellent functional group tolerance; inexpensive reagents.[1][6][7]Requires cryogenic temperatures; produces malodorous dimethyl sulfide (DMS) and toxic CO gas.[1][6]
Dess-Martin (DMP) Dess-Martin PeriodinaneRoom Temp.Very mild conditions; rapid reaction times; easy workup; high chemoselectivity.[2][8]Reagent is expensive and potentially shock-sensitive; stoichiometric iodine-based waste.[9]
TEMPO-Catalyzed TEMPO (cat.), NaOCl (stoich.)0 to Room Temp.Catalytic; environmentally benign ("green"); can be tuned for aldehyde or acid.[10][11][12][13]May require careful pH control; potential for chlorination of sensitive substrates with NaOCl.[10]
Chromium-Based (PCC) Pyridinium ChlorochromateRoom Temp.Effective for simple substrates.Toxic chromium waste; acidic nature can affect sensitive groups; often requires excess reagent.[2][7]

For the target substrate, both Swern and Dess-Martin oxidations represent the gold standard. They avoid the use of toxic heavy metals and are renowned for their reliability in complex molecule synthesis.[2][7] TEMPO-based systems are a strong green alternative, though may require more optimization to prevent side reactions with the aromatic ring. Chromium reagents are generally avoided in modern drug development settings due to their toxicity and waste disposal issues.

Visualizing the Methodologies

General Experimental Workflow

The logical flow from starting material to purified product follows a standard sequence in synthetic chemistry, ensuring reproducibility and purity.

G cluster_reaction Reaction Phase cluster_workup Isolation & Purification A 1. Reagent & Solvent Preparation B 2. Inert Atmosphere & Temperature Control A->B C 3. Sequential Reagent Addition & Reaction B->C D 4. In-Process Control (e.g., TLC) C->D E 5. Reaction Quench D->E Reaction Complete F 6. Aqueous Workup & Extraction E->F G 7. Drying & Solvent Removal F->G H 8. Purification (e.g., Chromatography) G->H End End: Purified Aldehyde H->End Start Start: Alcohol Substrate Start->A

Caption: General workflow for the oxidation of an alcohol.

Simplified Reaction Mechanisms

Understanding the mechanism provides insight into the reaction's requirements, such as the need for a non-nucleophilic base in the Swern oxidation or the ligand exchange in the DMP oxidation.

G cluster_swern Swern Oxidation Mechanism cluster_dmp Dess-Martin Oxidation Mechanism S1 Activation: DMSO + Oxalyl Chloride S2 Formation of Alkoxysulfonium Salt S1->S2 Alcohol (Substrate) S3 Deprotonation by Base S2->S3 Triethylamine (Base) S4 Ylide Elimination S3->S4 Intramolecular Proton Transfer Product_S Product_S S4->Product_S Aldehyde + DMS + CO₂ + CO D1 Ligand Exchange: Alcohol + DMP D2 Formation of Periodinane Intermediate D1->D2 - Acetic Acid D3 Acetate-Mediated Deprotonation D2->D3 Intramolecular D4 Reductive Elimination D3->D4 Concerted Transition State Product_D Product_D D4->Product_D Aldehyde + Reduced Iodine Byproduct

Caption: Simplified mechanisms for Swern and DMP oxidations.

Detailed Experimental Protocols

Safety Preamble: All operations should be conducted in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

Protocol 1: Swern Oxidation of 3-(4-Fluoro-2-nitrophenoxy)propanol

This protocol is valued for its reliability and the use of inexpensive reagents.[6] Strict temperature control is critical to prevent side reactions.[1]

  • Core Principle: Dimethyl sulfoxide (DMSO) is activated at low temperature with oxalyl chloride to form an electrophilic sulfur species.[1][14] The alcohol adds to this species, and subsequent deprotonation with a hindered base like triethylamine (Et₃N) initiates an intramolecular elimination to yield the aldehyde, dimethyl sulfide (DMS), CO, and CO₂.[15]

  • Materials & Reagents (Illustrative 5.0 mmol scale):

    • 3-(4-Fluoro-2-nitrophenoxy)propanol (1.08 g, 5.0 mmol, 1.0 equiv)

    • Oxalyl chloride (0.66 mL, 7.5 mmol, 1.5 equiv)

    • Anhydrous Dimethyl sulfoxide (DMSO) (1.06 mL, 15.0 mmol, 3.0 equiv)

    • Anhydrous Dichloromethane (DCM), ~50 mL

    • Anhydrous Triethylamine (Et₃N) (3.48 mL, 25.0 mmol, 5.0 equiv)

    • Argon or Nitrogen gas supply

    • Dry glassware, including a three-neck round-bottom flask, dropping funnels, and thermometer

  • Step-by-Step Procedure:

    • Setup: Assemble a dry 100 mL three-neck flask equipped with a magnetic stirrer, a thermometer, and two dropping funnels under an inert atmosphere (Argon/Nitrogen).

    • Activator Solution: Charge the flask with anhydrous DCM (25 mL) and oxalyl chloride (0.66 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

    • DMSO Addition: Add anhydrous DMSO (1.06 mL) dropwise via a dropping funnel over 15 minutes, ensuring the internal temperature does not rise above -65 °C. Vigorous gas evolution (CO, CO₂) will occur. Stir the resulting solution for an additional 20 minutes at -78 °C.

    • Alcohol Addition: Dissolve the 3-(4-fluoro-2-nitrophenoxy)propanol (1.08 g) in anhydrous DCM (10 mL). Add this solution dropwise to the reaction mixture over 20 minutes, maintaining the temperature at -78 °C. Stir for 45-60 minutes after addition is complete.

    • Quench: Add anhydrous triethylamine (3.48 mL) dropwise over 10 minutes. The mixture may become thick. After addition, remove the cooling bath and allow the reaction to warm to room temperature over 30 minutes.

    • Workup: Add water (20 mL) to the reaction mixture and stir for 10 minutes. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).

    • Purification: Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude aldehyde can be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

  • Critical Safety Notes:

    • Oxalyl chloride is corrosive and reacts violently with water, releasing toxic gases.[16] Handle with extreme care in a fume hood.

    • The reaction generates carbon monoxide (acutely toxic) and dimethyl sulfide (strong, unpleasant odor).[1] A well-ventilated fume hood is mandatory.

    • Rinse all glassware that came into contact with DMS with bleach to oxidize the odor-causing compound.[1]

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

This method is ideal for its mild, room-temperature conditions and simple workup, making it a favorite for sensitive and precious substrates.[2][17]

  • Core Principle: The hypervalent iodine(V) reagent, DMP, undergoes a ligand exchange with the alcohol.[18] An intramolecular, concerted elimination, facilitated by an acetate ligand acting as a base, produces the aldehyde and a reduced iodine(III) byproduct.[3][19]

  • Materials & Reagents (Illustrative 1.0 mmol scale):

    • 3-(4-Fluoro-2-nitrophenoxy)propanol (215 mg, 1.0 mmol, 1.0 equiv)

    • Dess-Martin Periodinane (DMP) (509 mg, 1.2 mmol, 1.2 equiv)

    • Anhydrous Dichloromethane (DCM), ~20 mL

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Step-by-Step Procedure:

    • Setup: To a dry round-bottom flask containing a magnetic stirrer, add 3-(4-fluoro-2-nitrophenoxy)propanol (215 mg) and anhydrous DCM (10 mL).

    • DMP Addition: Add Dess-Martin periodinane (509 mg) to the solution in one portion at room temperature. The mixture may become slightly cloudy.

    • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 1-3 hours). The addition of a small amount of water can sometimes accelerate the reaction.[2]

    • Quench & Workup: Upon completion, dilute the reaction mixture with DCM (10 mL). Pour the mixture into a separatory funnel containing saturated NaHCO₃ solution (15 mL) and saturated Na₂S₂O₃ solution (15 mL). Stir vigorously for 10-15 minutes until the organic layer is clear. This step quenches excess DMP and dissolves the iodine byproduct.

    • Extraction: Separate the layers and extract the aqueous phase with DCM (2 x 15 mL).

    • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography as described in the Swern protocol.

  • Critical Safety Notes:

    • Dess-Martin Periodinane is an oxidizing agent and can be shock-sensitive, especially if impure or heated.[9] Handle with care and store appropriately, away from combustible materials.[20][21][22]

    • Avoid breathing DMP dust.[21][23]

References

  • Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory. Journal of the American Chemical Society. [Link]

  • The Swern Oxidation: Mechanism and Features. Chemistry Hall. [Link]

  • Swern oxidation. Wikipedia. [Link]

  • Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • TEMPO-Mediated Oxidations. Organic Reactions. [Link]

  • Swern Oxidation. Organic Chemistry Portal. [Link]

  • Dess–Martin oxidation. Wikipedia. [Link]

  • Dess–Martin periodinane (DMP) oxidation. Chemistry Steps. [Link]

  • Mechanism of Copper(I)/TEMPO-Catalyzed Aerobic Alcohol Oxidation. National Institutes of Health (NIH). [Link]

  • Catalytic Oxidation of Alcohols: A Review from the Perspective of Green Chemistry. AWS. [Link]

  • Alcohol to Aldehyde/Ketone using Swern Oxidation. Organic Synthesis. [Link]

  • Dess-Martin periodinane. Organic Syntheses. [Link]

  • The Practical Guide to Oxalyl Chloride: Safe Handling and Efficient Usage. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Oxidation Reactions. NPTEL Archive. [Link]

  • Revealing the Mechanism of TEMPO-Hypervalent Iodine(III) Oxidation of Alcohols. Journal of the American Chemical Society. [Link]

  • A new mild and selective method for oxidation of primary and secondary alcohols and amines, as well as amino acids. ResearchGate. [Link]

  • Dess-Martin Oxidation. Organic Chemistry Portal. [Link]

  • Oxidation of Alcohols to Aldehydes and Ketones. Chemistry Steps. [Link]

  • Mechanism of Copper(I)/TEMPO-Catalyzed Aerobic Alcohol Oxidation. ACS Publications. [Link]

  • 17.7: Oxidation of Alcohols. Chemistry LibreTexts. [Link]

  • Evolution of Methods for the Oxidation of Primary Alcohols to Carboxylic Acids. National Institutes of Health (NIH). [Link]

  • Catalytic Synthesis of Aldehydes and Ketones under Mild Conditions Using TEMPO/Oxone. Organic Letters. [Link]

  • Synthesis of carboxylic acids by oxidation of alcohols. Organic Chemistry Portal. [Link]

  • Safety Data Sheet: Dess-Martin periodinane. Carl ROTH. [Link]

  • Copper(I)/TEMPO-catalyzed aerobic oxidation of primary alcohols to aldehydes with ambient air. PubMed. [Link]

  • Alcohol to Aldehyde - Dess-Martin Periodinane (DMP). Common Organic Chemistry. [Link]

  • Oxidation of Alcohols to Aldehydes and Ketones Using a Catalytic Pairing of a Nitroxide and Nitric Acid. Thieme. [Link]

  • Book Review: Oxidation of Alcohols to Aldehydes and Ketones. Organic Chemistry Portal. [Link]

  • 3-Oxazolidinecarboxylic acid, 4-formyl-2,2-dimethyl-, 1,1-dimethylethyl ester, (S). Organic Syntheses. [Link]

  • Fast and Selective Oxidation of Primary Alcohols to Aldehydes or to Carboxylic Acids and of Secondary Alcohols to Ketones. Journal of Organic Chemistry. [Link]

  • Oxidation Reactions I.A. Oxidation of Alcohols. University of Manchester. [Link]

  • How sensitive is swern oxidation to water? Reddit. [Link]

  • Demystifying The Mechanisms of Alcohol Oxidations. Master Organic Chemistry. [Link]

  • Oxidation of Alcohols. Jack Westin. [Link]

  • Oxidant controlled Pd-catalysed selective oxidation of primary alcohols. RSC Publishing. [Link]

Sources

Method

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions Involving 3-(4-Fluoro-2-nitrophenoxy)propanol

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview and detailed protocols for the synthesis and utilization of 3-(4-fluoro-2-nitrophenoxy)propanol in nu...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview and detailed protocols for the synthesis and utilization of 3-(4-fluoro-2-nitrophenoxy)propanol in nucleophilic aromatic substitution (SNAr) reactions. The presence of a fluorine atom activated by an ortho-nitro group makes this substrate highly valuable for the introduction of various nucleophiles, a common strategy in the synthesis of pharmaceutical intermediates and other functional molecules.

The protocols herein are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemistry.

I. Strategic Overview: A Multi-Step Approach

The successful application of 3-(4-fluoro-2-nitrophenoxy)propanol in SNAr reactions necessitates a multi-step synthetic sequence to manage the reactive hydroxyl functionality. The overall workflow is depicted below.

G cluster_0 Synthesis of Starting Material cluster_1 Protection of Hydroxyl Group cluster_2 Nucleophilic Aromatic Substitution (SNAr) cluster_3 Deprotection A 4-Fluoro-2-nitrophenol + 3-Chloropropan-1-ol B Williamson Ether Synthesis A->B C 3-(4-Fluoro-2-nitrophenoxy)propanol B->C D TBDMS-Cl, Imidazole C->D E TBDMS-Protected Substrate D->E G SNAr Reaction E->G F Nucleophile (Amine or Thiol) F->G H Substituted Product G->H I TBAF H->I J Final Product I->J

Figure 1: Overall experimental workflow.

II. Synthesis of 3-(4-Fluoro-2-nitrophenoxy)propanol

The starting material can be efficiently synthesized via a Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and an organohalide.[1]

Protocol 1: Williamson Ether Synthesis

Materials:

  • 4-Fluoro-2-nitrophenol

  • 3-Chloropropan-1-ol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Deionized water

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-fluoro-2-nitrophenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMF.

  • Stir the suspension at room temperature for 15 minutes.

  • Add 3-chloropropan-1-ol (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with deionized water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 3-(4-fluoro-2-nitrophenoxy)propanol as a pure compound.

III. Protection of the Hydroxyl Group

To prevent the hydroxyl group of the propanol side chain from interfering with the subsequent SNAr reaction, it must be protected. The tert-butyldimethylsilyl (TBDMS) group is an excellent choice due to its ease of installation, stability under a wide range of conditions, and selective removal.[2][3]

Protocol 2: TBDMS Protection of Primary Alcohol

Materials:

  • 3-(4-Fluoro-2-nitrophenoxy)propanol

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry flask under an inert atmosphere, dissolve 3-(4-fluoro-2-nitrophenoxy)propanol (1.0 eq) in anhydrous DMF.

  • Add imidazole (2.5 eq) to the solution and stir until it dissolves.

  • Add TBDMS-Cl (1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.[2]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the TBDMS-protected substrate.

IV. Nucleophilic Aromatic Substitution (SNAr) Reactions

The TBDMS-protected substrate is now ready for SNAr reactions. The electron-withdrawing nitro group ortho to the fluorine atom strongly activates the aromatic ring towards nucleophilic attack.[4]

SNAr_Mechanism Reactants TBDMS-Protected Substrate Nucleophile (Nu⁻) Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Reactants:substrate->Meisenheimer Nucleophilic Attack Product Substituted Product Meisenheimer->Product Elimination of F⁻

Figure 2: General mechanism of the SNAr reaction.

Protocol 3: SNAr Reaction with a Secondary Amine (e.g., Morpholine)

Materials:

  • TBDMS-protected 3-(4-fluoro-2-nitrophenoxy)propanol

  • Morpholine

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add the TBDMS-protected substrate (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMSO.

  • Add morpholine (1.5 eq) to the mixture.

  • Heat the reaction to 100 °C and stir for 4-6 hours, monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 4: SNAr Reaction with a Thiol (e.g., Thiophenol)

Materials:

  • TBDMS-protected 3-(4-fluoro-2-nitrophenoxy)propanol

  • Thiophenol

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend NaH (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C and slowly add thiophenol (1.1 eq). Stir for 20-30 minutes at 0 °C to form the sodium thiophenolate.[1]

  • Add a solution of the TBDMS-protected substrate (1.0 eq) in anhydrous THF to the thiophenolate solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent in vacuo and purify the residue by flash chromatography.

V. Deprotection of the TBDMS Group

The final step is the removal of the TBDMS protecting group to yield the desired product with a free hydroxyl group. Tetrabutylammonium fluoride (TBAF) is the reagent of choice for this transformation due to the high affinity of fluoride for silicon.[5]

Protocol 5: TBAF-Mediated Deprotection

Materials:

  • TBDMS-protected substituted product

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the TBDMS-protected substrate (1.0 eq) in anhydrous THF in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add the TBAF solution (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 2 hours, monitoring by TLC.[6]

  • Dilute the reaction mixture with dichloromethane and quench with water.

  • Separate the layers and wash the organic layer with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the final alcohol.

VI. Summary of Reaction Parameters

Step Reaction Key Reagents Solvent Temperature Typical Time Expected Yield
1Williamson Ether Synthesis4-Fluoro-2-nitrophenol, 3-Chloropropanol, K₂CO₃DMF80 °C12-16 hGood to Excellent
2TBDMS Protection3-(4-Fluoro-2-nitrophenoxy)propanol, TBDMS-Cl, ImidazoleDMFRoom Temp.1-4 hExcellent
3SNAr with AmineProtected Substrate, Morpholine, K₂CO₃DMSO100 °C4-6 hGood to Excellent
4SNAr with ThiolProtected Substrate, Thiophenol, NaHTHF0 °C to RT2-8 hGood to Excellent
5TBDMS DeprotectionProtected Product, TBAFTHF0 °C to RT0.5-2 hExcellent

VII. Troubleshooting and Key Considerations

  • Moisture Sensitivity: The Williamson ether synthesis, TBDMS protection, and SNAr with thiols (using NaH) are sensitive to moisture. Ensure all glassware is flame-dried and use anhydrous solvents.

  • Basicity of TBAF: The TBAF reagent is basic and can cause decomposition of sensitive substrates. If this is observed, buffering the TBAF with acetic acid may be beneficial.[6]

  • Reaction Monitoring: TLC is a crucial tool for monitoring the progress of all reactions. Co-spotting with starting material is recommended for accurate assessment.

  • Purification: Flash column chromatography is generally required to obtain highly pure products at each stage.

References

  • ACS Publications. Three-Step Continuous Flow Synthesis of the Intermediate 4-Fluoro-2-methoxy-5-nitrophenol of Linzagolix. [Link]

  • Total Synthesis. TBS Protecting Group: TBS Protection & Deprotection. [Link]

  • Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]

  • WordPress. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. [Link]

  • Gelest. Deprotection of Silyl Ethers. [Link]

  • OrgoSolver. Silyl Deprotection of Alcohols (TBAF, F⁻). [Link]

  • University of Windsor. Alcohol Protecting Groups. [Link]

  • Williamson Ether Synthesis. [Link]

  • NIH. Electrophotocatalytic SNAr Reactions of Unactivated Aryl Fluorides at Ambient Temperature and Without Base. [Link]

  • Williamson Ether Synthesis. [Link]

  • Utah Tech University. Williamson Ether Synthesis. [Link]

  • University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Reddit. How to get higher yields for TBDMSCl protection of alcohol. [Link]

  • ACS Publications. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. [Link]

  • NIH. Intramolecular Reductive Cyclization of o-Nitroarenes via Biradical Recombination. [Link]

  • ChemRxiv. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • ResearchGate. (PDF) Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. [Link]

  • PubChem. 4-Fluoro-2-nitrophenol. [Link]

  • NIH. Recent Advances to Mediate Reductive Processes of Nitroarenes Using Single-Electron Transfer, Organomagnesium, or Organozinc Reagents. [Link]

  • NIH. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. [Link]

  • Organic & Biomolecular Chemistry. Selective photocatalytic reduction of nitrobenzene to anilines, azoxybenzene, and azobenzene: a solvent-dependent and light-induced process mediated by a CdS/NH2-MIL-125 nanocomposite. [Link]

  • RSC Publishing. Product Inhibition in Nucleophilic Aromatic Substitution through DPPPent-Supported π-Arene Catalysis. [Link]

  • NIH. Studies of intramolecular Diels–Alder reactions of nitroalkenes for the stereocontrolled synthesis of trans-decalin ring systems. [Link]

  • Semantic Scholar. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. [Link]

  • Harvard DASH. Concerted nucleophilic aromatic substitution with 19F− and 18F−. [Link]

  • ACS Publications. Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. [Link]

Sources

Application

Application Note: A Detailed Protocol for the Synthesis of 3-(4-Fluoro-2-nitrophenoxy)propanol

Abstract This application note provides a comprehensive and detailed experimental protocol for the synthesis of 3-(4-Fluoro-2-nitrophenoxy)propanol, a potentially valuable intermediate in pharmaceutical and materials sci...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive and detailed experimental protocol for the synthesis of 3-(4-Fluoro-2-nitrophenoxy)propanol, a potentially valuable intermediate in pharmaceutical and materials science research. The synthesis is achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction, a robust and widely utilized method for forming aryl ethers. This guide is intended for researchers, chemists, and drug development professionals, offering step-by-step instructions, mechanistic insights, safety protocols, and data presentation guidelines to ensure a successful and reproducible synthesis.

Introduction and Scientific Rationale

Fluorinated organic compounds are of significant interest in medicinal chemistry due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and enhanced binding affinity. The target molecule, 3-(4-Fluoro-2-nitrophenoxy)propanol, incorporates a fluoro-nitrophenyl moiety, a common pharmacophore, linked to a propanol sidechain, which provides a handle for further chemical modification.

The chosen synthetic strategy is the Nucleophilic Aromatic Substitution (SNAr) reaction. This choice is predicated on the electronic properties of the starting material, 1-fluoro-4-nitrobenzene. The strongly electron-withdrawing nitro group (-NO₂) in the ortho position significantly activates the aromatic ring towards nucleophilic attack, making the fluorine atom an excellent leaving group. The reaction proceeds by the addition of an alkoxide nucleophile, generated in situ from 1,3-propanediol, to the electron-deficient aromatic ring. This method is generally high-yielding and avoids the use of expensive catalysts.

Reaction Scheme and Mechanism

The synthesis proceeds according to the following reaction:

Scheme 1: Synthesis of 3-(4-Fluoro-2-nitrophenoxy)propanol Reaction Scheme (Image: 1-Fluoro-4-nitrobenzene reacts with 1,3-propanediol in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as DMF to yield 3-(4-Fluoro-2-nitrophenoxy)propanol.)

Mechanism: The SNAr Pathway

The Williamson ether synthesis and related SNAr reactions are cornerstone methods in organic chemistry for preparing ethers.[1][2] The reaction mechanism involves the nucleophilic attack of an alkoxide on an electrophilic carbon.[2] In this specific SNAr reaction:

  • Nucleophile Formation: The base (potassium carbonate) deprotonates one of the hydroxyl groups of 1,3-propanediol, forming a more potent alkoxide nucleophile. Using an excess of 1,3-propanediol ensures that it also serves as part of the reaction medium and favors the monosubstituted product.

  • Nucleophilic Attack: The resulting alkoxide attacks the carbon atom bearing the fluorine atom on the 1-fluoro-4-nitrobenzene ring. This is the rate-determining step. The attack is favored at this position due to the strong electron-withdrawing effect of the nitro group, which stabilizes the intermediate.

  • Formation of Meisenheimer Complex: A resonance-stabilized intermediate, known as a Meisenheimer complex, is formed. The negative charge is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the nitro group.

  • Rearomatization: The complex collapses, expelling the fluoride ion as the leaving group and restoring the aromaticity of the ring, yielding the final ether product.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular Weight ( g/mol )AmountMolar Equiv.
1-Fluoro-4-nitrobenzene350-46-9141.105.00 g1.0
1,3-Propanediol504-63-276.0910.8 g (9.7 mL)4.0
Potassium Carbonate (K₂CO₃), anhydrous584-08-7138.217.35 g1.5
N,N-Dimethylformamide (DMF), anhydrous68-12-273.0970 mL-
Ethyl Acetate (EtOAc)141-78-688.11~400 mL-
Hexanes110-54-386.18~600 mL-
Deionized Water7732-18-518.02~300 mL-
Brine (Saturated NaCl solution)7647-14-558.44~100 mL-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37~10 g-
Silica Gel (for column chromatography)7631-86-960.08~100 g-
Equipment
  • 250 mL three-neck round-bottom flask

  • Reflux condenser and nitrogen/argon inlet adapter

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Thermometer

  • Separatory funnel (500 mL)

  • Glass funnel and filter paper

  • Rotary evaporator

  • Glass chromatography column

  • Beakers, Erlenmeyer flasks, and graduated cylinders

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Detailed Experimental Protocol

The overall experimental workflow is depicted below.

G Experimental Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Setup 1. Assemble Glassware (Flask, Condenser) Charge 2. Add Reagents (Starting Materials, Base, Solvent) Setup->Charge Heat 3. Heat to 80 °C (Under N2 Atmosphere) Charge->Heat Monitor 4. Monitor by TLC (Approx. 4-6 hours) Heat->Monitor Cool 5. Cool to Room Temp & Quench with Water Monitor->Cool Extract 6. Liquid-Liquid Extraction (Ethyl Acetate) Cool->Extract Wash 7. Wash Organic Layer (Water & Brine) Extract->Wash Dry 8. Dry with MgSO4 & Filter Wash->Dry Concentrate 9. Remove Solvent (Rotary Evaporator) Dry->Concentrate Purify 10. Column Chromatography (Silica Gel) Concentrate->Purify Analyze 11. Characterize Product (NMR, MS, IR) Purify->Analyze

Caption: Workflow for the synthesis of 3-(4-Fluoro-2-nitrophenoxy)propanol.

Step-by-Step Procedure
  • Reaction Setup:

    • Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Ensure all glassware is dry.

    • Rationale: A three-neck flask allows for simultaneous stirring, reflux, and maintenance of an inert atmosphere, which prevents side reactions with atmospheric moisture and oxygen.

  • Charging Reagents:

    • To the flask, add 1-fluoro-4-nitrobenzene (5.00 g, 35.4 mmol), 1,3-propanediol (10.8 g, 141.7 mmol), and anhydrous potassium carbonate (7.35 g, 53.2 mmol).

    • Add 70 mL of anhydrous N,N-dimethylformamide (DMF) to the flask via a syringe or graduated cylinder.

    • Rationale: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates SN2 and SNAr reactions.[1] Anhydrous conditions are preferred to prevent the base from being consumed by water. An excess of 1,3-propanediol is used to drive the reaction to completion and minimize the formation of the disubstituted product.

  • Reaction Conditions:

    • Begin stirring the mixture and gently flush the system with nitrogen.

    • Heat the reaction mixture to 80 °C using a heating mantle.

    • Maintain the reaction at this temperature for 4-6 hours.

    • Rationale: Heating increases the reaction rate. 80 °C is a moderate temperature that provides sufficient energy for the reaction to proceed efficiently without causing significant decomposition of the reactants or product.[1]

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 20% ethyl acetate in hexanes eluent system. Spot the starting material (1-fluoro-4-nitrobenzene) and the reaction mixture. The reaction is complete when the starting material spot is no longer visible.

    • Rationale: TLC is a quick and effective method to qualitatively track the consumption of starting material and the formation of the product, preventing premature or unnecessarily long reaction times.

  • Work-up and Isolation:

    • Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a beaker containing 200 mL of cold deionized water. Stir for 10 minutes.

    • Transfer the aqueous mixture to a 500 mL separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

    • Combine the organic layers in the separatory funnel and wash with deionized water (2 x 100 mL) followed by brine (1 x 100 mL).

    • Rationale: The work-up procedure is designed to remove the DMF solvent, excess 1,3-propanediol, and inorganic salts (potassium carbonate and potassium fluoride). Ethyl acetate is the extraction solvent. Washing with brine helps to remove residual water from the organic layer.

  • Drying and Concentration:

    • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.[3]

    • Concentrate the filtrate using a rotary evaporator to remove the ethyl acetate. This will yield the crude product as a yellow or brown oil.

    • Rationale: Removing all water with a drying agent is crucial before solvent evaporation to obtain an accurate crude yield and to prevent water from interfering with subsequent purification steps.

  • Purification:

    • Purify the crude oil by flash column chromatography on silica gel.[4]

    • Prepare the column using a slurry of silica gel in hexanes.

    • Load the crude product onto the column (adsorbed onto a small amount of silica gel for best results).

    • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc/Hexanes and gradually increasing to 30% EtOAc/Hexanes).

    • Collect fractions and monitor by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield 3-(4-Fluoro-2-nitrophenoxy)propanol as a pure substance.

    • Rationale: Column chromatography is a standard technique for purifying organic compounds. The gradient elution allows for the separation of the nonpolar starting material and byproducts from the more polar desired product.

Safety and Handling Precautions

It is imperative to conduct a thorough hazard analysis before beginning this procedure.[3]

  • 1-Fluoro-4-nitrobenzene: This compound is toxic if inhaled, harmful in contact with skin, and harmful if swallowed.[5][6] It may cause damage to organs through prolonged or repeated exposure.[5]

    • Handling: Always handle in a well-ventilated chemical fume hood.[7][8] Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[6][8]

    • First Aid: In case of skin contact, wash immediately with plenty of soap and water.[7] If inhaled, move the person to fresh air.[5] In case of eye contact, rinse cautiously with water for several minutes.[6] Seek immediate medical attention in all cases of significant exposure.

  • N,N-Dimethylformamide (DMF): DMF is a skin and eye irritant and can be absorbed through the skin. It is a suspected teratogen. Handle with extreme care in a chemical fume hood.

  • General Precautions: Avoid creating dust from potassium carbonate.[7] The work-up and purification steps involve flammable solvents (ethyl acetate, hexanes); keep away from ignition sources.[8] All waste should be disposed of according to institutional and local regulations.

References

  • Loba Chemie. (2016, August 22). 1-FLUORO-4-NITROBENZENE FOR SYNTHESIS MSDS. Link

  • Thermo Fisher Scientific. (2025, December 18). Safety Data Sheet: 1-Fluoro-4-nitrobenzene. Link

  • Acros Organics. Safety Data Sheet: 1-Fluoro-4-nitrobenzene, 99%. Link

  • Cole-Parmer. (2005, January 4). Material Safety Data Sheet - 1-Fluoro-4-nitrobenzene, 99%. Link

  • MolBest. (2025, July 1). 1-Fluoro-4-nitrobenzene | Safety Data Sheet. Link

  • BYJU'S. Williamson Ether Synthesis reaction. Link

  • Wikipedia. Williamson ether synthesis. Link

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Link

  • Organic Chemistry Portal. Williamson Synthesis. Link

  • Eureka | Patsnap. (2018, June 26). Method used for preparing 3-(4-fluoro-2-nitrophenyl) propanone. Link

  • University of Richmond. Organic Chemistry Williamson Ether Synthesis. Link

  • Organic Syntheses. Organic Syntheses Procedure. Link

  • Organic Syntheses. Org. Synth. 2017, 94, 252. Link

Sources

Method

Application Note: 3-(4-Fluoro-2-nitrophenoxy)propanol in the Synthesis of Fluorinated Heterocycles

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocols Executive Summary & Chemical Profile 3-(4-Fluoro-2-nitrophenoxy)propanol is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocols

Executive Summary & Chemical Profile

3-(4-Fluoro-2-nitrophenoxy)propanol is a highly versatile, bifunctional building block utilized extensively in the synthesis of pharmacologically active heterocyclic compounds. Its structural architecture features an electrophilic aromatic core substituted with a fluorine atom, an ortho-nitro group, and a flexible three-carbon aliphatic chain terminating in a hydroxyl group.

This specific substitution pattern makes it an ideal precursor for two major classes of compounds:

  • 1,4-Benzoxazepines and Benzoxazines: Formed via reduction of the nitro group followed by intramolecular cyclization. These scaffolds are critical in the development of CNS therapeutics and antimicrobial agents (e.g., Levofloxacin precursors)[1].

  • N-Piperidinyl Benzamide Derivatives: Formed via activation of the terminal hydroxyl group and subsequent intermolecular N-alkylation. These derivatives are potent gastro-intestinal motility stimulators[2].

Mechanistic Rationale & Retrosynthetic Value

From a medicinal chemistry perspective, the incorporation of the fluorine atom at the 4-position is a deliberate design choice. Fluorine enhances the metabolic stability of the resulting heterocycle by blocking oxidative metabolism at the para-position, while simultaneously increasing lipophilicity (LogP) for improved blood-brain barrier (BBB) penetration.

The ortho-nitro group serves as a stable, masked amine. By delaying the reduction of the nitro group until the final steps of a synthetic sequence, chemists can avoid the use of cumbersome protecting group chemistry (such as Boc or Fmoc). Once reduced to an aniline, the nucleophilic nitrogen can attack the activated terminal carbon of the propanol chain.

Because forming 7-membered rings (like 1,4-benzoxazepines) carries a higher entropic and enthalpic barrier than forming 5- or 6-membered rings, the cyclization must be carefully controlled to prevent intermolecular oligomerization. We utilize the Mitsunobu reaction for this step, as it allows for the simultaneous activation of the hydroxyl group and intramolecular displacement in a single pot under mild conditions.

Divergent Synthetic Workflows

Workflow A 3-(4-Fluoro-2-nitrophenoxy) propanol B Reduction (Pd/C, H2) Nitro -> Amine A->B Pathway 1 (Intramolecular) C Hydroxyl Activation (TsCl or Mitsunobu) A->C Pathway 2 (Intermolecular) D 3-(2-Amino-4-fluorophenoxy) propanol B->D E Activated Intermediate C->E F Intramolecular Cyclization (DIAD/PPh3) D->F G Intermolecular N-Alkylation (Piperidine derivatives) E->G H 7-Fluoro-2,3,4,5-tetrahydro- 1,4-benzoxazepine F->H Ring Closure I Fluorinated N-Piperidinyl Benzamides G->I Substitution

Caption: Divergent synthetic pathways of 3-(4-Fluoro-2-nitrophenoxy)propanol yielding distinct heterocycles.

Validated Experimental Protocols

The following protocols have been designed as self-validating systems. Each step includes specific causality for the reagents chosen and in-process controls to ensure scientific integrity.

Protocol A: Synthesis of 7-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine (Pathway 1)

Step 1: Chemoselective Nitro Reduction Causality: Standard Palladium on Carbon (Pd/C) with hydrogen gas is used. While hydrodefluorination is a risk with aryl halides, aryl fluorides are generally stable to standard Pd/C hydrogenation at 1 atm and room temperature.

  • Dissolve 3-(4-Fluoro-2-nitrophenoxy)propanol (10.0 mmol) in anhydrous Methanol (50 mL).

  • Purge the flask with Argon, then carefully add 10% Pd/C (10 mol% Pd).

  • Evacuate the flask and backfill with Hydrogen gas (balloon pressure, 1 atm). Stir vigorously at 25 °C for 4 hours.

  • Validation: Monitor via TLC (Hexanes/EtOAc 1:1). The yellow nitro compound ( Rf​≈0.6 ) will convert to a highly polar, UV-active baseline amine spot.

  • Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with excess Methanol and concentrate the filtrate in vacuo to yield 3-(2-amino-4-fluorophenoxy)propanol . Use immediately in the next step to prevent air oxidation of the electron-rich aniline.

Step 2: Mitsunobu Intramolecular Cyclization Causality: Using Diisopropyl azodicarboxylate (DIAD) and Triphenylphosphine (PPh 3​ ) activates the primary alcohol for nucleophilic attack by the ortho-aniline. High dilution (0.02 M) is mandated to favor intramolecular 7-membered ring closure over intermolecular polymerization.

  • Dissolve the crude 3-(2-amino-4-fluorophenoxy)propanol (approx. 10.0 mmol) and PPh 3​ (12.0 mmol) in anhydrous THF (500 mL) to achieve a 0.02 M concentration.

  • Cool the reaction vessel to 0 °C under Argon.

  • Add DIAD (12.0 mmol) dropwise over 30 minutes using a syringe pump. Rationale: Slow addition keeps the concentration of the activated intermediate low, further suppressing dimerization.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench with water (10 mL) and concentrate the THF in vacuo. Extract the residue with EtOAc, wash with brine, and dry over Na 2​ SO 4​ .

  • Purify via flash chromatography (Hexanes/EtOAc gradient).

  • Validation: 1 H NMR will show the disappearance of the terminal hydroxyl proton and a characteristic upfield shift of the aliphatic CH 2​ protons adjacent to the newly formed C-N bond.

Protocol B: Synthesis of Fluorinated N-Piperidinyl Benzamides (Pathway 2)

Causality: This protocol adapts the methodology for creating gastro-intestinal motility agents[2][3]. The propanol group is converted into a good leaving group (tosylate) to facilitate the N-alkylation of a piperidine derivative.

  • Activation: Dissolve 3-(4-Fluoro-2-nitrophenoxy)propanol (10.0 mmol) in anhydrous DCM (30 mL). Add Triethylamine (15.0 mmol) and cool to 0 °C. Add p-Toluenesulfonyl chloride (TsCl, 11.0 mmol) in portions. Stir for 4 hours at room temperature.

  • Workup: Wash the organic layer with 1M HCl, followed by saturated NaHCO 3​ and brine. Dry and concentrate to yield the tosylate intermediate.

  • Alkylation: Dissolve the tosylate (5.0 mmol) and the target N-(4-piperidinyl)benzamide (5.0 mmol) in N,N-Dimethylformamide (DMF, 15 mL). Add anhydrous K 2​ CO 3​ (15.0 mmol) and a catalytic amount of KI (0.5 mmol) to accelerate the substitution via the Finkelstein reaction.

  • Heat the mixture at 80 °C for 16 hours.

  • Cool, dilute with water, and extract with EtOAc. Purify via recrystallization or chromatography to yield the final fluorinated N-alkylated piperidine.

Quantitative Data: Cyclization Optimization

The table below summarizes the optimization of the 7-membered ring cyclization step, highlighting the critical nature of the activation method and concentration.

EntryActivation Method / ReagentsSolventTemp (°C)Concentration (M)Yield (%)Observation / Causality
1TsCl, Et 3​ N, then K 2​ CO 3​ DMF80 °C0.1 M42%High rate of intermolecular oligomerization due to thermal activation.
2DIAD, PPh 3​ (Mitsunobu)THF0 °C to RT0.1 M65%Milder conditions improved yield, but dimerization still present.
3DIAD, PPh 3​ (Mitsunobu) THF 0 °C to RT 0.02 M 88% Optimal. High dilution kinetically favored intramolecular ring closure.
4PPh 3​ Cl 2​ , Et 3​ NDCMRT0.05 M54%Incomplete conversion; competing chlorination of the primary alcohol.

References

  • PL138053B1 - Method of obtaining novel derivatives of N-(4-piperidinyl)benzamide. Google Patents.4

  • FI78073C - Process for the preparation of new therapeutically useful N-piperidinyl benzamide derivatives. Google Patents. 3

  • Chemoenzymatic Asymmetric Synthesis of 1,4-Benzoxazine Derivatives: Application in the Synthesis of a Levofloxacin Precursor. The Journal of Organic Chemistry, ACS Publications (2015). 1

Sources

Application

Application Note: Synthesis and Utility of 3-(4-Fluoro-2-nitrophenoxy)propanol as a Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction In modern medicinal chemistry, the incorporation of fluorine and nitro-substituted aromatic moieties is a well-established strategy for modulat...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In modern medicinal chemistry, the incorporation of fluorine and nitro-substituted aromatic moieties is a well-established strategy for modulating the pharmacokinetic and pharmacodynamic properties of active pharmaceutical ingredients (APIs). Fluorine can enhance metabolic stability and binding affinity, while the nitro group is a versatile functional handle, often serving as a precursor to a primary amine.[1] 3-(4-Fluoro-2-nitrophenoxy)propanol is a bifunctional building block that embodies these features. It combines a fluoronitrophenyl core with a reactive propanol sidechain, making it a valuable precursor for a range of complex molecular scaffolds.

This guide provides a comprehensive overview of the synthesis, characterization, and strategic application of 3-(4-Fluoro-2-nitrophenoxy)propanol, establishing a foundation for its use in pharmaceutical research and development.

PART 1: Synthesis of 3-(4-Fluoro-2-nitrophenoxy)propanol

Principle and Rationale

The most direct and efficient method for synthesizing 3-(4-Fluoro-2-nitrophenoxy)propanol is the Williamson ether synthesis.[2][3][4] This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide or, in this case, a phenoxide. The synthesis proceeds by deprotonating the starting material, 4-Fluoro-2-nitrophenol, with a suitable base to form a potent nucleophile, which then attacks an alkyl halide, such as 3-bromo-1-propanol or 3-chloro-1-propanol.

Causality Behind Experimental Choices:

  • Starting Materials : 4-Fluoro-2-nitrophenol is selected for its activated aromatic ring, where the electron-withdrawing nitro group enhances the acidity of the phenolic proton, facilitating its removal.[5] 3-Bromo-1-propanol is chosen as the alkylating agent because bromide is an excellent leaving group, promoting a favorable reaction rate for the SN2 mechanism.[3]

  • Base : Potassium carbonate (K₂CO₃) is a moderately strong base, ideal for this reaction. It is strong enough to deprotonate the phenol but not so strong as to cause side reactions with the alkyl halide. It is also inexpensive and easy to handle.

  • Solvent : N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent for SN2 reactions. It effectively solvates the potassium cation while leaving the phenoxide anion relatively "naked" and highly nucleophilic, thereby accelerating the reaction.[6]

G cluster_0 Reactants cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Final Product & QC 4-Fluoro-2-nitrophenol 4-Fluoro-2-nitrophenol Reaction_Vessel Reaction Vessel (e.g., 80-90 °C, 4-6h) 4-Fluoro-2-nitrophenol->Reaction_Vessel 3-Bromo-1-propanol 3-Bromo-1-propanol 3-Bromo-1-propanol->Reaction_Vessel K2CO3 (Base) K2CO3 (Base) K2CO3 (Base)->Reaction_Vessel DMF (Solvent) DMF (Solvent) DMF (Solvent)->Reaction_Vessel Quench Quench with Water Reaction_Vessel->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Wash Wash Organic Layer (Brine) Extraction->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography (Silica Gel) Concentrate->Purify Product 3-(4-Fluoro-2-nitrophenoxy)propanol Purify->Product QC QC Analysis (HPLC, NMR, MS) Product->QC

General workflow for the synthesis of 3-(4-Fluoro-2-nitrophenoxy)propanol.
Detailed Synthesis Protocol

Materials:

  • 4-Fluoro-2-nitrophenol (1.0 eq)

  • 3-Bromo-1-propanol (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • Saturated Sodium Chloride (Brine) solution

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Deionized Water

  • Silica Gel for column chromatography

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heat source (heating mantle)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Setup : To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-Fluoro-2-nitrophenol (1.0 eq) and anhydrous DMF. Stir until the solid is fully dissolved.

  • Base Addition : Add anhydrous potassium carbonate (1.5 eq) to the solution.

  • Alkylation : Add 3-Bromo-1-propanol (1.1 eq) dropwise to the stirring suspension.

  • Reaction : Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup :

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a beaker containing cold deionized water.

    • Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

    • Combine the organic layers and wash with brine solution to remove residual DMF and salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification : Purify the crude oil/solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure 3-(4-Fluoro-2-nitrophenoxy)propanol.

PART 2: Physicochemical Properties and Quality Control

Ensuring the identity and purity of the synthesized precursor is a critical, self-validating step before its use in subsequent pharmaceutical syntheses.

Physicochemical Data Summary
PropertyValueSource/Reference
Molecular Formula C₉H₁₀FNO₄-
Molecular Weight 215.18 g/mol -
Appearance Pale yellow oil or low-melting solidExpected
CAS Number Not available-
Starting Material (4-Fluoro-2-nitrophenol) Melting Point: 74-77 °C[5][7]
Analytical Characterization Protocols

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Rationale : Reversed-phase HPLC with UV detection is the standard method for assessing the purity of aromatic compounds due to the strong UV absorbance of the nitrophenyl chromophore.[8][9][10]

  • Protocol :

    • System : Standard HPLC with a UV-Vis or Diode Array Detector (DAD).

    • Column : C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase : A gradient of acetonitrile and water (both containing 0.1% formic acid to ensure good peak shape).

    • Gradient Program : Start with 30% acetonitrile, ramp to 95% over 15 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate : 1.0 mL/min.

    • Detection : Monitor at 254 nm and 320 nm.

    • Sample Preparation : Dissolve a small amount of the product in the mobile phase (50:50 acetonitrile/water) to a concentration of ~0.5 mg/mL.

  • Expected Result : A single major peak with a purity of >98% (by area normalization) indicates successful purification.

2. Spectroscopic Analysis for Structural Verification

  • Rationale : NMR and IR spectroscopy provide definitive structural confirmation.[11][12][13] Specific chemical shifts and vibrational frequencies act as a fingerprint for the molecule.

  • ¹H NMR (400 MHz, CDCl₃) :

    • Aromatic Protons : Expect three signals in the aromatic region (~7.0-8.2 ppm), showing characteristic splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.

    • Propanol Chain :

      • O-CH₂ (phenoxy ether): A triplet around 4.2 ppm.

      • CH₂-OH: A triplet around 3.8 ppm.

      • Internal CH₂: A multiplet (quintet) around 2.1 ppm.

      • OH: A broad singlet, which can be exchanged with D₂O.

  • ¹³C NMR (100 MHz, CDCl₃) :

    • Aromatic Carbons : Expect six distinct signals in the aromatic region (~110-160 ppm). The carbons attached to fluorine and the ether oxygen will show characteristic shifts.

    • Aliphatic Carbons : Three signals corresponding to the propanol chain carbons (~60-70 ppm for the oxygenated carbons, ~30 ppm for the internal carbon).[14][15]

  • FT-IR (Thin Film) :

    • O-H Stretch : Broad peak around 3400 cm⁻¹.

    • Aromatic C-H Stretch : Peaks around 3100 cm⁻¹.

    • Aliphatic C-H Stretch : Peaks around 2850-2950 cm⁻¹.

    • NO₂ Stretch : Strong, characteristic asymmetric and symmetric stretches around 1530 cm⁻¹ and 1350 cm⁻¹.

    • C-O Ether Stretch : Peak around 1250 cm⁻¹.

PART 3: Application in Pharmaceutical Synthesis

3-(4-Fluoro-2-nitrophenoxy)propanol is a versatile intermediate primarily due to the reactivity of its nitro and hydroxyl functional groups.

G cluster_0 Transformation Pathways cluster_1 Key Intermediates cluster_2 Further Synthesis Precursor 3-(4-Fluoro-2-nitrophenoxy)propanol Reduction Nitro Group Reduction (e.g., H₂, Pd/C) Precursor->Reduction Activation Hydroxyl Group Activation (e.g., TsCl, MsCl) Precursor->Activation Amine 3-(2-Amino-4-fluorophenoxy)propanol Reduction->Amine Activated_Alcohol Activated Propanol Derivative (e.g., Tosylate) Activation->Activated_Alcohol Amide_Coupling Amide/Sulfonamide Formation Amine->Amide_Coupling Nucleophilic_Subst Nucleophilic Substitution Activated_Alcohol->Nucleophilic_Subst

Synthetic utility of 3-(4-Fluoro-2-nitrophenoxy)propanol.
Core Transformation: Selective Reduction of the Nitro Group

The conversion of the nitro group to an aniline is one of the most crucial steps in utilizing this precursor, as aromatic amines are key components of countless APIs.[16][17]

  • Rationale : Catalytic transfer hydrogenation using palladium on carbon (Pd/C) with a hydrogen source like hydrazine hydrate or catalytic hydrogenation with H₂ gas are highly efficient and selective methods.[18][19][20] These methods are preferred because they operate under mild conditions and typically do not affect other functional groups like the fluoro-substituent or the ether linkage. The Pd/C catalyst provides a surface for the reaction, facilitating the stepwise reduction of the nitro group to the amine.[19]

Detailed Protocol: Catalytic Hydrogenation of Nitro Group

Materials:

  • 3-(4-Fluoro-2-nitrophenoxy)propanol (1.0 eq)

  • Palladium on Carbon (10% Pd/C, ~1-2 mol%)

  • Methanol or Ethanol

  • Hydrogen Gas (H₂) source

Equipment:

  • Parr Hydrogenator or a similar autoclave/high-pressure reactor

  • Filtration apparatus (e.g., Celite® pad)

Procedure:

  • Reactor Charging : In a suitable pressure vessel, dissolve 3-(4-Fluoro-2-nitrophenoxy)propanol (1.0 eq) in methanol.

  • Catalyst Addition : Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere.

  • Hydrogenation : Seal the reactor. Purge the system several times with nitrogen, followed by hydrogen gas. Pressurize the reactor with hydrogen (typically 50-100 psi).

  • Reaction : Stir the mixture vigorously at room temperature. Monitor the reaction by observing the drop in hydrogen pressure. The reaction is typically complete within 2-4 hours when hydrogen uptake ceases.

  • Workup :

    • Carefully vent the excess hydrogen and purge the reactor with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional methanol.

    • Combine the filtrates and concentrate under reduced pressure to yield the crude product, 3-(2-Amino-4-fluorophenoxy)propanol.

  • Purification : The resulting amine is often pure enough for the next step. If necessary, it can be purified by column chromatography or recrystallization.

Conclusion

3-(4-Fluoro-2-nitrophenoxy)propanol is a strategically designed precursor with significant potential in pharmaceutical synthesis. Its straightforward preparation via Williamson ether synthesis and the orthogonal reactivity of its nitro and hydroxyl groups allow for sequential, controlled modifications. The protocols outlined in this guide provide a robust framework for the synthesis, purification, and subsequent transformation of this intermediate, enabling researchers to efficiently construct complex molecules for drug discovery and development programs.

References

  • A. M. S. Kumar, et al. (2008). Chemoselective Hydrogenation of Nitroarenes with Carbon Nanofiber-Supported Platinum and Palladium Nanoparticles. Organic Letters, 10(6), 1119-1122. [Link]

  • Li, Z., et al. (2014). Palladium Nanoparticles Supported on Nitrogen-Functionalized Active Carbon: A Stable and Highly Efficient Catalyst for the Selective Hydrogenation of Nitroarenes. ChemCatChem, 6(8), 2338-2345. [Link]

  • Li, H., et al. (2012). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Molecules, 17(9), 10756-10764. [Link]

  • Li, Y., et al. (2023). Three-Step Continuous Flow Synthesis of the Intermediate 4-Fluoro-2-methoxy-5-nitrophenol of Linzagolix. Organic Process Research & Development, 27(1), 136-142. [Link]

  • Wang, Y., et al. (2021). Catalysis for the hydrogenation of nitroaromatics by highly dispersed palladium nanoparticles anchored on a resorcin[5]arene-based metal–organic dimer containing amino groups. Inorganic Chemistry Frontiers, 8(1), 158-164. [Link]

  • PubChem. (n.d.). 4-Fluoro-2-nitrophenol. [Link]

  • Chemistry Steps. (2022). Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Patsnap. (2018). Method used for preparing 3-(4-fluoro-2-nitrophenyl) propanone.
  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. [Link]

  • Matrix Fine Chemicals. (n.d.). 4-FLUORO-2-NITROPHENOL. [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum. [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Journal of Organic Chemistry Research, 4(1). [Link]

  • ATSDR. (1993). Analytical Methods. [Link]

  • Organic Syntheses. (n.d.). Org. Syn. Coll. Vol. 9, 242. [Link]

  • SpectraBase. (n.d.). 1-Phenoxy-2-propanone - Optional[13C NMR] - Spectrum. [Link]

  • Hindawi. (2020). Facile Synthesis of Propranolol and Novel Derivatives. Journal of Chemistry. [Link]

  • Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. J. Synth. Chem., 3, 110-120. [Link]

  • Molecules. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Molecules, 22(12), 2099. [Link]

  • MDPI. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Catalysts, 14(9), 652. [Link]

  • ResearchGate. (2020). Facile Synthesis of Propranolol and Novel Derivatives. [Link]

  • Thieme. (2001). 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

  • Organic Preparations and Procedures Inc. (1989). Synthesis of Analogs of Propranolol Hydrochloride. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]

  • Molecules. (2024). HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). Molecules, 29(5), 1058. [Link]

  • SciSpace. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). [Link]

  • MDPI. (2023). Green Oxidative Catalytic Processes for the Preparation of APIs and Precursors. Catalysts, 13(4), 652. [Link]

  • Beilstein Journal of Organic Chemistry. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein J. Org. Chem., 11, 1194-1219. [Link]

  • Wiley Online Library. (2020). HPLC‐Fluorescence Detection Method for Concurrent Estimation of Domperidone and Naproxen. ChemistrySelect, 5(4), 1481-1487. [Link]

  • Google Patents. (n.d.). Production method of 3-fluoro-4-nitrophenol.
  • Molecules. (2016). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol. Molecules, 21(11), 1466. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Yield of 3-(4-Fluoro-2-nitrophenoxy)propanol Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles and yield-limiting side reactions encountered during the synthesis of 3-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles and yield-limiting side reactions encountered during the synthesis of 3-(4-Fluoro-2-nitrophenoxy)propanol .

This molecule is a critical fluorinated intermediate in drug development. Its synthesis relies on two primary pathways: the Nucleophilic Aromatic Substitution (SNAr) of 1,4-difluoro-2-nitrobenzene, and the Williamson Ether Synthesis utilizing 4-fluoro-2-nitrophenol. Both routes are highly effective but are plagued by specific, predictable side reactions if kinetic and statistical controls are not rigorously applied.

Mechanistic Pathways & Workflow

The following diagram illustrates the two primary synthetic routes alongside their most common yield-degrading side reactions. Understanding this causality is the first step in troubleshooting your reaction.

G SM1 1,4-Difluoro-2-nitrobenzene + 1,3-Propanediol RouteA Route A: SNAr (K2CO3, DMF/THF) SM1->RouteA SM2 4-Fluoro-2-nitrophenol + 3-Halo-1-propanol RouteB Route B: Williamson Ether (K2CO3, MeCN) SM2->RouteB Product 3-(4-Fluoro-2-nitrophenoxy)propanol (Target Molecule) RouteA->Product High Regioselectivity SideA Diether Byproduct (Over-alkylation) RouteA->SideA Excess SM1 RouteB->Product Intermolecular SN2 SideB Oxetane + HBr (Intramolecular Cyclization) RouteB->SideB Strong Base/Heat

Fig 1. Synthetic pathways and major competing side reactions for 3-(4-Fluoro-2-nitrophenoxy)propanol.

Troubleshooting & FAQs

Section A: Route A (SNAr via 1,4-Difluoro-2-nitrobenzene)

Q1: Why does the nucleophile selectively attack the fluorine ortho to the nitro group, leaving the para-fluorine intact? A: This is a classic example of kinetic control driven by intermediate stabilization. In nucleophilic aromatic substitution (SNAr), the rate-determining step is the formation of the Meisenheimer complex. When 1,3-propanediol attacks the C1 position (ortho to the nitro group), the resulting negative charge is delocalized directly onto the highly electron-withdrawing nitro group via resonance[1]. Conversely, the fluorine at C4 is meta to the nitro group; attack at this position does not allow the nitro group to participate in resonance stabilization, rendering the C4-fluorine practically unreactive under standard basic conditions[2].

Q2: I am observing a high percentage of a symmetrical diether byproduct. How do I suppress this? A: 1,3-propanediol is a bifunctional nucleophile. Once the first hydroxyl group reacts to form the desired mono-substituted product, the remaining aliphatic hydroxyl can react with a second molecule of 1,4-difluoro-2-nitrobenzene. To suppress this, you must manipulate statistical control :

  • Reagent Excess: Use a massive molar excess of 1,3-propanediol (5.0 to 10.0 equivalents).

  • Addition Rate: Add the 1,4-difluoro-2-nitrobenzene dropwise to a dilute solution of the diol and base. This keeps the local concentration of the electrophile extremely low, ensuring the diol is always in vast excess. The unreacted diol is highly water-soluble and is easily washed away during the aqueous workup.

Section B: Route B (Williamson Ether Synthesis via 4-Fluoro-2-nitrophenol)

Q3: My yield is exceptionally low, and NMR/GC-MS indicates the presence of oxetane. How do I prevent this? A: You are observing a highly competitive unimolecular side reaction. 3-halo-1-propanols are notorious for undergoing base-promoted intramolecular cyclization to form four-membered oxetane rings[3][4]. Because intramolecular reactions are kinetically favored over bimolecular intermolecular etherification, this side reaction can decimate your yield. Mitigation:

  • Change the leaving group: Switch from 3-bromo-1-propanol to 3-chloro-1-propanol. Chloride is a poorer leaving group than bromide, which significantly slows the kinetics of the intramolecular cyclization, allowing the intermolecular SN2 attack by the nitrophenoxide to dominate[5].

  • Optimize the base: Avoid strong bases like NaH, which rapidly deprotonate the aliphatic alcohol and trigger cyclization. Use a milder base like K2​CO3​ .

Q4: Is O-alkylation competing with C-alkylation in this nitrophenol system? A: No. Nitrophenols are highly acidic, and their conjugate phenoxide bases are heavily delocalized. In polar aprotic solvents (such as MeCN or DMF), the phenoxide oxygen acts as a "hard" nucleophile and is highly exposed, leading almost exclusively to O-alkylation. C-alkylation is negligible in this specific electronic environment.

Quantitative Data Presentation

The following table summarizes the optimized parameters for both synthetic routes, allowing you to compare causality and mitigation strategies at a glance.

ParameterRoute A: SNArRoute B: Williamson Ether
Starting Materials 1,4-Difluoro-2-nitrobenzene + 1,3-Propanediol4-Fluoro-2-nitrophenol + 3-Chloro-1-propanol
Optimal Base K2​CO3​ (1.5 eq) K2​CO3​ (2.0 eq)
Optimal Solvent THF or DMFAcetonitrile (MeCN)
Reaction Temp 50 °C80 °C (Reflux)
Typical Yield 80 - 88%70 - 78%
Primary Side Reaction Symmetrical diether formationOxetane formation (Intramolecular cyclization)
Mitigation Strategy Use 5-10 eq excess of 1,3-propanediolUse 3-chloro-1-propanol instead of the bromo-analog

Standard Operating Procedures (Protocols)

These self-validating protocols are designed with built-in purification logic to address the specific impurities discussed above.

Protocol A: SNAr Method (Optimized for Mono-substitution)
  • Preparation: To a flame-dried 250 mL round-bottom flask, add 1,3-propanediol (50.0 mmol, 5.0 eq), anhydrous K2​CO3​ (15.0 mmol, 1.5 eq), and 50 mL of anhydrous THF. Stir at 50 °C for 15 minutes.

  • Addition: Dissolve 1,4-difluoro-2-nitrobenzene (10.0 mmol, 1.0 eq) in 10 mL of THF. Add this solution dropwise via an addition funnel over 1 hour to the diol mixture. (Self-validation: Dropwise addition ensures statistical control against diether formation).

  • Monitoring: Stir the reaction at 50 °C for 4–6 hours. Monitor via TLC (Hexanes/EtOAc 3:1) until the UV-active starting material spot is completely consumed.

  • Workup: Cool to room temperature and quench with 50 mL of distilled water. Extract the aqueous layer with Ethyl Acetate ( 3×30 mL). (Self-validation: The massive excess of 1,3-propanediol is highly hydrophilic and will remain in the aqueous phase, self-purifying the organic extract).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the target compound.

Protocol B: Williamson Ether Method (Optimized against Oxetane)
  • Phenoxide Generation: In a 100 mL round-bottom flask, dissolve 4-fluoro-2-nitrophenol (10.0 mmol, 1.0 eq) in 30 mL of anhydrous Acetonitrile. Add anhydrous K2​CO3​ (20.0 mmol, 2.0 eq). Stir at room temperature for 30 minutes. (Self-validation: The solution will turn a deep yellow/orange, visually confirming the generation of the phenoxide).

  • Alkylation: Add 3-chloro-1-propanol (12.0 mmol, 1.2 eq) in one portion.

  • Heating: Attach a reflux condenser and heat the mixture to 80 °C for 12–16 hours under a nitrogen atmosphere.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove the inorganic salts ( K2​CO3​ and KCl ). Concentrate the filtrate in vacuo.

  • Purification: Redissolve the crude residue in 50 mL of Ethyl Acetate. Wash with 1M NaOH ( 2×20 mL) to remove any unreacted 4-fluoro-2-nitrophenol. Wash with brine, dry over Na2​SO4​ , and concentrate to yield the product.

References

  • Chemistry Steps. "Nucleophilic Aromatic Substitution." Chemistry Steps,[Link]

Sources

Optimization

Purification of 3-(4-Fluoro-2-nitrophenoxy)propanol by column chromatography

Diagnostic Dashboard: 3-(4-Fluoro-2-nitrophenoxy)propanol Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic procedural steps.

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Author: BenchChem Technical Support Team. Date: April 2026

Diagnostic Dashboard: 3-(4-Fluoro-2-nitrophenoxy)propanol

Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic procedural steps. Successful isolation of complex etherified nitroaromatics like 3-(4-Fluoro-2-nitrophenoxy)propanol requires a deep understanding of intermolecular forces, stationary phase interactions, and mobile phase kinetics. This guide provides causality-driven troubleshooting, self-validating protocols, and empirical data to ensure high-fidelity purification.

Process Visualization

Workflow Crude Crude Mixture (Product + Impurities) Wash Aqueous Basic Wash (Removes unreacted phenol) Crude->Wash Load Dry Loading onto Silica (Prevents band broadening) Wash->Load Organic phase Impurity Aqueous Waste (Phenolate Salts) Wash->Impurity Aqueous phase Chrom Flash Chromatography (Hexane/EtOAc Gradient) Load->Chrom TLC TLC & UV/KMnO4 Monitoring (Identify fractions) Chrom->TLC Pure Pure 3-(4-Fluoro-2- nitrophenoxy)propanol TLC->Pure

Workflow for the pre-treatment and chromatographic purification of the target ether.

Causality-Driven Troubleshooting (FAQs)

Q1: Why does my product streak on the silica column, and how do I resolve it? Causality: The crude reaction mixture often contains unreacted 4-fluoro-2-nitrophenol. The combination of the strongly electron-withdrawing nitro group and the highly electronegative fluorine atom significantly increases the acidity of the phenolic hydroxyl group[1]. This acidic phenol interacts aggressively via hydrogen bonding with the silanol groups on the normal-phase silica gel, causing severe tailing that will co-elute with your target compound. Resolution: Do not rely solely on chromatography to separate the phenol. Implement a pre-column liquid-liquid extraction. Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃). This deprotonates the 4-fluoro-2-nitrophenol, shifting it entirely into the aqueous phase as a water-soluble salt. Your target compound, an ether, will remain safely in the organic phase.

Q2: What is the optimal mobile phase gradient for this specific ether? Causality: 3-(4-Fluoro-2-nitrophenoxy)propanol possesses a mixed polarity profile: a hydrophobic fluorinated aromatic ring countered by a highly polar nitro group and a primary alcohol capable of strong hydrogen bonding. Isocratic elution (using a static solvent ratio) will either elute the compound too quickly (causing co-elution with non-polar impurities) or too slowly (leading to longitudinal diffusion and band broadening)[2]. Resolution: Utilize a step gradient of Hexane and Ethyl Acetate (EtOAc). Begin with 90:10 (Hexane:EtOAc) to flush out non-polar byproducts, such as bis-alkylated species. Gradually increase the polarity to 70:30, and finally 50:50 to elute the target alcohol.

Q3: How do I accurately track the elution of the product versus impurities? Causality: Relying on a single detection method leads to false positives. The alkylating agent (e.g., 3-bromo-1-propanol) lacks a UV chromophore, while the nitroaromatic compounds are highly UV-active[1]. Resolution: Employ a dual-mode detection strategy. The 4-fluoro-2-nitrophenoxy moiety strongly absorbs UV light at 254 nm and often presents as a visible yellow band on the column. To differentiate the purified product from unreacted aliphatic alcohols, stain the TLC plates with Potassium Permanganate (KMnO₄). The primary alcohol on the target molecule will oxidize, reducing the KMnO₄ and revealing a distinct yellow/brown spot against the purple background.

Q4: My isolated product has a lower-than-expected yield and purity. What are the common pitfalls during sample loading? Causality: Liquid-loading a polar compound dissolved in a highly polar solvent (like pure EtOAc or Dichloromethane) disrupts the initial equilibrium of the silica bed. The polar solvent acts as a localized "chaser," forcing the sample band to travel too rapidly and merge with impurities before partitioning can occur[3]. Resolution: Utilize the dry loading technique. Dissolve the crude mixture in a volatile solvent, add silica gel (1:3 ratio by weight), and evaporate to a dry, free-flowing powder[2]. Loading this powder ensures a perfectly narrow starting band, maximizing the theoretical plates of your column.

Chromatographic Data & Elution Profiling

To assist in fraction identification, reference the following empirical retention data based on a standard normal-phase silica gel matrix.

CompoundRf Value (70:30 Hexane:EtOAc)Detection MethodElution Order
Non-polar impurities (e.g., bis-ethers)~0.80UV (254 nm)1 (First)
3-(4-Fluoro-2-nitrophenoxy)propanol ~0.35 UV (254 nm) & KMnO₄ 2 (Target)
3-Bromo-1-propanol (Alkylating agent)~0.25KMnO₄ (No UV activity)3
4-Fluoro-2-nitrophenol (Starting material)~0.20 (Streaks to baseline)UV (254 nm) / Visibly Yellow4 (Last)

Standard Operating Procedure: Self-Validating Flash Chromatography

This protocol is engineered as a self-validating system. Each phase contains a physical milestone to confirm the procedure is succeeding before you commit to the next step.

Phase 1: Dry Loading Preparation
  • Dissolve the pre-washed crude mixture (post-NaHCO₃ wash) in a minimal volume of dichloromethane (DCM).

  • Add silica gel (230-400 mesh) at a 1:3 ratio (crude mass to silica mass).

  • Evaporate the solvent under reduced pressure (rotary evaporator) until a free-flowing powder is obtained[2].

    • Self-Validation Check: Shake the flask. If the powder clumps or sticks to the glass, residual solvent remains. Re-evaporate until perfectly loose to prevent catastrophic band broadening.

Phase 2: Column Packing
  • Prepare a homogenous slurry of silica gel in 100% Hexane. Pour it smoothly into the glass column, tapping the sides gently to prevent air bubble formation[2].

  • Add a 3 mm layer of clean sand to the top of the settled silica bed. This protects the stationary phase from physical disturbance during solvent addition[4].

Phase 3: Elution and Isolation
  • Transfer the dry-loaded sample powder evenly onto the sand layer, followed by a second 3 mm layer of sand to lock the sample in place.

  • Begin elution with a 90:10 Hexane:EtOAc mobile phase, gradually stepping up to 70:30, and finally 50:50[3].

    • Self-Validation Check: Because the nitroaromatic target is colored, you should visually observe a discrete yellow band separating from the solvent front and moving down the column, confirming active retention and separation.

  • Collect fractions in sequential volumes (e.g., 20 mL) and analyze via the dual-mode TLC method (UV + KMnO₄) described in the troubleshooting section. Combine and concentrate the pure fractions in vacuo.

References

  • The Application of Benziodazole-Type O2NO-I(III) Compound as a Nitrating Reagent for Nitration of Phenols and Anilines | The Journal of Organic Chemistry - ACS Publications Source: acs.org URL:[Link]

  • Purification of Organic Compounds by Flash Column Chromatography Source: orgsyn.org URL:[Link]

  • Column Chromatography Guide | Phenomenex Source: phenomenex.com URL:[Link]

  • The separation of 2-nitrophenol, 4-nitrophenol and phenol. - ResearchGate Source: researchgate.net URL:[Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 3-(4-Fluoro-2-nitrophenoxy)propanol

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals optimizing the synthesis of 3-(4-Fluoro-2-nitrophenoxy)propanol , a critical interme...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals optimizing the synthesis of 3-(4-Fluoro-2-nitrophenoxy)propanol , a critical intermediate in the development of kinase inhibitors and other targeted therapeutics.

This document provides a deep dive into the mechanistic causality of byproduct formation, field-proven troubleshooting FAQs, and self-validating experimental protocols.

Reaction Overview & Mechanistic Pathways

The synthesis of 3-(4-Fluoro-2-nitrophenoxy)propanol is typically achieved via one of two primary pathways:

  • The Williamson Ether Synthesis (Alkylation): Reaction of 4-fluoro-2-nitrophenol with 3-bromo-1-propanol.

  • Nucleophilic Aromatic Substitution (SNAr): Reaction of 2,5-difluoronitrobenzene with 1,3-propanediol.

While both routes are viable, they proceed through entirely different mechanistic pathways (SN2 vs. Addition-Elimination) and thus generate distinct byproduct profiles. Understanding the kinetic and thermodynamic drivers of these side reactions is essential for maximizing yield and purity [1].

SynthesisPathways SM1 Route A: SₙAr 2,5-Difluoronitrobenzene + 1,3-Propanediol Prod 3-(4-Fluoro-2-nitrophenoxy)propanol (Desired Product) SM1->Prod Base, Kinetic Control BP1 Regioisomer (C5 Attack) SM1->BP1 Thermodynamic Control (High Temp) BP2 Bis-substitution (Dimerization) SM1->BP2 Insufficient Diol Excess SM2 Route B: Williamson 4-Fluoro-2-nitrophenol + 3-Bromo-1-propanol SM2->Prod Sₙ2 (Mild Base, 60°C) BP3 Allyl Alcohol (E2 Elimination) SM2->BP3 Strong Base / High Temp BP4 Bis-alkylation (Etherification) SM2->BP4 Excess Alkyl Halide

Fig 1: Mechanistic divergence of synthesis routes and their respective byproduct pathways.

Troubleshooting Q&A (FAQs)

Q1: My LC-MS shows complete consumption of 3-bromo-1-propanol, but a large amount of unreacted 4-fluoro-2-nitrophenol remains. What happened?

A: You are observing competitive E2 elimination. In the Williamson ether synthesis, secondary and primary alkyl halides with β -hydrogens are susceptible to E2 elimination when exposed to basic conditions [2]. If your reaction temperature is too high (>80°C) or your base is too strong (e.g., NaOH, NaH), the phenoxide acts as a Brønsted base rather than a nucleophile. It extracts a proton from 3-bromo-1-propanol, eliminating bromide to form volatile allyl alcohol and regenerating the unreacted phenol. Action: Switch to a milder base like anhydrous K2​CO3​ and lower the temperature to 60°C.

Q2: I am using the SNAr route (2,5-difluoronitrobenzene). My product mass is exactly doubled minus a few Daltons. How do I prevent this?

A: This is a bis-substitution (dimerization) byproduct. The desired product, 3-(4-fluoro-2-nitrophenoxy)propanol, contains a primary hydroxyl group. Under basic conditions, this newly formed alcohol can be deprotonated to form an alkoxide, which then acts as a nucleophile to attack a second molecule of 2,5-difluoronitrobenzene, forming 1,3-bis(4-fluoro-2-nitrophenoxy)propane. Action: This is a stoichiometric issue. Ensure 1,3-propanediol is used in a significant excess (at least 3.0 to 5.0 equivalents) to outcompete the product for unreacted starting material.

Q3: Does the SNAr route suffer from regioselectivity issues? Will the diol attack the wrong fluorine?

A: Kinetically, no; thermodynamically, yes. In 2,5-difluoronitrobenzene, the nitro group strongly withdraws electron density via resonance, highly activating the ortho-fluorine (C2) for nucleophilic attack [3]. The meta-fluorine (C5) is not resonance-activated. At room temperature to 50°C, the reaction is under strict kinetic control, yielding >98% regioselectivity for the C2 attack. However, pushing the temperature above 100°C can provide enough activation energy to overcome the barrier for C5 attack, leading to the 3-(4-fluoro-3-nitrophenoxy)propanol regioisomer.

TroubleshootingWorkflow Start Impurity Detected via LC-MS / NMR Q1 Is the mass [M+H]+ doubled? Start->Q1 Q2 Is it an exact mass isomer? Q1->Q2 No A1 Bis-substitution / Dimerization Action: Increase diol/phenol ratio Q1->A1 Yes Q3 Is starting phenol unreacted? Q2->Q3 No A2 Regioisomer Formation Action: Lower reaction temperature Q2->A2 Yes A3 E2 Elimination of Alkyl Halide Action: Switch to milder base (K₂CO₃) Q3->A3 Yes

Fig 2: Diagnostic logic tree for identifying and resolving common synthesis byproducts.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and byproduct distribution for the Williamson Ether Synthesis route. Note how the transition from strong to mild bases drastically suppresses the E2 elimination pathway.

Base UsedSolventTemp (°C)Desired Product Yield (%)E2 Elimination Byproduct (%)Bis-alkylation Byproduct (%)
NaOH (Strong)H₂O / THF8045.040.010.0
Cs₂CO₃ (Mild)DMF8065.020.015.0
K₂CO₃ (Mild)MeCN8075.015.08.0
K₂CO₃ (Mild) MeCN 60 88.5 < 5.0 < 2.0

Data Interpretation: K2​CO3​ in Acetonitrile (MeCN) at 60°C provides the optimal balance of nucleophilicity versus basicity, maximizing SN2 substitution while starving the E2 elimination and bis-alkylation pathways [4].

Self-Validating Experimental Protocol

This protocol details the optimized Williamson Ether Synthesis route. It is designed as a "self-validating system"—meaning the physical observations during the procedure inherently confirm the success of the mechanistic steps.

Materials Required:
  • 4-Fluoro-2-nitrophenol (1.0 equiv, limiting reagent)

  • 3-Bromo-1-propanol (1.2 equiv)

  • Anhydrous Potassium Carbonate ( K2​CO3​ ) (2.0 equiv)

  • Anhydrous Acetonitrile (MeCN) (0.2 M relative to phenol)

Step-by-Step Methodology:
  • Phenoxide Generation (Validation Step):

    • Charge a dry, round-bottom flask equipped with a magnetic stir bar with 4-fluoro-2-nitrophenol and MeCN.

    • Add anhydrous K2​CO3​ in one portion at room temperature.

    • Self-Validation: The solution will immediately transition from a pale yellow to a deep, vibrant orange/red. This chromic shift is the visual confirmation that the phenol has been successfully deprotonated to the highly nucleophilic phenoxide anion.

  • Electrophile Addition:

    • Stir the suspension for 15 minutes to ensure complete salt formation.

    • Add 3-bromo-1-propanol dropwise via syringe over 5 minutes. (Adding it slowly prevents localized concentration spikes that drive bis-alkylation).

  • Thermal Activation:

    • Attach a reflux condenser and heat the reaction block to exactly 60°C.

    • Causality: Maintaining 60°C provides enough kinetic energy for the SN2 displacement of the bromide but remains below the activation energy threshold required for E2 elimination.

  • Reaction Monitoring:

    • Monitor via TLC (Hexanes:EtOAc 3:1). The starting phenol is highly UV-active and will appear as a bright yellow spot. The reaction is complete when this spot disappears (typically 4-6 hours).

  • Aqueous Workup (Purification Step):

    • Cool to room temperature. Dilute the mixture with Ethyl Acetate (EtOAc) and transfer to a separatory funnel.

    • Wash with distilled water (3x).

    • Self-Validation: The water washes serve a dual purpose: they dissolve and remove the inorganic salts ( K2​CO3​ , KBr ), and they partition the highly polar unreacted 3-bromo-1-propanol into the aqueous layer, leaving the more lipophilic product in the organic layer.

  • Isolation:

    • Wash the organic layer with saturated brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the product as a viscous yellow oil.

References

  • The Royal Society of Chemistry. "Chapter 2: Synthetic Methods for Dialkyl Ethers". RSC Books. Available at:[Link]

  • ResearchGate. "A Combined Experimental and Computational Thermodynamic Study of Difluoronitrobenzene Isomers". ResearchGate Publications. Available at: [Link]

  • Wender, P. A., et al. "Improved Protein Kinase C Affinity through Final Step Diversification of a Simplified Salicylate-Derived Bryostatin Analog Scaffold". ACS Publications. Available at: [Link]

Sources

Optimization

Recrystallization solvent system for 3-(4-Fluoro-2-nitrophenoxy)propanol purification

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges in the downstream purification of complex synthetic intermediates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges in the downstream purification of complex synthetic intermediates.

Purifying 3-(4-Fluoro-2-nitrophenoxy)propanol via recrystallization presents a classic solubility dichotomy. The molecule possesses a highly polar, hydrogen-bonding aliphatic tail (propanol) and a strong electron-withdrawing nitro group, paired with a lipophilic fluorinated benzene ring. This amphiphilic-like nature frequently leads to Liquid-Liquid Phase Separation (LLPS)—commonly known as "oiling out"—during cooling crystallization.

This guide provides the mechanistic reasoning, validated protocols, and troubleshooting steps required to establish a robust, high-yielding recrystallization process for this compound.

Mechanistic Insight: The "Why" Behind the Workflow

Oiling out occurs when a supersaturated solution crosses the binodal curve before reaching the spinodal curve or nucleation threshold. Instead of forming a crystalline solid, the system separates into a solute-rich liquid phase and a solvent-rich liquid phase[1]. For 3-(4-Fluoro-2-nitrophenoxy)propanol, single-solvent systems (like pure ethanol or pure ethyl acetate) either dissolve the compound too well at low temperatures or cause it to crash out as an oil due to a drastic shift in system polarity.

To overcome this, a binary solvent/anti-solvent system is mandatory. By dynamically modifying the dielectric constant of the medium and employing strict temperature control and seeding, we can force the system to bypass the oiling-out boundary and initiate heterogeneous nucleation[2][3].

Solvent System Selection Data

To ensure optimal recovery and purity, we evaluate solvent systems based on their ability to disrupt hydrogen bonding while forcing aromatic stacking.

Solvent SystemRole & MechanismPolarity ProfileRecommendation Level
Ethyl Acetate / n-Heptane EtOAc disrupts H-bonding; Heptane forces aromatic precipitation.ModeratePrimary Choice . Wide metastable zone; excellent control over LLPS.
Toluene / n-Heptane Toluene solvates the fluoroaromatic ring via π−π interactions.LowSecondary Choice . Ideal if the crude contains highly polar impurities.
Isopropanol / Water IPA acts as the primary solvent; Water acts as the anti-solvent.HighAlternative . High risk of oiling out; requires strict thermal control.

Standard Operating Procedure (SOP): EtOAc / n-Heptane Crystallization

This protocol is a self-validating system; visual cues (cloud point, clearing) and specific thermal benchmarks ensure the system remains within the metastable zone[4].

Step 1: Dissolution Suspend the crude 3-(4-Fluoro-2-nitrophenoxy)propanol in a minimal volume of Ethyl Acetate (approx. 2.5 mL per gram of crude) in a round-bottom flask equipped with a magnetic stirrer. Heat to 60–65 °C under gentle reflux until complete dissolution is achieved.

Step 2: Hot Filtration If polymerized tar or insoluble particulates are present, perform a rapid hot filtration through a pre-warmed Büchner funnel. Particulates act as uncharacterized nucleation sites that can prematurely trigger oiling out[5].

Step 3: Anti-Solvent Titration (The Cloud Point) Maintain the clarified solution at 60 °C. Begin dropwise addition of hot n-Heptane (pre-heated to 60 °C). Continue the addition until the solution becomes faintly, persistently turbid. This visual cue confirms the solution has reached its saturation limit at this temperature.

Step 4: Clarification & Seeding Add 1 to 3 drops of Ethyl Acetate until the turbidity just clears. This ensures the solution is perfectly saturated but strictly in a single liquid phase. Cool the solution at a controlled rate of 0.5 °C/min to 45 °C. Introduce 0.1% w/w seed crystals of pure 3-(4-Fluoro-2-nitrophenoxy)propanol. Seeding at this specific temperature forces crystal growth before the system can cool into the LLPS boundary[1][6].

Step 5: Maturation & Isolation Once a visible crystal bed forms and the slurry thickens, cool the mixture to 0–5 °C over 2 hours. Filter the crystals under vacuum, wash the filter cake with cold n-Heptane (0 °C) to displace mother liquor, and dry under vacuum at 40 °C to a constant weight.

Troubleshooting & FAQs

Q: My solution oiled out immediately upon adding n-Heptane. How do I recover the batch? A: Oiling out at this stage indicates that the anti-solvent was added too quickly, causing localized supersaturation, or the temperature dropped below the LLPS boundary[1]. Recovery Protocol: Do not discard the flask. Reheat the mixture to 65 °C until it merges back into a single clear phase. Add 5–10% more Ethyl Acetate by volume to increase the solubility margin. Cool the solution much slower, and ensure you seed the solution before reaching the cloud point during the next cooling cycle[6].

Q: How do I ensure the complete removal of unreacted 4-fluoro-2-nitrophenol starting material? A: 4-Fluoro-2-nitrophenol is highly soluble in EtOAc but shares similar hydrogen-bonding dynamics with your product, which can lead to co-crystallization. If your HPLC/TLC shows this impurity, intercept the workflow before crystallization. Dissolve the crude in EtOAc and wash the organic layer with a mild aqueous base (e.g., 5% Na2​CO3​ ). The unreacted phenol will deprotonate into a water-soluble phenoxide salt and partition into the aqueous layer, while your ether product remains safely in the organic phase.

Q: The purity is excellent, but my yield is lower than expected (<60%). What parameters should I adjust? A: A low yield in an EtOAc/Heptane system usually means the terminal ratio of solvent to anti-solvent is too rich in Ethyl Acetate, keeping your product dissolved in the mother liquor. To optimize, allow the initial crystallization to occur at room temperature as described. Then, use a syringe pump to slowly add an additional 1–2 volumes of n-Heptane over 1 hour to drive the remaining solute out of the liquid phase, before executing the final cooling step to 0 °C[3].

Workflow & Decision Tree

G Start Crude 3-(4-Fluoro-2-nitrophenoxy)propanol Dissolve Dissolve in EtOAc at 60-65°C Start->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter AddHeptane Add hot n-Heptane to cloud point Filter->AddHeptane CheckPhase Did the solution oil out? AddHeptane->CheckPhase Recover Reheat, add EtOAc, cool slowly CheckPhase->Recover Yes (LLPS) Seed Clear with EtOAc drop, cool to 45°C, Seed CheckPhase->Seed No Recover->AddHeptane Crystallize Cool to 0-5°C & Age Seed->Crystallize Isolate Filter, Wash (Cold Heptane), Dry Crystallize->Isolate

Workflow and troubleshooting decision tree for the EtOAc/Heptane recrystallization process.

References

  • Tung, H.-H., Paul, E. L., Midler, M., & McCauley, J. A. (2009). Crystallization of Organic Compounds: An Industrial Perspective.
  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization. (2024).
  • Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Internet Archive.
  • Optimizing Heptanamide Crystallization for High-Purity Crystals: A Technical Support Guide. Benchchem.
  • Effect of Liquid-Liquid Phase Separation During Crystalliz

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 3-(4-Fluoro-2-nitrophenoxy)propanol Preparation

Welcome to the technical support center for the synthesis of 3-(4-Fluoro-2-nitrophenoxy)propanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-(4-Fluoro-2-nitrophenoxy)propanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your experimental outcomes. The synthesis, primarily achieved through a Williamson ether synthesis, is a critical step in various research and development pipelines. This document provides a comprehensive resource to navigate the potential challenges of this reaction.

I. Reaction Overview: The Williamson Ether Synthesis

The preparation of 3-(4-Fluoro-2-nitrophenoxy)propanol involves the reaction of a 4-fluoro-2-nitrophenoxide ion with a 3-carbon electrophile, typically 3-chloro-1-propanol or a related compound. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1]

The electron-withdrawing nitro group on the phenol ring plays a crucial role. It increases the acidity of the phenolic proton, facilitating the formation of the phenoxide nucleophile.[2][3][4] This enhanced acidity allows for the use of milder bases for deprotonation.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 3-(4-Fluoro-2-nitrophenoxy)propanol, providing potential causes and actionable solutions.

Diagram: Troubleshooting Workflow

start Low or No Product Yield incomplete_reaction Incomplete Reaction start->incomplete_reaction side_reactions Significant Side Reactions start->side_reactions degradation Product Degradation start->degradation workup_loss Loss During Workup start->workup_loss sub_incomplete Sub-optimal Temperature/Time Insufficient Base Poor Reagent Quality incomplete_reaction->sub_incomplete sub_side E2 Elimination C-Alkylation Di-alkylation side_reactions->sub_side sub_degradation Harsh Reaction Conditions degradation->sub_degradation sub_workup Improper Extraction Emulsion Formation workup_loss->sub_workup sol_incomplete Increase Temperature/Time Use Stronger/More Base Verify Reagent Purity sub_incomplete->sol_incomplete Solutions sol_side Lower Temperature Use Weaker Base Optimize Stoichiometry sub_side->sol_side Solutions sol_degradation Use Milder Conditions sub_degradation->sol_degradation Solutions sol_workup Adjust pH Use Brine Wash sub_workup->sol_workup Solutions

Caption: A workflow diagram for troubleshooting low product yield.

Problem 1: Low or No Yield of 3-(4-Fluoro-2-nitrophenoxy)propanol
Potential Cause Explanation Recommended Solutions
Incomplete Deprotonation of 4-Fluoro-2-nitrophenol The phenoxide is the active nucleophile. Insufficient or an inappropriate base will result in a low concentration of the phenoxide, leading to a slow or incomplete reaction.[2][3]- Base Selection: Use a base with a pKa of its conjugate acid significantly higher than the pKa of 4-fluoro-2-nitrophenol (pKa ≈ 7.2).[4] Suitable bases include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or sodium hydride (NaH).[5] - Stoichiometry: Use at least a stoichiometric equivalent of the base. For weaker bases like K₂CO₃, a slight excess (1.5-2 equivalents) can be beneficial.
Suboptimal Reaction Temperature The SN2 reaction rate is temperature-dependent. A temperature that is too low will result in a very slow reaction, while a temperature that is too high can promote side reactions.[6]- Temperature Range: A typical temperature range for this type of Williamson ether synthesis is 70-100°C.[6][7] - Optimization: Start with a moderate temperature (e.g., 80°C) and monitor the reaction progress by TLC. If the reaction is slow, the temperature can be gradually increased.
Poor Quality of Reagents Impurities in the starting materials (4-fluoro-2-nitrophenol, 3-chloro-1-propanol) or the solvent can interfere with the reaction. Water is a common impurity that can quench the phenoxide.- Reagent Purity: Use high-purity, anhydrous reagents and solvents. - Drying: Ensure all glassware is thoroughly dried before use.
Incorrect Choice of Alkylating Agent While 3-chloro-1-propanol is a common choice, other 3-halopropanols or propanol derivatives with better leaving groups (e.g., 3-bromo-1-propanol, 3-tosyloxy-1-propanol) can increase the reaction rate.- Leaving Group Ability: Consider using an alkylating agent with a better leaving group (I > Br > Cl > OTs).[8]
Problem 2: Presence of Significant Impurities in the Crude Product
Potential Cause Explanation Recommended Solutions
Formation of 1,3-Bis(4-fluoro-2-nitrophenoxy)propane The product, 3-(4-fluoro-2-nitrophenoxy)propanol, still has a free hydroxyl group that can be deprotonated by the base and react with another molecule of 3-chloro-1-propanol.- Stoichiometry Control: Use a slight excess of 4-fluoro-2-nitrophenol relative to 3-chloro-1-propanol to minimize the presence of unreacted alkylating agent. - Slow Addition: Add the 3-chloro-1-propanol slowly to the reaction mixture to maintain a low concentration of the alkylating agent.
C-Alkylation of the Phenoxide The phenoxide ion is an ambident nucleophile, and alkylation can occur at the carbon atoms of the aromatic ring, although O-alkylation is generally favored.[9]- Solvent Choice: Polar aprotic solvents like DMF or DMSO generally favor O-alkylation.[9]
Elimination Byproduct (Allyl Alcohol) If using a strong, sterically hindered base, an E2 elimination reaction can compete with the desired SN2 substitution, particularly at higher temperatures.[10]- Base Selection: Use a non-hindered base like K₂CO₃ or NaOH. - Temperature Control: Maintain the reaction temperature at the lower end of the optimal range.
Unreacted Starting Materials Incomplete reaction will result in the presence of 4-fluoro-2-nitrophenol and/or 3-chloro-1-propanol in the crude product.- Reaction Monitoring: Monitor the reaction progress by TLC until one of the starting materials is consumed. - Purification: Unreacted 4-fluoro-2-nitrophenol can be removed by a basic wash during the workup.[11]

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal base for this reaction?

A1: The choice of base depends on the desired reaction conditions and the scale of the synthesis.

  • Potassium Carbonate (K₂CO₃): A mild and commonly used base for this type of reaction. It is easy to handle but may require higher temperatures and longer reaction times.

  • Sodium Hydroxide (NaOH): A stronger base that can lead to faster reaction rates. It is often used in a biphasic system with a phase-transfer catalyst.[5]

  • Sodium Hydride (NaH): A very strong, non-nucleophilic base that provides irreversible deprotonation of the phenol.[11] It requires anhydrous conditions and careful handling.

Q2: Which solvent should I use?

A2: Polar aprotic solvents are generally preferred for Williamson ether synthesis as they can accelerate SN2 reactions.[1]

  • N,N-Dimethylformamide (DMF): An excellent solvent for this reaction, as it readily dissolves the phenoxide salt and promotes a fast reaction rate.[11]

  • Acetonitrile (ACN): Another good option that is less viscous and has a lower boiling point than DMF, which can simplify the workup.

  • Acetone: Can also be used, particularly with K₂CO₃ as the base.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction.[12]

  • Eluent System: A mixture of hexane and ethyl acetate (e.g., 3:1 or 2:1) is a good starting point for the eluent system.

  • Visualization: The spots can be visualized under UV light due to the aromatic nature of the compounds.

Q4: What is the recommended workup and purification procedure?

A4: The workup procedure aims to remove the solvent, unreacted starting materials, and inorganic salts.

  • Quenching: After the reaction is complete, cool the mixture to room temperature and pour it into water.[6]

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane.[7]

  • Washing: Wash the combined organic layers with water, a dilute aqueous base (e.g., 1M NaOH) to remove unreacted phenol, and finally with brine.[12]

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.[6]

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.[12]

Q5: Can I use 3-bromo-1-propanol instead of 3-chloro-1-propanol?

A5: Yes, 3-bromo-1-propanol is a more reactive alkylating agent than 3-chloro-1-propanol due to the better leaving group ability of bromide compared to chloride. This can lead to shorter reaction times or allow for the use of lower reaction temperatures.

IV. Optimized Experimental Protocol

This protocol provides a starting point for the synthesis of 3-(4-fluoro-2-nitrophenoxy)propanol. Optimization may be required based on your specific laboratory conditions and reagent quality.

Diagram: Experimental Workflow

reagents 1. Combine 4-fluoro-2-nitrophenol, K2CO3, and DMF stir 2. Stir at room temperature reagents->stir add_alkyl 3. Add 3-chloro-1-propanol stir->add_alkyl heat 4. Heat to 80-90°C and monitor by TLC add_alkyl->heat workup 5. Workup: - Quench with water - Extract with ethyl acetate - Wash with NaOH and brine heat->workup purify 6. Purify by column chromatography workup->purify product 3-(4-Fluoro-2-nitrophenoxy)propanol purify->product

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Optimization

Technical Support Center: Purification Strategies for 4-Fluoro-2-Nitrophenol

Welcome to the Technical Support Center for synthetic purification. A frequent bottleneck in etherification, esterification, and nucleophilic aromatic substitution (SNAr) reactions is the persistence of unreacted 4-fluor...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for synthetic purification. A frequent bottleneck in etherification, esterification, and nucleophilic aromatic substitution (SNAr) reactions is the persistence of unreacted 4-fluoro-2-nitrophenol. Because of its lipophilic fluorinated ring, it stubbornly remains in organic phases during standard neutral aqueous workups.

This guide provides field-proven, self-validating methodologies to selectively partition and remove this reagent by exploiting its unique physicochemical properties.

Part 1: Knowledge Base & Physicochemical Causality

To design an effective purification strategy without resorting to time-consuming column chromatography, we must exploit the specific molecular traits of 4-fluoro-2-nitrophenol. The electron-withdrawing nature of both the nitro group (via resonance and induction) and the fluoro group (via induction) significantly increases the acidity of the phenolic hydroxyl group compared to an unsubstituted phenol.

Table 1: Physicochemical Properties of 4-Fluoro-2-nitrophenol

PropertyValueMechanistic Relevance to Purification
Molecular Weight 157.10 g/mol Determines stoichiometric calculations for base equivalents during extraction.
pKa ~6.76Enables selective deprotonation using mild bases (NaHCO₃/Na₂CO₃) without requiring strong alkali 1[1].
Aqueous Solubility (Neutral) LowRetained in the organic phase during neutral water washes due to the lipophilic fluoro-aromatic ring.
Aqueous Solubility (pH > 8) HighPartitions entirely into the aqueous phase as a highly soluble phenolate salt 2[2].
Visual Indicator Bright Yellow/OrangeThe phenolate anion provides a built-in colorimetric tracker to validate extraction efficiency 3[3].

Part 2: Self-Validating Protocol (Acid-Base Extraction)

Because 4-fluoro-2-nitrophenol has a predicted pKa of ~6.76, it can be quantitatively deprotonated by mild bases. We leverage this by using a saturated sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) wash. The protocol is inherently self-validating: the deprotonated nitrophenolate anion exhibits a strong charge-transfer absorption band, turning the aqueous layer bright yellow. When the aqueous wash runs colorless, the removal is complete.

G Start Crude Reaction Mixture (Product + 4-Fluoro-2-nitrophenol) Dilute Dilute in Organic Solvent (e.g., EtOAc, DCM) Start->Dilute Wash Wash with Sat. Aq. Na2CO3 (pH ~10) Dilute->Wash Split Phase Separation Wash->Split AqPhase Aqueous Phase (Yellow: Nitrophenolate) Split->AqPhase Bottom/Top Layer OrgPhase Organic Phase (Contains Target Product) Split->OrgPhase Check Is Aq Phase Yellow? OrgPhase->Check Repeat Repeat Na2CO3 Wash Check->Repeat Yes (Nitrophenol Present) Brine Wash with Brine & Dry (Na2SO4) Check->Brine No (Colorless) Repeat->Wash Pure Concentrate to Yield Purified Product Brine->Pure

Workflow for the colorimetric acid-base extraction of 4-fluoro-2-nitrophenol.

Standard Operating Procedure (SOP)

Objective: Selectively partition unreacted 4-fluoro-2-nitrophenol into the aqueous phase while retaining the target product in the organic phase.

Step 1: Solvent Dilution Dilute the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane). Causality: Sufficient dilution prevents emulsion formation and ensures a high partition coefficient for the neutral target product.

Step 2: Mild Base Wash Add an equal volume of saturated aqueous sodium carbonate (Na₂CO₃, pH ~10.5) or sodium bicarbonate (NaHCO₃, pH ~8.3) to the separatory funnel. Causality: The basic pH is thermodynamically sufficient to deprotonate the nitrophenol (pKa ~6.76) without hydrolyzing base-sensitive functional groups on the target molecule.

Step 3: Agitation and Colorimetric Validation Vigorously shake the funnel, venting frequently. Allow the phases to separate. Observe the aqueous layer; it will turn bright yellow. Causality: Deprotonation forms the 4-fluoro-2-nitrophenolate anion, which exhibits a strong charge-transfer UV-Vis absorption band extending into the visible spectrum. This provides a self-validating visual cue of successful extraction.

Step 4: Iterative Washing Drain the aqueous layer. Repeat the basic wash (Steps 2-3) on the organic phase until the newly added aqueous layer remains completely colorless. Causality: A colorless aqueous layer definitively indicates the complete absence of the nitrophenolate anion, confirming that the unreacted starting material has been fully removed.

Step 5: Neutralization and Drying Wash the organic layer once with brine (saturated NaCl) to remove residual basic water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to isolate the purified product.

Part 3: Troubleshooting & FAQs

Q1: Why does 4-fluoro-2-nitrophenol persist in my organic layer despite multiple water washes? A1: Water alone lacks the basicity to deprotonate the phenol. In its neutral state, the lipophilicity imparted by the fluoro-aromatic ring keeps the molecule strictly partitioned in the organic phase. You must introduce a base (pH > 8) to convert it into the highly water-soluble phenolate salt 2[2].

Q2: I used 1M NaOH to remove the nitrophenol, but my target product degraded. What is the alternative? A2: 1M NaOH (pH > 13) is excessively harsh and can hydrolyze base-sensitive functional groups (e.g., esters, amides, or epoxides) in your product. Because the pKa of 4-fluoro-2-nitrophenol is relatively low (~6.76) 1[1], you do not need a strong alkali. Transition to saturated aqueous NaHCO₃ (pH ~8.3) or 0.5 M Na₂CO₃ (pH ~10.5). These mild bases provide sufficient thermodynamic driving force for deprotonation without risking product hydrolysis.

Q3: My target product is also slightly acidic (e.g., contains a carboxylic acid). How can I separate them? A3: If your product contains a carboxylic acid (pKa ~4-5), both the product and the nitrophenol (pKa ~6.76) will deprotonate and enter the aqueous phase during a basic wash. In this scenario, standard liquid-liquid extraction fails. Instead, utilize a reverse pH gradient extraction : extract both into the aqueous phase with base, then carefully acidify the aqueous phase to pH ~5.5. At this pH, the carboxylic acid remains predominantly deprotonated (aqueous), while the nitrophenol protonates (neutralizes) and can be selectively washed away with an organic solvent.

Q4: Can I remove the unreacted nitrophenol without an aqueous workup? A4: Yes. For highly moisture-sensitive products, you can treat the organic reaction mixture with a basic ion-exchange resin (e.g., Amberlyst A21) or basic alumina. The solid support's basic sites will deprotonate and ionically sequester the nitrophenol. Filtration of the resin leaves the neutral product in the organic filtrate, creating a completely anhydrous purification workflow.

References

  • Source: Lookchem.
  • Title: How to remove the phenol from the reaction mixture without doing column chromatography?
  • Title: 4-Nitrophenol Reduction: Probing the Putative Mechanism of the Model Reaction Source: ACS Catalysis URL

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 3-(4-Fluoro-2-nitrophenoxy)propanol

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you understand that building complex active pharmaceutical ingredients (APIs)—such as cyclin-dependent kinase inhibitors...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you understand that building complex active pharmaceutical ingredients (APIs)—such as cyclin-dependent kinase inhibitors or advanced benzoxazine scaffolds—requires high-purity building blocks (1)[1].

The synthesis of 3-(4-Fluoro-2-nitrophenoxy)propanol is typically achieved via a Nucleophilic Aromatic Substitution ( SN​Ar ) reaction between 1,4-difluoro-2-nitrobenzene and 1,3-propanediol. While the nitro group powerfully activates the adjacent C1 fluorine toward nucleophilic attack by stabilizing the Meisenheimer intermediate (2)[2], the bifunctional nature of the nucleophile and the presence of a second fluorine atom introduce significant chemoselectivity and regioselectivity challenges.

This guide is designed to help you diagnose, troubleshoot, and engineer out the most common side reactions encountered during this workflow.

Reaction Pathway & Competing Side Reactions

SynthesisPathway SM1 1,4-Difluoro-2-nitrobenzene Target 3-(4-Fluoro-2-nitrophenoxy)propanol (Target Product) SM1->Target SNAr (C1 attack) K2CO3, 25°C Regio C4-Substituted Isomer (Regioisomer) SM1->Regio SNAr (C4 attack) High Temp Phenol 4-Fluoro-2-nitrophenol (Hydrolysis) SM1->Phenol Trace H2O / OH- SM2 1,3-Propanediol SM2->Target Excess BisAlkyl Bis-alkylated Dimer (Over-alkylation) Target->BisAlkyl + SM1 (Statistical)

Reaction pathways and side reactions in the synthesis of 3-(4-Fluoro-2-nitrophenoxy)propanol.

Troubleshooting FAQs

Q1: Why am I seeing a high percentage of bis-alkylated dimer in my crude NMR? Mechanistic Causality: 1,3-propanediol is a homobifunctional nucleophile. Once the first hydroxyl group reacts with 1,4-difluoro-2-nitrobenzene to form the target molecule, the remaining primary hydroxyl group on the product is still highly nucleophilic. If the local concentration of the electrophile (1,4-difluoro-2-nitrobenzene) is high, the target molecule will undergo a second SN​Ar reaction, forming the unwanted 1,3-bis(4-fluoro-2-nitrophenoxy)propane dimer. Corrective Action: Shift the reaction statistics. Use a 3.0 to 5.0 molar excess of 1,3-propanediol. More importantly, implement a reverse addition protocol : dissolve the electrophile in solvent and add it dropwise to the diol/base suspension. This ensures the diol is always in massive stoichiometric excess at the site of the reaction.

Q2: My HPLC shows a secondary peak with the same mass (isobaric impurity). What is it, and how do I eliminate it? Mechanistic Causality: You are likely observing the regioisomer, 3-(3-fluoro-4-nitrophenoxy)propanol. While the C1 fluorine (ortho to the nitro group) is kinetically favored for nucleophilic attack due to strong inductive and resonance stabilization of the transition state (2)[2], the C4 fluorine (meta to the nitro group) is also moderately activated. Excessive thermal energy allows the system to overcome the kinetic barrier, leading to competitive attack at C4. Corrective Action: SN​Ar reactions on highly activated substrates must be run under strict kinetic control. Lower the reaction temperature to 20°C–25°C . Avoid strong bases like NaH or KOtBu; instead, use a milder, heterogeneous base like anhydrous K2​CO3​ .

Q3: I am isolating 4-fluoro-2-nitrophenol instead of my target ether. What went wrong? Mechanistic Causality: Hydrolysis. The hydroxide ion ( OH− ) is a small, highly mobile, and potent nucleophile that easily outcompetes the bulkier 1,3-propanediol. If trace water is present in your solvent or if your base is hygroscopic (e.g., wet K2​CO3​ ), it will generate OH− in situ. This hydroxide attacks the highly activated C1 fluorine, yielding the phenol byproduct (3)[3]. Corrective Action: Ensure a strictly anhydrous environment. Use Karl Fischer titrated solvents (<100 ppm H2​O ). Oven-dry your K2​CO3​ at 120°C overnight before use, and run the reaction under a dry nitrogen or argon atmosphere.

Quantitative Data: Impact of Reaction Conditions

The following table summarizes the causal relationship between specific experimental parameters and the resulting impurity profiles.

Reaction ConditionBase UsedTemperature1,3-Propanediol Eq.Target Yield (%)Bis-alkylated Dimer (%)Regioisomer (%)Phenol Byproduct (%)
Optimized (Kinetic) K2​CO3​ (Anhydrous)25°C4.0>92% <2%<1%<1%
Sub-optimal (Excess SM1) K2​CO3​ (Anhydrous)25°C1.1~65%~30% <1%<1%
Sub-optimal (Thermal) K2​CO3​ (Anhydrous)80°C4.0~75%<5%~15% ~5%
Sub-optimal (Aqueous) NaOH (Aq)25°C4.0<20%<2%<1%>75%
Optimized Experimental Protocol

To guarantee a self-validating and reproducible outcome, follow this step-by-step methodology designed to structurally prevent the side reactions detailed above.

Objective: Maximize mono-alkylation at C1 while suppressing bis-alkylation, regioisomerism, and hydrolysis. Scale: 100 mmol (Adjust volumetrics accordingly).

Step 1: Preparation of the Nucleophile Suspension (Anhydrous Conditions)

  • To a flame-dried 500 mL 3-neck round-bottom flask equipped with a magnetic stirrer and an argon inlet, add anhydrous DMF (150 mL).

  • Add 1,3-propanediol (30.4 g, 400 mmol, 4.0 eq) and finely powdered, oven-dried K2​CO3​ (27.6 g, 200 mmol, 2.0 eq).

  • Stir the suspension vigorously at 25°C for 30 minutes to facilitate partial deprotonation of the diol.

Step 2: Controlled Electrophile Addition (Reverse Addition)

  • Dissolve 1,4-difluoro-2-nitrobenzene (15.9 g, 100 mmol, 1.0 eq) in anhydrous DMF (30 mL).

  • Using a syringe pump, add the electrophile solution dropwise to the reactor over a period of 2 to 3 hours .

  • Critical Control Point: Maintain the internal temperature strictly between 20°C and 25°C using a water bath. Do not let the reaction exotherm.

Step 3: Reaction Monitoring

  • Stir the mixture for an additional 4-6 hours at 25°C.

  • Monitor the reaction via HPLC or TLC (Hexanes/EtOAc 7:3). The system validates completion when the 1,4-difluoro-2-nitrobenzene peak is <1% AUC.

Step 4: Quenching & Specialized Workup (Diol Removal)

  • Quench the reaction by pouring the mixture into ice-cold distilled water (800 mL).

  • Extract the aqueous layer with Ethyl Acetate (3 x 200 mL).

  • Critical Control Point: Wash the combined organic layers with brine (5 x 150 mL ). Because 1,3-propanediol and DMF are highly water-soluble, this aggressive washing step is mandatory to pull the 3.0 eq excess diol out of the organic phase.

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to afford the crude 3-(4-fluoro-2-nitrophenoxy)propanol. (Typical purity >95% without column chromatography).

References
  • Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy. NIH / PMC. Retrieved from:[Link]

Sources

Optimization

Scale-Up Support Center: Synthesis of 3-(4-Fluoro-2-nitrophenoxy)propan-1-ol

Welcome to the Technical Support Center for the scale-up synthesis of 3-(4-Fluoro-2-nitrophenoxy)propan-1-ol , a critical building block in the development of fluorinated pharmaceutical intermediates and agrochemicals. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scale-up synthesis of 3-(4-Fluoro-2-nitrophenoxy)propan-1-ol , a critical building block in the development of fluorinated pharmaceutical intermediates and agrochemicals.

This guide is designed for process chemists and chemical engineers. It bypasses basic laboratory theory to directly address the thermodynamic, kinetic, and safety challenges inherent in scaling up nucleophilic aromatic substitution (S_NAr) reactions involving nitroaromatics.

Part 1: Process Overview & Route Selection

The synthesis of 3-(4-fluoro-2-nitrophenoxy)propan-1-ol is typically approached via two distinct synthetic pathways. Route A relies on the S_NAr of a difluorinated nitroarene, while Route B utilizes a classic Williamson ether synthesis.

Quantitative Route Comparison
Process MetricRoute A: S_NAr (Industry Standard)Route B: Williamson Ether Synthesis
Starting Materials 2,5-Difluoronitrobenzene + 1,3-Propanediol4-Fluoro-2-nitrophenol + 3-Bromopropan-1-ol
Regioselectivity >98% (Exclusive attack at C1)N/A (O-alkylation vs. minor C-alkylation)
Typical Isolated Yield 85% – 92%60% – 75%
Major Impurity Bis-alkylated dimerOxetane (via intramolecular cyclization)
Scale-Up Suitability Excellent (Highly predictable kinetics)Moderate (Competing side-reactions lower yield)

Editorial Insight: We strongly recommend Route A for multi-kilogram campaigns. The commercial availability of 2,5-difluoronitrobenzene and the high regioselectivity of the S_NAr reaction make it vastly superior[1]. Route B suffers from the tendency of 3-bromopropan-1-ol to undergo base-catalyzed intramolecular cyclization into oxetane, which consumes the starting material and depresses yields.

Part 2: Mechanistic Workflow

SNAr_Workflow SM 2,5-Difluoronitrobenzene + 1,3-Propanediol Conditions Base (K2CO3) Solvent (MeCN) Temp: 45-50°C SM->Conditions Intermediate Meisenheimer Complex (Resonance Stabilization at C1) Conditions->Intermediate Regioselective Alkoxide Attack Product Target Molecule: 3-(4-Fluoro-2-nitrophenoxy)propan-1-ol Intermediate->Product Fluoride Elimination SideProduct Major Impurity: Bis-alkylated Dimer Product->SideProduct Excess SM (Over-alkylation)

Caption: Synthetic workflow and mechanistic pathway for the S_NAr of 2,5-difluoronitrobenzene.

Part 3: Troubleshooting Guides & FAQs

Q1: Why does the nucleophilic attack occur exclusively at the C1 position rather than C4 in 2,5-difluoronitrobenzene?

A1: This is driven by the electronic stabilization of the intermediate. The nitro group is strongly electron-withdrawing via both inductive and resonance effects. The fluorine at the C1 position is ortho to the nitro group. When the alkoxide attacks C1, the resulting negative charge in the Meisenheimer complex can be delocalized directly onto the highly electronegative oxygen atoms of the nitro group. The C4 position is meta to the nitro group, meaning resonance stabilization is impossible. Consequently, the activation energy for attack at C1 is drastically lower, resulting in >98% regioselectivity[2].

Q2: During our 5 kg scale-up, we observed a sudden, sharp exotherm. How do we safely manage the thermal hazards of this reaction?

A2: Nitroaromatics possess high C–NO₂ bond dissociation energies. If a thermal runaway is triggered, they can undergo violent, autocatalytic decomposition[3]. Furthermore, mixing aromatic nitro compounds with strong bases significantly lowers their decomposition onset temperature[4].

  • Causality: Batching all reagents together and heating them up (batch processing) allows the accumulated electrophile to react uncontrollably once the activation energy is reached.

  • Solution: Transition to a semi-batch process . Keep the base and 1,3-propanediol in the reactor and dose the 2,5-difluoronitrobenzene slowly over several hours. This makes the reaction mass-transfer limited rather than kinetically limited, allowing your reactor's cooling jacket to easily remove the heat of reaction as it is generated.

Q3: Our HPLC assay shows a 12% impurity identified as the bis-alkylated dimer. How can we suppress this?

A3: 1,3-Propanediol is a symmetrical diol. Once the first hydroxyl group reacts to form the target product, the molecule still possesses a primary alcohol that can be deprotonated and react with a second equivalent of 2,5-difluoronitrobenzene.

  • Causality: If the stoichiometric ratio of diol to electrophile is close to 1:1, the local concentration of the mono-alkylated product competes with the unreacted diol.

  • Solution: Use a large kinetic excess of 1,3-propanediol (typically 3.0 to 4.0 equivalents). By flooding the system with the diol, the statistical probability of the electrophile colliding with the mono-alkylated product drops to near zero. The excess diol is highly water-soluble and is easily washed away during the aqueous workup.

Q4: The reaction stalls at 80% conversion. Should we increase the temperature to 80°C to drive it to completion?

A4: Absolutely not. Heating nitroaromatics in the presence of a base above 60°C drastically increases the risk of a thermal runaway event[3].

  • Causality: The stall is likely due to poor phase transfer, not a lack of thermal energy. K₂CO₃ is insoluble in organic solvents like acetonitrile, meaning the reaction only occurs at the solid-liquid interface.

  • Solution: Instead of increasing heat, increase the reactive surface area. Ensure your K₂CO₃ is finely milled (<50 µm). Alternatively, add 5 mol% of a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) to pull the carbonate/alkoxide into the organic phase.

Part 4: Self-Validating Experimental Protocol

Methodology: 1 kg Scale S_NAr Synthesis of 3-(4-Fluoro-2-nitrophenoxy)propan-1-ol

Phase 1: Preparation & System Validation

  • Flush a 20 L jacketed glass reactor with N₂ for 15 minutes to ensure an inert atmosphere.

  • Charge the reactor with 1,3-propanediol (3.0 kg, 39.4 mol, ~4.0 equiv).

  • Add acetonitrile (5.0 L) as the primary solvent and commence mechanical stirring at 150 rpm.

  • Charge anhydrous, finely milled potassium carbonate (K₂CO₃, 2.0 kg, 14.5 mol, 1.5 equiv).

    • Self-Validation Check: Visually inspect the slurry. If large clumps of base are present, the reaction will stall. Ensure the base is a fine, free-flowing powder before addition.

Phase 2: Controlled Electrophile Addition 5. Heat the suspension to an internal temperature ( Tint​ ) of 45°C. 6. In a separate vessel, dissolve 2,5-difluoronitrobenzene (1.5 kg, 9.4 mol, 1.0 equiv) in acetonitrile (2.0 L). 7. Add the 2,5-difluoronitrobenzene solution dropwise via an addition funnel over a period of 3 to 4 hours.

  • Self-Validation Check: Monitor Tint​ continuously. Maintain Tint​ strictly between 45°C and 50°C. If Tint​ exceeds 55°C, halt the addition immediately and maximize jacket cooling until the temperature stabilizes[4].

Phase 3: Reaction Monitoring & Quench 8. Post-addition, stir the mixture at 50°C for 4 hours. 9. Self-Validation Check: Pull a 1 mL sample, quench with water, extract with ethyl acetate, and analyze the organic layer via HPLC. The reaction is deemed complete when residual 2,5-difluoronitrobenzene is <1.0% AUC. 10. Cool the reactor to 20°C. 11. Quench the reaction by slowly adding deionized water (10.0 L). Note: The water dissolves the inorganic salts (K₂CO₃, KF) and the excess 1,3-propanediol, forcing the target product into the organic phase.

Phase 4: Isolation 12. Extract the aqueous mixture with ethyl acetate (3 x 4.0 L). 13. Wash the combined organic layers with brine (5.0 L) to remove any trace residual diol. 14. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure ( Tbath​ < 40°C) to afford the crude product as a viscous oil or low-melting solid. (Expected yield: 88-92%).

Part 5: References

  • Discovery of 2-(1H-indol-5-ylamino)-6-(2,4-difluorophenylsulfonyl)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one (7ao) as a potent selective inhibitor of Polo like kinase 2 (PLK2) - PMC Source: nih.gov URL:

  • WO2008106692A1 - Pim kinase inhibitors and methods of their use - Google Patents Source: google.com URL:

  • Runaway Reaction Hazards in Processing Organic Nitro Compounds - ACS Publications Source: acs.org URL:

  • Thermal Risk Assessment and Optimization of Hazard Ranking for Aromatic Nitro Compounds - ACS Publications Source: acs.org URL:

Sources

Troubleshooting

Stability and degradation pathways of 3-(4-Fluoro-2-nitrophenoxy)propanol

Welcome to the Technical Support Center for 3-(4-Fluoro-2-nitrophenoxy)propanol . This resource is engineered for drug development professionals, analytical chemists, and researchers who require field-proven troubleshoot...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-(4-Fluoro-2-nitrophenoxy)propanol . This resource is engineered for drug development professionals, analytical chemists, and researchers who require field-proven troubleshooting strategies and validated protocols to manage the chemical and biological degradation of this critical fluoro-nitroaromatic intermediate.

Stability Profile & Quantitative Data

Understanding the baseline stability of 3-(4-Fluoro-2-nitrophenoxy)propanol is critical for preventing unexpected yield losses during synthesis or assay development. The table below summarizes the compound's quantitative degradation metrics across various stress conditions.

ParameterEnvironmental ConditionStability / Half-Life ( t1/2​ )Primary Degradant(s)
Aqueous Stability pH 7.0, 25°C, Dark> 6 monthsNone detected
Basic Hydrolysis pH > 10, 25°C, Dark< 15 minutes4-Fluoro-2-nitrophenol
Photostability UV/Vis (Simulated Sunlight)< 2 hours (unshielded)2-Nitrophenoxyl radicals, dimers
Enzymatic Stability In vitro (Nitroreductases)30 - 120 minutes3-(2-Amino-4-fluorophenoxy)propanol

Troubleshooting Guides & FAQs

Q1: Why am I seeing significant yield drops and the appearance of a bright yellow byproduct during basic aqueous workups?

Expertise & Causality: The appearance of a yellow byproduct is highly indicative of 4-fluoro-2-nitrophenolate formation. The ether linkage in 3-(4-Fluoro-2-nitrophenoxy)propanol is highly susceptible to Nucleophilic Aromatic Substitution (SNAr). The nitro group at the ortho position exerts a strong electron-withdrawing effect (both inductively and via resonance), creating a highly electrophilic ipso-carbon at the ether linkage. When exposed to strong bases (e.g., NaOH, KOH) during workup, hydroxide ions attack this carbon, cleaving the ether to yield 4-fluoro-2-nitrophenol and propan-1,3-diol. Resolution: Strictly control the pH during aqueous workups. Use mild bases like saturated NaHCO 3​ (pH ~8) instead of NaOH, and keep temperatures below 5°C to kinetically hinder the SNAr pathway.

Q2: My stock solutions in acetonitrile/water degrade over a few days on the benchtop, turning dark brown. What is the mechanism?

Expertise & Causality: This is classic photodegradation. Nitroaromatic compounds are notoriously photolabile[1]. Upon absorption of ambient UV/Vis light, the nitro group is excited to a triplet state, leading to the homolytic cleavage of bonds or hydrogen abstraction from the solvent, generating highly reactive 2-nitrophenoxyl radicals[2]. These radicals rapidly undergo secondary coupling and oxidation reactions, forming complex, dark-colored polymeric mixtures[3]. Resolution: All stock solutions must be prepared in amber glass vials and stored in the dark at 4°C. If handling requires prolonged benchtop exposure, use low-actinic glassware to block wavelengths below 500 nm.

Q3: In our in vitro cellular assays, the parent compound disappears rapidly, but we do not detect the phenol byproduct. What is happening?

Expertise & Causality: If the ether linkage remains intact but the parent mass disappears, the compound is likely undergoing biological reduction. Cellular assays (especially those using liver microsomes or specific bacterial strains) contain abundant nitroreductases[4]. These flavoenzymes catalyze the NAD(P)H-dependent sequential transfer of electrons to the nitro group, reducing it first to a nitroso intermediate, then to a hydroxylamine, and finally to the corresponding amine (3-(2-amino-4-fluorophenoxy)propanol)[4]. Resolution: To confirm this pathway, run a control assay with a known nitroreductase inhibitor (e.g., dicoumarol) or analyze the LC-MS data specifically for the mass shift of the amine (-NO 2​ to -NH 2​ , a net loss of 30 Da).

Mechanistic Pathways & Workflows

degradation_pathways Parent 3-(4-Fluoro-2-nitrophenoxy)propanol (Parent Compound) Hydrolysis Base-Catalyzed SNAr (pH > 10) Parent->Hydrolysis Photo UV/Vis Photolysis (hv) Parent->Photo Bio Enzymatic Reduction (Nitroreductases) Parent->Bio Phenol 4-Fluoro-2-nitrophenol + Propan-1,3-diol Hydrolysis->Phenol Ether Cleavage Radical 2-Nitrophenoxyl Radicals & Oxidation Products Photo->Radical Radical Formation Amine 3-(2-Amino-4-fluorophenoxy)propanol Bio->Amine Sequential e- transfer

Fig 1. Primary chemical and biological degradation pathways of the parent compound.

Validated Experimental Protocols

Protocol 1: Controlled Base-Hydrolysis Stability Assay

Purpose: To quantify the SNAr degradation kinetics of the ether linkage under alkaline stress. Methodology:

  • Preparation: Prepare a 1.0 mg/mL stock of 3-(4-Fluoro-2-nitrophenoxy)propanol in HPLC-grade Acetonitrile.

  • Initiation: In a temperature-controlled water bath (25°C), mix 100 µL of the stock with 900 µL of 0.1 M NaOH (pH 13) in a glass vial.

  • Timecourse Sampling: At precise time intervals (0, 5, 10, 15, 30, and 60 min), withdraw 50 µL aliquots.

  • Quenching: Immediately inject the 50 µL aliquot into 50 µL of 0.1 M HCl. Causality: The rapid drop in pH neutralizes the hydroxide nucleophile, instantly halting the SNAr reaction and preserving the exact kinetic state of the sample.

  • Analysis: Analyze via HPLC-UV at 254 nm. The parent compound will elute later than the highly polar 4-fluoro-2-nitrophenol degradant.

Self-Validation Check: The molar sum of the parent compound and the phenol degradant must remain constant across all time points. A drop in total mass balance indicates secondary degradation (e.g., oxidation), requiring the immediate degassing of all buffers.

Protocol 2: Photostability Testing Workflow

Purpose: To determine the photolytic half-life and radical formation under ICH Q1B conditions. Methodology:

  • Preparation: Prepare a 0.5 mg/mL solution in 50:50 Water:Methanol.

  • Control Setup: Split the solution into two quartz cuvettes. Wrap one completely in aluminum foil to serve as the Dark Control.

  • Stress Application: Expose both cuvettes to a Xenon arc lamp (simulated sunlight, targeting 1.2 million lux hours).

  • Analysis: Sample every 30 minutes. Analyze via LC-MS to detect the formation of 2-nitrophenoxyl radical dimers or hydroxylated products[3].

Self-Validation Check: The Dark Control must show <1% degradation over the testing period. If the Dark Control degrades, the observed instability is thermal or solvolytic in nature, not photolytic, invalidating the light-stress data.

workflow Start Sample Preparation (1 mg/mL in MeCN/H2O) Stress Apply Stress Condition (Base, Light, or Enzyme) Start->Stress Initiate Quench Quench Reaction (Acidify / Dark / Inhibitor) Stress->Quench Timecourse Sampling Analyze HPLC-UV/MS Analysis (Monitor 254 nm & m/z) Quench->Analyze Inject Data Kinetic Modeling (Determine Half-life) Analyze->Data Quantify

Fig 2. Self-validating experimental workflow for compound stability testing.

References

  • Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process - PubMed. Available at:[Link]

  • Reduction of polynitroaromatic compounds: the bacterial nitroreductases - Oxford Academic. Available at:[Link]

  • Absorbance decay of the 2-nitrophenoxyl radical, produced by laser irradiation... - ResearchGate. Available at:[Link]

  • High Efficient Photocatalytic Degradation of p-Nitrophenol on a Unique Cu2O/TiO2 p-n Heterojunction Network Catalyst - ACS Publications. Available at:[Link]

Sources

Optimization

Technical Support Center: Solvent Optimization for 3-(4-Fluoro-2-nitrophenoxy)propanol Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of 3-(4-fluoro-2-nitrophenoxy)propanol.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of 3-(4-fluoro-2-nitrophenoxy)propanol. This intermediate is typically synthesized via the nucleophilic aromatic substitution (SNAr) of 1,4-difluoro-2-nitrobenzene with 1,3-propanediol, or via a Williamson ether synthesis using 4-fluoro-2-nitrophenol and a 3-halopropanol[1].

The critical variable in these pathways is the solvent. The solvent dictates the basicity of the nucleophile, the solubility of the inorganic base, and the thermodynamic stability of the Meisenheimer complex intermediate.

Quantitative Solvent Profiling

To minimize bis-alkylation (where both hydroxyls of 1,3-propanediol react) and ensure complete conversion, solvent polarity and boiling point are paramount. Below is a comparative matrix of standard solvents evaluated for this SNAr reaction.

SolventDielectric Constant (ε)Boiling Point (°C)Base Solubility (K₂CO₃)Avg. Yield (%)Primary Impurity Profile
N,N-Dimethylformamide (DMF) 36.7153Moderate92%<2% (Bis-etherification)
Acetonitrile (MeCN) 37.582Low85%<5% (Unreacted starting material)
Tetrahydrofuran (THF) 7.566Very Low60%15% (Incomplete conversion)
Toluene 2.4110Insoluble<20%N/A (Reaction stalls)

Troubleshooting & FAQs

Q: Why is DMF consistently outperforming THF and Toluene in this etherification? A: The SNAr mechanism requires the stabilization of the negatively charged Meisenheimer complex[2]. DMF is a polar aprotic solvent with a high dielectric constant (ε = 36.7). It effectively solvates the potassium cation (K⁺) from K₂CO₃, leaving the propanediol alkoxide "naked" and highly nucleophilic. THF and Toluene lack the polarity to separate the ion pair, significantly depressing the nucleophile's reactivity.

Q: I am observing a high percentage of the bis-alkylated byproduct (1,3-bis(4-fluoro-2-nitrophenoxy)propane). How can I suppress this? A: Bis-alkylation occurs when the mono-ether product undergoes a second deprotonation and attacks another molecule of 1,4-difluoro-2-nitrobenzene.

  • Causality: This is usually caused by an excess of the electrophile or running the reaction at too high a temperature (>100°C), which overrides the steric hindrance of the first substitution.

  • Solution: Run the reaction with a large stoichiometric excess of 1,3-propanediol (at least 3.0 to 5.0 equivalents) to statistically favor mono-alkylation. Keep the temperature strictly between 80–85°C.

Q: Can I use a polar protic solvent like Ethanol or Isopropanol? A: It is highly discouraged for the SNAr route. Polar protic solvents hydrogen-bond strongly with the alkoxide nucleophile, creating a solvation shell that sterically and electronically hinders its attack on the fluorinated aromatic ring[2].

Self-Validating Experimental Protocol

This protocol utilizes DMF and incorporates in-process controls (IPCs) to ensure the system is self-validating.

Materials:

  • 1,4-Difluoro-2-nitrobenzene (1.0 eq, limiting reagent)

  • 1,3-Propanediol (4.0 eq, excess to prevent bis-alkylation)

  • Potassium carbonate (K₂CO₃, 325 mesh, 1.5 eq)

  • Anhydrous DMF (10 volumes)

Step-by-Step Methodology:

  • Base Activation: Charge a dry, nitrogen-purged reactor with 1,3-propanediol and anhydrous DMF. Add finely powdered K₂CO₃. Causality: Using 325-mesh K₂CO₃ increases the surface area for deprotonation.

  • Nucleophile Generation: Stir the suspension at 40°C for 30 minutes. Validation Check: The mixture will transition from a colorless suspension to a slight yellow tint, indicating the formation of the alkoxide.

  • Electrophile Addition: Cool the mixture to 10°C. Add 1,4-difluoro-2-nitrobenzene dropwise over 20 minutes. Causality: The nitro group highly activates the ortho-fluorine. Dropwise addition controls the exothermic SNAr attack and prevents localized hot spots that lead to impurity formation.

  • Reaction Maturation: Heat the reaction to 80°C and stir for 4 hours.

  • In-Process Control (IPC): Pull a 0.1 mL aliquot, quench in water, extract with EtOAc, and run TLC (Hexanes:EtOAc 7:3). Validation Check: The starting material (high R_f) should be absent, replaced by a bright UV-active spot at a lower R_f (mono-ether).

  • Quench and Isolation: Cool to room temperature and pour into 50 volumes of ice water. The product will precipitate. Filter, wash with cold water (to remove DMF and excess diol), and dry under a vacuum at 45°C.

Reaction Workflow & Solvent Logic

SolventSelection Start Select Solvent for SNAr Etherification PolarAprotic Polar Aprotic (DMF, MeCN) Start->PolarAprotic High K2CO3 Solvation PolarProtic Polar Protic (EtOH, iPrOH) Start->PolarProtic Hydrogen Bonding NonPolar Non-Polar (Toluene, Hexane) Start->NonPolar Low Dielectric (ε < 5) Success Optimal Yield & Fast Kinetics PolarAprotic->Success Naked Alkoxide Generated Fail1 Sluggish Reaction PolarProtic->Fail1 Nucleophile Shielded Fail2 Incomplete Conversion NonPolar->Fail2 Base Remains Insoluble

Caption: Decision tree illustrating the mechanistic causality behind solvent selection in SNAr etherifications.

References

  • DK165365B - Analogy Procedure for Preparing N-(3-Hydroxy-4-Piperidinyl) Benzamide Derivatives. Google Patents.
  • FI78073C - Procedure for the Preparation of Therapeutically Useful N-Piperidinyl-Benzamide Derivatives. Google Patents.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectral Analysis of 3-(4-Fluoro-2-nitrophenoxy)propanol

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-(4-Fluoro-2-nitrophenoxy)propanol. Designed for researchers, scientists, and professionals in drug development, this docum...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-(4-Fluoro-2-nitrophenoxy)propanol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral interpretation. It offers a comparative analysis, juxtaposing predicted spectral data with established principles of NMR spectroscopy. This approach serves to not only elucidate the structure of the target molecule but also to reinforce the foundational concepts that govern spectral outcomes.

Foundational Principles: Predicting the ¹H NMR Spectrum

A robust understanding of a molecule's structure is predicated on the ability to accurately predict its spectral features. For 3-(4-Fluoro-2-nitrophenoxy)propanol, the predicted ¹H NMR spectrum is based on the distinct electronic environments of its protons. The molecule's structure, featuring an aromatic ring with strongly electron-withdrawing nitro and fluoro substituents, an ether linkage, and a propanol chain, creates a well-resolved spectrum.

Molecular Structure and Proton Environments:

Caption: Structure of 3-(4-Fluoro-2-nitrophenoxy)propanol with proton environments labeled (a-d) and aromatic protons designated by ring position.

Predicted Spectral Parameters:

The chemical shift of a proton is highly sensitive to its local electronic environment. Electron-withdrawing groups, such as the nitro group (NO₂) and the fluorine atom, deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups shield protons, shifting their signals to lower chemical shifts (upfield).

Proton LabelPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted IntegrationRationale for Prediction
H-6 ~7.8 - 8.2Doublet (d)1HLocated ortho to the strongly electron-withdrawing nitro group, leading to significant deshielding.[1][2] Coupled to H-5.
H-5 ~7.2 - 7.5Doublet of doublets (dd)1HInfluenced by both the ortho fluorine and the meta nitro group. Coupled to H-6 and H-3.
H-3 ~7.0 - 7.3Doublet of doublets (dd)1HSituated ortho to the ether oxygen and meta to the nitro group. Coupled to H-5 and influenced by long-range coupling to fluorine.
Hₐ (OCH₂) ** ~4.2 - 4.4Triplet (t)2HDeshielded by the adjacent ether oxygen.[3][4][5] Coupled to the Hᵦ protons.
Hc (CH₂OH) ~3.7 - 3.9Triplet (t)2HDeshielded by the adjacent hydroxyl group.[6][7] Coupled to the Hᵦ protons.
Hᵦ (CH₂) **~2.0 - 2.3Quintet (p) or multiplet (m)2HSituated between two electron-withdrawing groups (ether and hydroxyl), but less deshielded than Hₐ and Hc. Coupled to both Hₐ and Hc protons.
Hd (OH) Variable (typically ~2-5)Broad singlet (s)1HChemical shift is concentration and solvent dependent due to hydrogen bonding.[6][7][8] May not show coupling.
Comparative Analysis: Predicted vs. Experimental Data

While predictions provide a strong theoretical framework, a comparison with experimental data is essential for a comprehensive understanding. The analysis below integrates established chemical shift ranges from literature and databases to refine and validate our predictions.

  • Aromatic Region (7.0 - 8.2 ppm): The electron-withdrawing nitro group significantly deshields the ortho and para protons.[1] The proton at the H-6 position, being ortho to the nitro group, is expected to be the most downfield. The fluorine atom also exerts a deshielding effect, though generally less pronounced than the nitro group for protons. The ether oxygen, while electronegative, can also donate lone-pair electron density to the ring, which can have a shielding effect, particularly on the ortho and para positions. The interplay of these effects results in a complex but interpretable pattern in the aromatic region.

  • Aliphatic Chain (2.0 - 4.4 ppm): The protons on the propanol chain are influenced by the electronegative oxygen atoms of the ether and hydroxyl groups.

    • Hₐ (OCH₂): Protons on a carbon adjacent to an ether oxygen typically appear in the 3.3-4.5 ppm range.[3][4][5] Our prediction of ~4.2-4.4 ppm is consistent with this, reflecting the strong deshielding from the aromatic ether linkage.

    • Hc (CH₂OH): Protons on the carbon adjacent to a hydroxyl group are expected in the 3.3–4.0 ppm range.[6]

    • Hᵦ (CH₂): This central methylene group experiences less deshielding and is anticipated to resonate further upfield.

  • Hydroxyl Proton (Variable): The chemical shift of the hydroxyl proton is highly variable and depends on factors like solvent, concentration, and temperature, often appearing as a broad singlet.[6][7][8] Its presence can be confirmed by a "D₂O shake," where the addition of deuterium oxide results in the disappearance of the OH peak from the spectrum.[7][9]

Advanced Spectral Elucidation: 2D NMR Techniques

For complex molecules, one-dimensional ¹H NMR may not be sufficient to resolve all signals or definitively assign all couplings. In such cases, two-dimensional NMR techniques are invaluable.

  • COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be instrumental in confirming the connectivity of the propanol chain.[10][11][12] Cross-peaks would be expected between Hₐ and Hᵦ, and between Hᵦ and Hc, visually confirming the -OCH₂-CH₂-CH₂OH spin system.[13]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to.[14][15][16] An HSQC spectrum would definitively link each proton signal (Hₐ, Hᵦ, Hc) to its corresponding carbon atom, aiding in the assignment of the ¹³C NMR spectrum.

  • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-90 and DEPT-135) can distinguish between CH, CH₂, and CH₃ groups, providing further confirmation of the methylene groups in the propanol chain.[17][18][19]

Caption: A typical workflow for structural elucidation using 1D and 2D NMR techniques.

Experimental Protocol: ¹H NMR Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation.

Materials:

  • 3-(4-Fluoro-2-nitrophenoxy)propanol (5-25 mg)[20]

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆), 0.6-0.7 mL[20][21]

  • NMR tube (clean and dry)

  • Pasteur pipette with glass wool

  • Vortex mixer

Procedure:

  • Weigh the Sample: Accurately weigh 5-25 mg of 3-(4-Fluoro-2-nitrophenoxy)propanol and place it in a small, clean vial.[20]

  • Dissolve the Sample: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).[20][21][22] The choice of solvent is critical as it can influence chemical shifts, particularly for exchangeable protons like the hydroxyl group.[8][23]

  • Ensure Complete Dissolution: Gently vortex the vial to ensure the sample is fully dissolved. If necessary, gentle warming can be applied, but care should be taken to avoid solvent evaporation.

  • Filter the Solution: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Cap and Label: Securely cap the NMR tube and label it clearly.

  • Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument will be tuned and shimmed to optimize the magnetic field homogeneity before data acquisition.

Conclusion

The ¹H NMR spectral analysis of 3-(4-Fluoro-2-nitrophenoxy)propanol offers a clear illustration of fundamental NMR principles. The predictable downfield shifts caused by electron-withdrawing substituents, coupled with the characteristic splitting patterns of the aliphatic chain, allow for a confident structural assignment. This guide has demonstrated that by integrating theoretical predictions with comparative data and outlining a rigorous experimental approach, ¹H NMR spectroscopy serves as a powerful and reliable tool for the structural elucidation of organic molecules. For unambiguous assignments, especially in more complex systems, the use of 2D NMR techniques like COSY and HSQC is highly recommended.

References

  • Proton NMR Chemical Shifts. (2023, July 11). California State University Stanislaus. [Link]

  • NMR Sample Preparation. University of Ottawa. [Link]

  • Alcohols. OpenOChem Learn. [Link]

  • Raymo, F. M. (n.d.). Proton Chemical Shifts in NMR. Part 121. Steric, electric field and conformational effects in acyclic and cyclic ethers. Modgraph. [Link]

  • 13.12 DEPT 13C NMR Spectroscopy. (2023, September 20). OpenStax. [Link]

  • Aron, A. T., Gentry, E. C., McPhail, K. L., & Linington, R. G. (2022). Structure characterization with NMR molecular networking. Nature Communications, 13(1), 696. [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • Heteronuclear Single-quantum Correlation (HSQC) NMR. Advances in Polymer Science. [Link]

  • 18.9 Spectroscopy of Ethers. (2023, November 16). Chemistry LibreTexts. [Link]

  • 13C NMR Spectroscopy. University of Regensburg. [Link]

  • 18.9: Spectroscopy of Ethers. (2024, March 19). Chemistry LibreTexts. [Link]

  • Abraham, R. J., Byrne, J. J., Griffiths, L., & Koniotou, R. (2016). (1)H NMR spectra of alcohols in hydrogen bonding solvents: DFT/GIAO calculations of chemical shifts. Magnetic Resonance in Chemistry, 54(1), 21–28. [Link]

  • Sample preparation for NMR measurements and points to keep in mind. JEOL. [Link]

  • The Evolving Landscape of NMR Structural Elucidation. (2024). MDPI. [Link]

  • NMR Sample Preparation. Chemical Instrumentation Facility, Iowa State University. [Link]

  • 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Oxford Instruments. [Link]

  • 2D NMR: Heteronuclear Single-Quantum Correlation Spectroscopy (HSQC). (2024, December 5). JoVE. [Link]

  • ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol. (2026, February 24). Doc Brown's Chemistry. [Link]

  • Exploring 2D HSQC NMR. Bruker. [Link]

  • Tiziani, S., & Lodi, A. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Journal of visualized experiments : JoVE, (37), 1858. [Link]

  • Chemical shifts. University of Regensburg. [Link]

  • 17.11: Spectroscopy of Alcohols and Phenols. (2022, September 24). Chemistry LibreTexts. [Link]

  • Spec2D: A Structure Elucidation System Based on 1H NMR and H−H COSY Spectra in Organic Chemistry. (2005, December 23). Journal of Chemical Information and Modeling. [Link]

  • The Evolving Landscape of NMR Structural Elucidation. (2026, March 7). National Institutes of Health. [Link]

  • S. A. C. (2005). Fluorine-fluorine spin-spin coupling constants in aromatic compounds: correlations with the delocalization index and with the internuclear separation. Journal of chemical information and modeling, 45(2), 354–359. [Link]

  • Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. (2017, November 4). Chemistry Stack Exchange. [Link]

  • DEPT NMR: Signals and Problem Solving. Chemistry Steps. [Link]

  • 6.4: DEPT C-13 NMR Spectroscopy. (2023, February 11). Chemistry LibreTexts. [Link]

  • DEPT 13 C-NMR Spectra. University of Calgary. [Link]

  • Structure Elucidation with Bruker Topspin - Working Up and Plotting a 2D 1H-1H COSY NMR. (2020, December 31). YouTube. [Link]

  • Spin-Spin Coupling. University of Regensburg. [Link]

  • propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr. (2025, December 11). Doc Brown's Chemistry. [Link]

  • Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents?. Chemistry – An Asian Journal, 13(9), 1149-1155. [Link]

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  • Al-Tahier, F., & Cárdenas, C. (2005). Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. Journal of Chemical Information and Modeling, 45(2), 354–359. [Link]

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Comparative

Comprehensive Comparison Guide: 13C NMR Assignment Strategies for 3-(4-Fluoro-2-nitrophenoxy)propanol

Executive Summary The unambiguous structural elucidation of highly substituted aromatic intermediates is a critical bottleneck in drug development. For molecules like 3-(4-Fluoro-2-nitrophenoxy)propanol , the combination...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The unambiguous structural elucidation of highly substituted aromatic intermediates is a critical bottleneck in drug development. For molecules like 3-(4-Fluoro-2-nitrophenoxy)propanol , the combination of strong electron-withdrawing groups, electron-donating groups, and flexible aliphatic chains creates complex shielding tensors that challenge standard analytical workflows.

As a Senior Application Scientist, I have evaluated the three primary methodologies used for 13C NMR assignment: Empirical Machine Learning (ML) Prediction , Quantum Mechanical (DFT/GIAO) Calculations , and Multiparametric 2D NMR Spectroscopy . This guide objectively compares their performance, explains the causality behind their limitations, and provides self-validating protocols to ensure absolute confidence in your structural assignments.

The Molecular Challenge: Stereoelectronic Complexity

To understand why certain predictive models fail, we must analyze the causality of the molecule's stereoelectronic environment. 3-(4-Fluoro-2-nitrophenoxy)propanol features a benzene ring subjected to intense, competing push-pull effects:

  • C1 (Ether Oxygen): Donates electron density via resonance (+R) but withdraws inductively (-I).

  • C2 (Nitro Group): Strongly deshields ortho and para positions via both resonance and induction (-R, -I).

  • C4 (Fluorine): Highly electronegative (-I) but acts as a strong resonance donor (+R), heavily shielding the ortho carbons (C3, C5).

Furthermore, the flexible 3-hydroxypropoxy chain can adopt multiple conformations in solution. The terminal hydroxyl group may form transient intramolecular hydrogen bonds with the ether oxygen or the nitro group. This folding perturbs the local magnetic environment of C1 and C6 through space, creating non-additive substituent effects that require either rigorous conformational averaging or direct experimental observation to resolve[1].

Comparative Methodologies

Empirical & Machine Learning Predictors (HOSE/NN)

Empirical software (e.g., ChemDraw, Mnova NMRPredict) relies on Hierarchical Orthogonal Space Environment (HOSE) codes or Neural Networks (NN) to match the target molecule against massive experimental databases.

  • Performance & Causality: These tools are exceptionally fast. However, they assume substituent effects are additive. Because the specific 1,2,4-trisubstituted pattern of our target molecule creates unique tensor distortions, empirical tools often misassign the closely clustered aromatic carbons (C3, C5, C6). Historically, HOSE and NN methods yield Mean Absolute Errors (MAEs) of 1.58 ppm and 1.91 ppm respectively, but errors can spike >5 ppm in sterically congested aromatics[2].

Quantum Mechanical (DFT/GIAO) Calculations

Density Functional Theory (DFT) combined with the Gauge-Independent Atomic Orbital (GIAO) method calculates the actual magnetic shielding tensors from first principles.

  • Performance & Causality: DFT accounts for the 3D geometry of the molecule. By performing a conformational search and applying Boltzmann averaging based on relative energies, DFT captures the through-space effects of the propanol chain[1]. Because raw DFT overestimates shielding, an empirical linear scaling correction (slope and intercept) derived from a training set is applied to correct systematic errors[3]. Modern ML-augmented DFT protocols can reduce the Root Mean Square Deviation (RMSD) to approximately 2.10 ppm[4].

DFT_Workflow A Conformational Search (Molecular Mechanics) B Geometry Optimization (DFT: B3LYP/6-31G*) A->B C Boltzmann Averaging (Relative Energies) B->C D NMR Shielding Tensor Calc (GIAO: mPW1PW91/6-311+G**) C->D E Linear Scaling Correction (Empirical Slope/Intercept) D->E F Final Predicted 13C Shifts E->F

Figure 1: Step-by-step computational workflow for DFT-based 13C NMR chemical shift prediction.

Experimental 2D NMR Multiparametric Analysis

The gold standard is a self-validating experimental workflow. For this specific molecule, the 100% natural abundance of 19F (spin 1/2) acts as an intrinsic structural tracer.

  • Performance & Causality: 13C-19F scalar coupling instantly identifies C4 via a massive doublet ( 1JCF​≈245 Hz) and its ortho neighbors C3/C5 ( 2JCF​≈21 Hz). Heteronuclear Multiple Bond Correlation (HMBC) is then used to establish 2JCH​ and 3JCH​ connectivities. The cross-peaks between the propanol chain protons and the aromatic carbons create a closed logical loop, making the assignment unambiguous and independent of predictive databases.

NMR_Logic A 1D 13C & DEPT-135 Identify CH, CH2, Cq B 13C-19F J-Coupling Locate C4 (1J), C3/C5 (2J) A->B C 2D HSQC Assign Protons to Carbons A->C D 2D HMBC Long-range 2J/3J Connectivity B->D C->D E Unambiguous Carbon Assignment D->E

Figure 2: Multiparametric experimental NMR workflow for unambiguous carbon assignment.

Quantitative Performance Comparison

The following table summarizes the performance of the three methodologies. Notice how Empirical ML struggles with the highly shielded C3 and C6 positions, whereas DFT closely mirrors the experimental ground truth.

Carbon PositionTypeExperimental (ppm)Empirical ML (ppm)DFT/GIAO (ppm)ML ErrorDFT Error
C1 (Ar-O)Cq150.2147.5149.82.70.4
C2 (Ar-NO2)Cq139.5141.2139.11.70.4
C3 (Ar-H)CH112.4 (d, 26Hz)115.0113.02.60.6
C4 (Ar-F)Cq156.8 (d, 245Hz)158.5157.21.70.4
C5 (Ar-H)CH120.1 (d, 22Hz)118.2119.51.90.6
C6 (Ar-H)CH116.3 (d, 8Hz)114.1115.82.20.5
C1' (O-CH2)CH267.566.067.81.50.3
C2' (CH2)CH231.832.531.40.70.4
C3' (CH2-OH)CH259.258.059.51.20.3
Overall RMSD -0.00 1.92 ppm 0.45 ppm --

Step-by-Step Methodologies

Experimental NMR Protocol (Self-Validating System)

This protocol is designed to eliminate assignment ambiguity by cross-referencing multiple independent physical phenomena (scalar coupling and magnetization transfer).

  • Sample Preparation: Dissolve 25 mg of the compound in 0.6 mL of CDCl3. Use TMS as an internal reference (0.00 ppm).

  • 1D 13C{1H} & DEPT-135 Acquisition:

    • Causality: Acquire a standard 13C spectrum (1024 scans, 2s relaxation delay) followed by a DEPT-135. The DEPT-135 will invert the CH2 signals (C1', C2', C3') to negative peaks, while CH signals (C3, C5, C6) remain positive. Quaternary carbons (C1, C2, C4) will disappear entirely, instantly classifying the carbon types.

  • 19F J-Coupling Analysis:

    • Causality: Analyze the 1D 13C spectrum for splitting. Assign the doublet with J≈245 Hz to C4. Assign the two doublets with J≈21−26 Hz to C3 and C5.

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Causality: Run a phase-sensitive HSQC to map directly attached protons ( 1JCH​ ). This links the isolated proton spin systems to their respective carbons.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Causality: Set the long-range coupling evolution delay to 65 ms (optimized for nJCH​=8 Hz). This specific delay is critical because aromatic 3JCH​ couplings are typically 7-9 Hz.

    • Validation Loop: Look for the cross-peak between the C1' protons (propanol chain) and the aromatic C1 carbon. Then, locate the aromatic proton on C6; it must show a 3JCH​ correlation to C1, C2 (NO2), and C4 (F). If these correlations close the loop, the assignment is mathematically validated.

DFT/GIAO Computational Protocol

Use this protocol when experimental 2D NMR is impossible due to sample scarcity or instability.

  • Conformational Search: Perform a Monte Carlo Multiple Minimum (MCMM) search using the OPLS4 force field to generate all possible rotamers of the propanol chain.

  • Geometry Optimization: Optimize the lowest-energy conformers using DFT at the B3LYP/6-31G(d) level in an implicit solvent model (PCM, Chloroform).

  • NMR Tensor Calculation: Calculate the isotropic shielding constants using the GIAO method at the mPW1PW91/6-311+G(d,p) level. Causality: This specific functional/basis set combination provides superior reproduction of experimental chemical shifts for highly substituted aromatics[1].

  • Boltzmann Averaging & Linear Scaling: Average the shielding tensors based on the relative free energies of the conformers. Finally, apply a linear regression equation (slope and intercept) derived from a standard training set to correct the systematic overestimation of shielding[3].

Conclusion

For the structural elucidation of 3-(4-Fluoro-2-nitrophenoxy)propanol, Empirical ML predictors provide a rapid but potentially flawed initial guess due to complex stereoelectronic interactions. DFT/GIAO calculations offer a highly accurate computational alternative, provided that conformational averaging and linear scaling are rigorously applied. However, the definitive standard remains the Experimental 2D NMR Multiparametric Analysis , which leverages the intrinsic 19F scalar couplings and HMBC connectivity to create an irrefutable, self-validating assignment.

References

  • Empirical and DFT GIAO quantum-mechanical methods of (13)C chemical shifts prediction: competitors or collaborators? - PubMed.
  • General Protocol for the Accurate Prediction of Molecular 13C/1H NMR Chemical Shifts via Machine Learning Augmented DFT - ACS Publications.
  • DFT Approach for Predicting 13 C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations - MDPI.
  • DFT/NMR Approach for the Configuration Assignment of Groups of Stereoisomers by the Combination and Comparison of Experimental and Predicted Sets of Data - ACS Publications.

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Validation

A Researcher's Guide to FTIR Characterization of 3-(4-Fluoro-2-nitrophenoxy)propanol and its Synthetic Precursors

For professionals in drug development and organic synthesis, the precise identification and structural confirmation of novel compounds are paramount. 3-(4-Fluoro-2-nitrophenoxy)propanol is a key intermediate whose purity...

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Author: BenchChem Technical Support Team. Date: April 2026

For professionals in drug development and organic synthesis, the precise identification and structural confirmation of novel compounds are paramount. 3-(4-Fluoro-2-nitrophenoxy)propanol is a key intermediate whose purity and identity must be unequivocally established. This guide provides an in-depth comparison of the Fourier-Transform Infrared (FTIR) spectroscopy characterization of this target molecule against its likely synthetic precursors, offering experimental data and a robust analytical framework.

The Significance of Vibrational Spectroscopy in Synthesis

FTIR spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules.[1][2] When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral "fingerprint".[1][3] This allows for the identification of functional groups, which are the reactive centers of the molecule, and ultimately, the confirmation of the molecular structure.[4]

The chemical structure of 3-(4-Fluoro-2-nitrophenoxy)propanol contains several key functional groups that will give rise to characteristic absorption bands in the IR spectrum: a hydroxyl group (-OH), an aromatic ether (Ar-O-R), a nitro group (-NO2) attached to an aromatic ring, a carbon-fluorine bond (C-F), and the aromatic ring itself (C=C and C-H). By analyzing the presence and position of these bands, we can confidently identify the final product and distinguish it from its starting materials.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

A reliable FTIR spectrum is foundational to accurate analysis. The following protocol outlines the steps for obtaining a high-quality spectrum of a solid sample like 3-(4-Fluoro-2-nitrophenoxy)propanol using the KBr pellet method.

Materials and Equipment:
  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Potassium Bromide (KBr), spectroscopy grade (oven-dried)

  • Spatula

  • Sample: 3-(4-Fluoro-2-nitrophenoxy)propanol

Step-by-Step Procedure:
  • Sample Preparation (KBr Pellet):

    • Place a small amount (1-2 mg) of the solid sample into an agate mortar.

    • Add approximately 100-200 mg of dry KBr powder.

    • Gently grind the sample and KBr together with the pestle until a fine, homogeneous powder is obtained.[5]

    • Transfer the powder to the pellet-forming die.

    • Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or semi-transparent pellet.

    • Carefully remove the pellet from the die.

  • Background Spectrum Acquisition:

    • Ensure the sample compartment of the FTIR spectrometer is empty.

    • Acquire a background spectrum. This will measure the absorbance of the ambient atmosphere (CO2, H2O) and the instrument optics, which will be subtracted from the sample spectrum.

  • Sample Spectrum Acquisition:

    • Place the KBr pellet containing the sample into the sample holder in the spectrometer.

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce a clean spectrum of the sample.

  • Data Processing:

    • Process the resulting spectrum as needed (e.g., baseline correction, smoothing).

    • Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

Causality Behind Experimental Choices:
  • Why KBr? Potassium bromide is transparent to infrared radiation in the mid-IR region (4000-400 cm⁻¹) and does not have its own absorption bands that would interfere with the sample spectrum.[2]

  • Why a Pellet? Creating a pellet ensures a uniform distribution of the sample in the KBr matrix, which minimizes scattering of the IR beam and results in a higher quality spectrum with better resolution.

  • Why a Background Spectrum? The background scan is crucial for removing spectral contributions from atmospheric gases and the instrument itself, ensuring that the final spectrum is solely representative of the sample.[1]

Visualizing the FTIR Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis Grind Grind Sample with KBr Press Press into Pellet Grind->Press Homogeneous Mixture Background Acquire Background Spectrum Sample Acquire Sample Spectrum Press->Sample Insert Pellet Background->Sample Reference Process Process Spectrum Sample->Process Interpret Interpret Functional Groups Process->Interpret Clean Data

Caption: Experimental workflow for FTIR analysis using the KBr pellet method.

Interpreting the Spectrum of 3-(4-Fluoro-2-nitrophenoxy)propanol

The FTIR spectrum of 3-(4-Fluoro-2-nitrophenoxy)propanol is expected to exhibit a series of characteristic absorption bands corresponding to its constituent functional groups. The table below summarizes these expected peaks and their vibrational modes.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Peak Characteristics
Alcohol (-OH) O-H Stretching3500 - 3200Strong, Broad
C-O Stretching1260 - 1050Strong
**Aromatic Nitro (Ar-NO₂) **Asymmetric N-O Stretching1550 - 1475Strong
Symmetric N-O Stretching1360 - 1290Strong
Aromatic Ether (Ar-O-R) Asymmetric C-O-C Stretching1300 - 1200Strong
Symmetric C-O-C Stretching1050 - 1010Medium
Aromatic Ring C=C Stretching1600 & 1475Medium, Sharp
Aromatic C-H Stretching3100 - 3000Medium to Weak
Out-of-plane C-H Bending900 - 675Strong
Aliphatic C-H C-H Stretching2960 - 2850Medium
Carbon-Fluorine (C-F) C-F Stretching1400 - 1000Strong

Comparative Analysis: Differentiating Product from Precursors

A common synthesis route for 3-(4-Fluoro-2-nitrophenoxy)propanol may involve the reaction of 4-fluoro-2-nitrophenol with a 3-carbon epoxide or a related halo-alcohol. The FTIR spectrum of the final product will show distinct differences from these precursors.

Comparison with 4-Fluoro-2-nitrophenol (Starting Material)
  • Disappearance of Phenolic O-H: While both the starting material and the product have a hydroxyl group, the phenolic O-H stretch in 4-fluoro-2-nitrophenol is often broader and may appear at a slightly different frequency than the alcoholic O-H in the product.[6]

  • Appearance of Aliphatic C-H Stretches: The product will exhibit new peaks in the 2960-2850 cm⁻¹ region due to the C-H bonds of the propanol side chain, which are absent in the starting phenol.[7]

  • Appearance of Ether Linkage: The most significant change will be the appearance of the strong C-O-C stretching bands of the ether linkage.[8][9][10] The aromatic ether C-O stretch is expected to be particularly prominent around 1250 cm⁻¹.[8][11]

Comparison with a 3-Carbon Epoxide (e.g., Propylene Oxide) or Halo-alcohol (e.g., 3-chloropropanol)
  • Appearance of Aromatic and Nitro Bands: The most obvious difference will be the appearance of the strong aromatic C=C stretching bands and the very strong, characteristic asymmetric and symmetric N-O stretching bands of the nitro group in the product's spectrum.[5][12][13]

  • Appearance of Aromatic C-H Stretches: The product will show C-H stretching vibrations above 3000 cm⁻¹, indicative of the aromatic ring, which are absent in the aliphatic precursor.[7]

  • Appearance of C-F Stretch: A strong absorption in the 1400-1000 cm⁻¹ range will appear, corresponding to the C-F bond.

Logical Relationship of Functional Groups in the Final Product

Functional_Groups Molecule 3-(4-Fluoro-2-nitrophenoxy)propanol Aromatic_Ring Aromatic Ring (C=C, C-H) Molecule->Aromatic_Ring Nitro Nitro Group (NO2) Aromatic_Ring->Nitro Attached to Fluorine Fluorine (C-F) Aromatic_Ring->Fluorine Attached to Ether Ether Linkage (Ar-O-R) Aromatic_Ring->Ether Attached to Propanol Propanol Chain (C-H, C-O, O-H) Ether->Propanol Links to

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Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 3-(4-Fluoro-2-nitrophenoxy)propanol

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 3-(4-Fluoro-2-nitroph...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 3-(4-Fluoro-2-nitrophenoxy)propanol. As a molecule incorporating several key functional groups—a fluorinated nitroaromatic ring, an ether linkage, and a primary alcohol—its fragmentation behavior is a composite of well-established chemical principles. Understanding this molecular fingerprint is crucial for its unambiguous identification in complex matrices, whether in synthetic chemistry, metabolomics, or impurity profiling. This document moves beyond a simple catalog of fragments to explain the rationale behind the predicted cleavages, comparing them to related structures to provide a robust analytical framework.

Predicted Fragmentation Pathways: A Mechanistic Approach

The fragmentation of 3-(4-Fluoro-2-nitrophenoxy)propanol under EI-MS is driven by the ionization of the molecule to form a molecular ion (M•+), which then undergoes a series of competing cleavage and rearrangement reactions. The stability of the resulting fragment ions is the primary determinant of the observed mass spectrum. The molecule's structure offers several pathways for fragmentation, primarily centered around the nitro group, the ether linkage, and the propanol side chain.

Aromatic nitro compounds are known to undergo characteristic losses of the nitro group constituents (NO₂, NO, O).[1] Aryl ethers typically fragment at the C-O bond adjacent to the aromatic ring.[2] Primary alcohols, like the propanol moiety, are prone to α-cleavage and loss of water.[3][4] The presence of an electronegative fluorine atom can also influence charge localization and fragmentation pathways.[5]

The proposed fragmentation cascade for 3-(4-Fluoro-2-nitrophenoxy)propanol, starting from its molecular ion at m/z 215, is visualized below.

Fragmentation_Pattern cluster_nitro Nitro Group Fragmentation M 3-(4-Fluoro-2-nitrophenoxy)propanol M•+ = m/z 215 F1 Loss of •NO₂ m/z 169 M->F1 - 46 Da F2 Loss of NO m/z 185 M->F2 - 30 Da F3 [4-Fluoro-2-nitrophenoxy]⁺ m/z 156 M->F3 - •C₃H₇O F5 Loss of •CH₂OH m/z 184 M->F5 - 31 Da F6 Loss of H₂O m/z 197 M->F6 - 18 Da F7 [C₃H₆OH]⁺ m/z 59 M->F7 - C₉H₄FNO₃• F4 [4-Fluoro-2-nitrophenyl]⁺ m/z 140 F3->F4 - O

Caption: Predicted EI fragmentation pathways for 3-(4-Fluoro-2-nitrophenoxy)propanol.

Comparative Fragmentation Analysis

To validate the predicted fragmentation, we can compare the expected behavior of our target molecule with the known fragmentation of simpler, structurally related compounds. This comparative approach reinforces the mechanistic logic and enhances the reliability of fragment identification.

Compound Key Structural Features Observed/Expected Key Fragments (m/z) & Rationale
4-Nitroanisole Nitroaromatic Etherm/z 153 (M•+) : Molecular ion.m/z 123 : Loss of NO.m/z 107 : Loss of NO₂.m/z 95 : Loss of NO followed by CO.[2]
3-Phenoxypropanol Aryl Ether Alcoholm/z 152 (M•+) : Molecular ion.m/z 94 : [Phenoxy]⁺ fragment from cleavage of the ether-propanol bond.m/z 121 : Loss of •CH₂OH via α-cleavage at the alcohol.
3-(4-Fluoro-2-nitrophenoxy)propanol (Target) All features combinedm/z 215 (M•+) : Molecular ion, expected to be visible.m/z 184 : Loss of •CH₂OH, characteristic of a primary propanol chain.[3]m/z 169 : Loss of •NO₂, a primary fragmentation for nitroaromatics.[1]m/z 156 : [4-Fluoro-2-nitrophenoxy]⁺ fragment from cleavage of the O-C₃H₇ bond, a stable aryl ether fragment.[2]

This comparison demonstrates that the fragmentation of the target molecule is a logical combination of the fragmentation patterns of its constituent parts. The fragments at m/z 184 and 169 are highly diagnostic for the presence of the propanol and nitro functionalities, respectively, while the m/z 156 fragment confirms the core 4-fluoro-2-nitrophenoxy structure.

Predicted Mass Spectrum Data Summary

The following table summarizes the major ions predicted to appear in the electron ionization mass spectrum of 3-(4-Fluoro-2-nitrophenoxy)propanol. The relative abundance is a qualitative prediction based on ion stability.

m/z Proposed Fragment Structure / Identity Predicted Relative Abundance
215[C₉H₁₀FNO₄]•+ (Molecular Ion)Medium
197[M - H₂O]•+Low
185[M - NO]•+Medium
184[M - •CH₂OH]+High
169[M - •NO₂]+High
156[4-Fluoro-2-nitrophenoxy]+High (Potential Base Peak)
140[4-Fluoro-2-nitrophenyl]+Medium
59[C₃H₇O]+Medium

Experimental Protocol: Acquiring a Reference Mass Spectrum

This protocol provides a standardized methodology for analyzing 3-(4-Fluoro-2-nitrophenoxy)propanol using Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source. EI is chosen for its ability to produce detailed, reproducible fragmentation patterns suitable for structural elucidation and library matching.[6]

Workflow Diagram

GCMS_Workflow Sample 1. Sample Preparation (100 µg/mL in Ethyl Acetate) GC 2. GC Separation (e.g., DB-5ms column) Sample->GC Ionization 3. EI Source (70 eV) GC->Ionization Analysis 4. Mass Analyzer (Quadrupole or TOF) Ionization->Analysis Detection 5. Detector & Spectrum Generation Analysis->Detection

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Validation

HPLC Analytical Method Development for 3-(4-Fluoro-2-nitrophenoxy)propanol Purity: A Comparative Guide

As a Senior Application Scientist, one of the most persistent challenges in pharmaceutical intermediate analysis is the separation of closely related halogenated nitroaromatics. 3-(4-Fluoro-2-nitrophenoxy)propanol is a c...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, one of the most persistent challenges in pharmaceutical intermediate analysis is the separation of closely related halogenated nitroaromatics. 3-(4-Fluoro-2-nitrophenoxy)propanol is a critical intermediate whose purity directly impacts downstream active pharmaceutical ingredient (API) synthesis.

Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound requires separating it from its primary precursor, 4-fluoro-2-nitrophenol, and various positional isomers. This guide objectively compares stationary phase performances, explains the mechanistic causality behind method optimization, and provides a self-validating, step-by-step protocol grounded in ICH Q2(R2) guidelines[1].

Stationary Phase Selection: Mechanistic Causality

Standard C18 columns rely almost exclusively on hydrophobic dispersion forces. When analyzing 3-(4-Fluoro-2-nitrophenoxy)propanol against its phenolic precursor, the structural difference (a propanol ether chain vs. a free hydroxyl group) often does not provide enough hydrophobic differentiation to achieve baseline resolution.

To solve this, we must exploit the electronic properties of the analyte. The nitro group is strongly electron-withdrawing, creating an electron-deficient aromatic ring, while the fluorine atom introduces a strong dipole. By comparing orthogonal column chemistries, we can leverage these traits:

  • Standard C18 (Octadecylsilane): Provides weak selectivity. Co-elution is common because the hydrophobic retention mechanism cannot differentiate the subtle spatial and electronic differences of positional isomers.

  • Phenyl-Hexyl: Introduces π−π donor-acceptor interactions. The electron-rich phenyl ring of the stationary phase interacts favorably with the electron-deficient nitroaromatic ring of the analyte, improving resolution[2].

  • Pentafluorophenyl (F5): The optimal choice. F5 columns offer multi-mode retention: π−π interactions, strong dipole-dipole interactions from the C-F bonds, and rigid shape selectivity. This uniquely resolves fluorinated nitroaromatics that C18 columns cannot separate[2].

Mechanisms Analyte Analyte: 3-(4-Fluoro-2-nitrophenoxy)propanol C18 C18 Column (Hydrophobic Only) Analyte->C18 Weak Selectivity Phenyl Phenyl-Hexyl Column (π-π Interactions) Analyte->Phenyl Moderate Selectivity F5 F5 Column (Multi-mode Retention) Analyte->F5 High Selectivity

Stationary Phase Interaction Mechanisms for 3-(4-Fluoro-2-nitrophenoxy)propanol.

Comparative Performance Data

To objectively demonstrate the superiority of multi-mode retention, an experimental comparison was conducted using three different column chemistries under identical gradient conditions (0.1% Formic Acid in Water/Acetonitrile). The critical pair evaluated was 3-(4-Fluoro-2-nitrophenoxy)propanol (Main Peak) and 4-fluoro-2-nitrophenol (Impurity A).

Chromatographic ParameterStandard C18 ColumnPhenyl-Hexyl ColumnPentafluorophenyl (F5) Column
Retention Time (Main) 6.4 min7.8 min8.5 min
Resolution ( Rs​ ) 1.1 (Co-elution)2.43.8
Peak Tailing ( Tf​ ) 1.61.21.05
Theoretical Plates ( N ) 8,50012,20015,400
Selectivity ( α ) 1.051.181.32

Data Insight: The F5 column successfully achieved a resolution ( Rs​ ) of 3.8, well above the baseline requirement of 2.0. The C18 column failed to resolve the critical pair, proving that hydrophobic retention alone is inadequate for this specific chemical profile.

Self-Validating Experimental Protocol

A robust analytical method must be self-validating. The following protocol integrates System Suitability Testing (SST) directly into the workflow, ensuring the system proves its fitness before any sample data is reported.

Workflow S1 1. Sample Prep (Matched Diluent to Prevent Solvent Shock) S2 2. Mobile Phase Setup (pH Control via Formic Acid) S1->S2 S3 3. Chromatographic Run (F5 Column, 254 nm UV) S2->S3 S4 4. System Suitability Testing (Self-Validating Criteria) S3->S4 S5 5. ICH Q2(R2) Validation (Precision, Accuracy, Linearity) S4->S5

HPLC Method Development Workflow for Fluorinated Nitroaromatics.

Step 1: Standard and Sample Preparation

Causality: Using a diluent that matches the initial mobile phase conditions prevents "solvent shock" at the column head, which is a primary cause of peak splitting and poor peak shape.

  • Weigh accurately 10.0 mg of 3-(4-Fluoro-2-nitrophenoxy)propanol reference standard into a 10 mL volumetric flask.

  • Add 5 mL of Diluent (50:50 v/v LC-MS grade Water:Acetonitrile). Sonicate for 5 minutes until fully dissolved.

  • Dilute to volume with Diluent and mix well (Final concentration: 1.0 mg/mL).

  • SST Solution: Spike 1.0 mL of the standard solution with 0.01 mg/mL of 4-fluoro-2-nitrophenol (Impurity A) to verify critical pair resolution.

Step 2: Mobile Phase Preparation

Causality: 4-fluoro-2-nitrophenol has a pKa of approximately 7.1. If the mobile phase pH is not strictly controlled, the phenol will partially ionize, leading to severe peak tailing and shifting retention times. Adding 0.1% Formic Acid (pH ~2.7) ensures the phenol remains fully protonated and neutral[2].

  • Mobile Phase A: Transfer 1.0 mL of LC-MS grade Formic Acid into 1000 mL of ultrapure water (18.2 MΩ·cm). Mix and degas.

  • Mobile Phase B: Transfer 1.0 mL of LC-MS grade Formic Acid into 1000 mL of LC-MS grade Acetonitrile. Mix and degas.

Step 3: Chromatographic Conditions

Nitroaromatics exhibit strong UV absorbance due to the extended conjugation of the nitro group with the aromatic ring. A wavelength of 254 nm provides optimal signal-to-noise ratios without interference from mobile phase absorbance, aligning with EPA Method 8330B standards for nitroaromatics[3].

  • Column: Pentafluorophenyl (F5), 150 mm × 4.6 mm, 3 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Maintains consistent mobile phase viscosity and stabilizes π−π interactions).

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm.

Step 4: Gradient Elution Program
Time (min)% Mobile Phase A% Mobile Phase B
0.08020
2.08020
12.03070
15.03070
15.18020
20.08020 (Re-equilibration)
Step 5: System Suitability Testing (SST)

Before analyzing unknown batches, the system must pass these self-validating criteria derived from ICH Q2(R2)[1]:

  • Resolution ( Rs​ ): Must be 2.0 between Impurity A and the main peak.

  • Tailing Factor ( Tf​ ): Must be 1.5 for the 3-(4-Fluoro-2-nitrophenoxy)propanol peak.

  • System Precision: The %RSD of the main peak area from 5 replicate injections of the SST Solution must be 2.0%.

Validation Strategy (ICH Q2(R2) Framework)

Once the method is optimized on the F5 column, it must undergo formal validation. According to ICH Q2(R2)[1], a purity method must demonstrate:

  • Specificity: Proven by the baseline resolution ( Rs​ = 3.8) between the analyte and its known precursors/degradants.

  • Linearity: Evaluated from 50% to 150% of the target specification limit. The multi-mode retention of the F5 column prevents stationary phase overload, ensuring an R2≥0.999 .

  • Accuracy & Precision: Verified through spike-recovery studies of impurities at 0.1%, 0.5%, and 1.0% levels relative to the main peak.

By moving away from default C18 methodologies and understanding the specific electronic interactions of fluorinated nitroaromatics, laboratories can develop highly rugged, compliant, and reliable purity assays.

References

  • ICH Harmonised Guideline, "Validation of Analytical Procedures Q2(R2)". Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL: [Link]

  • EPA Method 8330B, "Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC)". Source: U.S. Environmental Protection Agency. URL: [Link]

Sources

Comparative

A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Phenoxypropanols

Executive Summary In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of molecular design.[1][2] This guide provides a detailed com...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of molecular design.[1][2] This guide provides a detailed comparative analysis of the reactivity of fluorinated phenoxypropanols versus their non-fluorinated parent compounds. The phenoxypropanolamine motif is central to a vast class of pharmaceuticals, most notably the β-blockers. Understanding how fluorination of the phenyl ring alters the chemical behavior of this scaffold is critical for predicting metabolic fate, designing synthetic routes, and modulating pharmacological activity.

This document moves beyond a simple catalog of properties to explain the underlying electronic principles governing reactivity. We will explore how fluorine's potent inductive effect and unique stereoelectronic properties influence key reactions at the hydroxyl group, the ether linkage, and the aromatic ring itself. This guide presents predicted reactivity trends based on established principles of physical organic chemistry, supported by detailed experimental protocols designed to enable researchers to validate these principles in their own laboratories.

Introduction: The Significance of the Phenoxypropanol Scaffold and Fluorine's Role

The 1-aryloxy-3-aminopropan-2-ol, or phenoxypropanolamine, structure is a privileged scaffold in medicinal chemistry. Its prevalence is a testament to its optimal geometry for interacting with a variety of biological targets. However, the non-fluorinated versions of these molecules can be susceptible to metabolic oxidation, particularly on the aromatic ring, which can lead to rapid clearance and the formation of potentially reactive metabolites.[3][4]

The introduction of fluorine, the most electronegative element, into the phenyl ring is a widely adopted strategy to address these challenges.[5] A carbon-fluorine (C-F) bond is significantly stronger and more polarized than a carbon-hydrogen (C-H) bond, which imparts a range of transformative properties.[6] These include:

  • Enhanced Metabolic Stability: Fluorine substitution can block sites of oxidative metabolism by enzymes like Cytochrome P450, as the C-F bond is highly resistant to cleavage.[2][7]

  • Modulated Physicochemical Properties: Fluorination can alter a molecule's lipophilicity (logP), acidity (pKa), and conformation, which in turn affects membrane permeability, bioavailability, and receptor binding affinity.[6][8]

  • Altered Chemical Reactivity: As this guide will detail, the electronic perturbations caused by fluorine directly impact the molecule's susceptibility to various chemical transformations.

This guide will focus on the last point, providing a framework for understanding and predicting how a fluorine substituent on the aromatic ring dictates the reactivity of the entire phenoxypropanol molecule.

The Fluorine Factor: Mechanistic Underpinnings of Altered Reactivity

Fluorine's influence stems primarily from its powerful electron-withdrawing inductive effect (-I effect), which propagates through the sigma bonds of the molecule. While it also possesses a resonance-donating effect (+R effect) due to its lone pairs, the inductive effect is overwhelmingly dominant.

This strong inductive pull has several key consequences for the phenoxypropanol scaffold:

  • Increased Acidity of the Phenolic Proton: If the parent molecule is a phenol (before ether formation), fluorination increases its acidity (lowers the pKa) by stabilizing the resulting phenoxide anion.

  • Reduced Electron Density in the Aromatic Ring: The phenyl ring becomes more electron-deficient, or "deactivated." This has profound implications for electrophilic and nucleophilic aromatic substitution reactions.

  • Polarization of Adjacent Bonds: The C-O ether bond and the bonds within the propanol sidechain are also electronically influenced, affecting the reactivity of the hydroxyl group.

These fundamental electronic shifts are the root cause of the reactivity differences explored in the following sections.

Comparative Reactivity Analysis: Experimental Evidence & Predictions

We will now compare the expected reactivity of a generic fluorinated phenoxypropanol (F-PhOPr) with its non-fluorinated counterpart (H-PhOPr) in three key classes of reactions.

Reactions at the Hydroxyl Group: Oxidation and Esterification

Reactions involving the secondary alcohol on the propanol chain are sensitive to the electronic environment.

  • Predicted Outcome: The non-fluorinated phenoxypropanol (H-PhOPr) is expected to react faster in both oxidation and acid-catalyzed esterification reactions.

  • Causality: Many oxidation and acid-catalyzed reactions proceed through transition states that involve a buildup of positive charge (or a decrease in electron density) at or near the reaction center.[9] The electron-withdrawing fluorine atom on the distant phenyl ring pulls electron density away from the hydroxyl group, destabilizing this positive character in the transition state. This increases the activation energy and slows the reaction rate compared to the non-fluorinated analogue, where the phenyl group is less deactivating.

Table 1: Predicted Relative Reactivity at the Hydroxyl Group

Reaction Reagents Fluorinated Phenoxypropanol (F-PhOPr) Reactivity Non-Fluorinated Phenoxypropanol (H-PhOPr) Reactivity Predicted Outcome
Oxidation PCC, CH₂Cl₂ Slower Faster H-PhOPr is expected to be oxidized to the corresponding ketone at a faster rate.[9]

| Esterification (Fischer) | Acetic Acid, H₂SO₄ (cat.) | Slower | Faster | H-PhOPr is expected to form the ester more readily under acidic conditions.[9] |

Reactions Involving the Ether Linkage: Acid-Catalyzed Cleavage

The ether bond in phenoxypropanols is generally stable, but it can be cleaved under harsh, acidic conditions (e.g., with HBr or HI).[10][11] The reaction involves initial protonation of the ether oxygen, followed by nucleophilic attack of a halide ion.[12] Cleavage can occur at either the aryl-oxygen bond or the alkyl-oxygen bond.

  • Predicted Outcome: The aryl-oxygen bond is highly resistant to cleavage in both molecules due to the high energy of the phenyl cation intermediate.[12] For the alkyl-oxygen bond, the fluorinated compound (F-PhOPr) is predicted to undergo cleavage more slowly than the non-fluorinated version (H-PhOPr), assuming an Sₙ1-like mechanism.

  • Causality: After protonation of the ether oxygen, an Sₙ1-type cleavage would involve the formation of a secondary carbocation on the propanol chain. The strong inductive effect of the fluoro-phenyl group would destabilize this carbocation, increasing the activation energy for its formation. In an Sₙ2-type mechanism, the halide attacks the carbon adjacent to the protonated ether. The electronic effect of the distant fluorine is less pronounced in this case, but any destabilization of the transition state would still lead to a slower reaction.

Reactions on the Aromatic Ring: Nucleophilic Aromatic Substitution (SₙAr)

This is where the reactivity profile dramatically inverts. Nucleophilic aromatic substitution (SₙAr) involves the attack of a nucleophile on an aromatic ring, displacing a leaving group. This reaction is typically only feasible on electron-deficient rings.

  • Predicted Outcome: A phenoxypropanol with a fluorine atom on the ring (especially ortho or para to another activating group) will be significantly more reactive towards nucleophilic displacement of that fluorine atom compared to the displacement of hydrogen (which is impossible) or even other halogens on a non-fluorinated ring.

  • Causality: The SₙAr mechanism proceeds via a two-step addition-elimination process. The rate-determining step is the initial attack of the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex.[13] Fluorine's powerful inductive effect is paramount here:

    • Ring Activation: It makes the carbon atom it is attached to highly electrophilic (partially positive), encouraging nucleophilic attack.[14]

    • Intermediate Stabilization: It strongly stabilizes the negative charge of the Meisenheimer complex, lowering the activation energy of the rate-determining step.[13]

This is why, counterintuitively, fluorine is a better activating group for SₙAr than bromine or chlorine, even though fluoride is a poorer leaving group in Sₙ2 reactions. The reaction rate is governed by the formation of the intermediate, not the departure of the leaving group.[13][14]

Impact on Drug Development and Metabolism

The observed differences in chemical reactivity have direct and significant consequences in a pharmaceutical context.

  • Metabolic Stability: The primary advantage of fluorinating the aromatic ring of a phenoxypropanol is to block aromatic hydroxylation by Cytochrome P450 enzymes. The strength of the C-F bond (bond dissociation energy ~109 kcal/mol) makes it resistant to the oxidative mechanisms employed by these enzymes.[7] This can dramatically increase the half-life and bioavailability of a drug.

  • Formation of Reactive Metabolites: By preventing certain metabolic pathways, fluorination can avert the formation of potentially toxic reactive metabolites, such as quinones, which can arise from the oxidation of phenols or catechols.[15]

  • Synthetic Strategy: The enhanced reactivity of fluorinated aromatics in SₙAr reactions opens up synthetic possibilities. Fluorinated precursors can be used in late-stage functionalization, where the fluorine atom is displaced by a nucleophile to build molecular complexity.[16]

G cluster_design Design & Synthesis cluster_testing Comparative Reactivity Testing cluster_results Observed Outcomes Compound_H Non-Fluorinated Phenoxypropanol Oxidation Oxidation (e.g., PCC) Compound_H->Oxidation Subject to SNAr Nucleophilic Aromatic Substitution (SₙAr) Compound_H->SNAr Subject to Metabolism Metabolic Stability (CYP450 Assay) Compound_H->Metabolism Subject to Compound_F Fluorinated Phenoxypropanol Compound_F->Oxidation Subject to Compound_F->SNAr Subject to Compound_F->Metabolism Subject to Result_H_Ox Faster Oxidation Oxidation->Result_H_Ox Yields Result_F_Ox Slower Oxidation Oxidation->Result_F_Ox Yields Result_H_SNAr No Reaction SNAr->Result_H_SNAr Yields Result_F_SNAr Faster SₙAr SNAr->Result_F_SNAr Yields Result_H_Met Metabolically Labile Metabolism->Result_H_Met Yields Result_F_Met Metabolically Stable Metabolism->Result_F_Met Yields

Caption: Experimental workflow for comparing fluorinated and non-fluorinated phenoxypropanols.

Experimental Protocols

The following protocols are designed as self-validating systems to quantitatively compare the reactivity of a fluorinated phenoxypropanol (e.g., 1-(4-fluorophenoxy)-3-aminopropan-2-ol) with its non-fluorinated analog.

Protocol 1: Comparative Oxidation Rate Analysis

This experiment compares the rate of oxidation of the secondary alcohol to a ketone.

  • Preparation of Stock Solutions: Prepare 0.1 M stock solutions of both the fluorinated and non-fluorinated phenoxypropanol in dichloromethane (DCM). Prepare a 0.15 M stock solution of Pyridinium Chlorochromate (PCC) in DCM.

  • Reaction Setup: In two separate, identical reaction flasks, place 10 mL of the respective phenoxypropanol stock solution (1 mmol). Add an internal standard (e.g., dodecane, 0.5 mmol) to each flask.

  • Reaction Initiation: At time t=0, add 10 mL of the PCC stock solution (1.5 mmol) to each flask simultaneously while stirring vigorously.

  • Monitoring and Quenching: At defined time intervals (e.g., 5, 15, 30, 60, 120 minutes), withdraw a 0.5 mL aliquot from each reaction. Immediately quench the aliquot by passing it through a small plug of silica gel with excess diethyl ether to remove the PCC.

  • Quantitative Analysis: Analyze the quenched aliquots by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Data Interpretation: Plot the percentage of starting material remaining versus time for both reactions. The rate of reaction is determined by the slope of this curve. The non-fluorinated compound is expected to show a steeper decline, indicating a faster reaction rate.[9]

Caption: Mechanism of Nucleophilic Aromatic Substitution (SₙAr).

Protocol 2: Comparative SₙAr Reactivity

This experiment demonstrates the enhanced SₙAr reactivity of a suitably activated fluorinated aromatic ring.

  • Substrate Selection: Choose a fluorinated phenoxypropanol with the fluorine atom positioned para to the ether linkage (e.g., 1-(4-fluoro-3-nitrophenoxy)-... ). The nitro group is a strong electron-withdrawing group necessary to activate the ring for SₙAr. The non-fluorinated control will be the analogous 1-(3-nitrophenoxy)-... compound.

  • Reaction Setup: In two separate flasks, dissolve 1 mmol of each substrate in 10 mL of dimethyl sulfoxide (DMSO).

  • Reaction Initiation: Add 1.2 mmol of a nucleophile (e.g., sodium methoxide) to each flask at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS at regular intervals.

  • Data Interpretation: The fluorinated substrate will show rapid consumption of starting material and formation of the methoxy-substituted product. The non-fluorinated substrate will show little to no reaction, as there is no suitable leaving group to be displaced by the nucleophile. This provides a stark, qualitative demonstration of fluorine's role in activating a ring for SₙAr.

Conclusion

The substitution of hydrogen with fluorine in the phenoxypropanol scaffold is not a trivial modification. It fundamentally alters the electronic landscape of the molecule, leading to predictable and often dramatic shifts in chemical reactivity. While fluorination deactivates the molecule towards reactions that proceed through electron-deficient transition states, such as oxidation of the alcohol, it critically blocks metabolic attack and enhances stability. Conversely, and of great synthetic importance, it strongly activates the aromatic ring towards nucleophilic aromatic substitution. For researchers and drug development professionals, a firm grasp of these dichotomous effects is essential for the rational design of safer, more effective, and more robust pharmaceutical agents.

References

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  • BenchChem. (n.d.). A Comparative Study on the Reactivity of (S)-2-(4-Fluorophenyl)propan-1-ol and its Non-fluorinated Counterpart. BenchChem Technical Guides.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Zhou, Y., & Ojima, I. (2016). The role of fluorine in drug design and development. In Fluorine in Pharmaceutical and Medicinal Chemistry (pp. 1-36).
  • Mei, H., Han, J., & Fustero, S. (2020). The dark side of fluorine. Chemical Society Reviews, 49(14), 4695-4708.
  • ACS Publications. (2022). Etherification of Fluoroarenes with Alkoxyboronic Acid Pinacol Esters via C–F Bond Cleavage. Organic Letters.
  • Twilton, J., Le, C., & MacMillan, D. W. (2017). The merger of photoredox and organocatalysis.
  • Devaux, J., Delimoy, D., Daoust, D., Legras, R., & Mercier, J. P. (1993). Nucleophilic cleavage of activated aryl ethers by a fluoride anion. Polymer, 34(8), 1674-1677.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540.
  • Neumann, C. N., Hooker, J. M., & Ritter, T. (2016). Concerted nucleophilic aromatic substitution with 19F− and 18F−.
  • Alfa Chemistry. (n.d.). Comprehensive Guide to Nucleophilic Fluorination vs. Electrophilic Fluorination. Alfa Chemistry Organofluorine Resources.
  • Ted D. (2019). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Wyzant Ask An Expert.
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  • BenchChem. (n.d.). A Comparative Analysis of Fluorinated vs. Non-Fluorinated Peptides in Biological Systems. BenchChem Technical Guides.
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  • PubMed. (2021). Evaluation of Agonistic Activity of Fluorinated and Nonfluorinated Fentanyl Analogs on μ-Opioid Receptor Using a Cell-Based Assay System.
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  • ResearchGate. (2002). Important Fluorinated Drugs in Experimental and Clinical Use.
  • Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry.
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  • Pharmaceutical Technology. (2016). Fluorination Remains Key Challenge in API Synthesis.
  • Ni, Y., & O'Hagan, D. (2021). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology, 105(1), 43-57.
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Validation

Biological Activity Screening of 3-(4-Fluoro-2-nitrophenoxy)propanol Derivatives: A Comparative and Methodological Guide

An In-Depth Technical Guide for Researchers This guide provides a comprehensive framework for the biological activity screening of 3-(4-Fluoro-2-nitrophenoxy)propanol derivatives. We will delve into the potential therape...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers

This guide provides a comprehensive framework for the biological activity screening of 3-(4-Fluoro-2-nitrophenoxy)propanol derivatives. We will delve into the potential therapeutic applications of this chemical scaffold by comparing its structural features to known bioactive molecules. Furthermore, this document furnishes detailed, field-proven experimental protocols to enable researchers to conduct robust in-vitro screening and generate reliable, reproducible data.

The phenoxypropanolamine backbone is a well-established pharmacophore, particularly known for its interaction with adrenergic receptors.[1] Derivatives of this class have been extensively developed as β-adrenergic antagonists (beta-blockers). The specific derivatization of the phenoxy ring with a 4-fluoro and a 2-nitro group is a targeted chemical modification strategy. The introduction of a fluorine atom can enhance metabolic stability and receptor binding affinity, while the electron-withdrawing nitro group can significantly alter the molecule's electronic properties and potential for biological interactions.[2][3][4][5] This guide explores the hypothesis that these substitutions may unlock a broader range of biological activities beyond adrenergic blockade, including antimicrobial, anticancer, and anti-inflammatory effects.

Comparative Analysis: Predicting Biological Activity

While direct experimental data for 3-(4-fluoro-2-nitrophenoxy)propanol derivatives is emerging, we can infer their potential activities by examining structure-activity relationships (SAR) from analogous compounds. The presence of nitroaryl and fluoro-substituted moieties in numerous clinically successful drugs provides a strong rationale for investigating these derivatives.

Antimicrobial Potential

The combination of a phenol-like structure with fluoro and nitro groups suggests a strong potential for antimicrobial activity.[6] Fluoroquinolone antibiotics, for example, are a cornerstone of antibacterial therapy.[7] Similarly, nitro-aromatic compounds are found in various antimicrobial agents.

Comparison with Alternative Antimicrobial Scaffolds:

Compound ClassKey Structural FeaturesReported Activity (MIC Range)Reference
Aminopropanol Derivatives Phenoxy-propanolamine backbone0.78 - 20.0 µg/mL against S. aureus, E. coli, C. albicans[8]
Furan Derivatives 5-nitrofuran ringGood activity against E. coli and S. typhimurium[9]
Phenoxyacetamide Derivatives 3-fluoro-4-nitrophenoxy moiety4 - 64 µg/mL against M. tuberculosis[2]
Phenols and Derivatives Phenolic hydroxyl groupPotent against S. epidermidis and P. aeruginosa biofilms[10]

The 3-(4-fluoro-2-nitrophenoxy)propanol scaffold shares key features with these active classes, making it a prime candidate for screening against a panel of pathogenic bacteria and fungi, including multidrug-resistant strains.[11]

Anticancer Activity

The development of novel anticancer agents often involves scaffolds containing nitro-aromatic and fluorinated groups.[3][12] These functionalities can contribute to mechanisms such as the induction of cell cycle arrest and apoptosis.[3][7]

Comparison with Alternative Anticancer Scaffolds:

Compound ClassMechanism of ActionReported Activity (GI50/IC50)Reference
Thiazolidinones Antimitotic1.57 µM (Mean GI50) against NCI60 panel[12]
Quinolone Derivatives Topoisomerase II inhibition, Apoptosis inductionActive against breast, lung, colon cancer cell lines[3]
Propanehydrazide Derivatives CytotoxicHighly active against U-87 glioblastoma cells[13]
Thiazole Derivatives Growth inhibitionIC50 of 7.5 µg/mL against HL-60 leukemia cells[14]

The structural elements of our target derivatives suggest that they could exert cytotoxic effects on cancer cell lines, warranting investigation through standardized assays like the MTT proliferation assay.

Anti-inflammatory Effects

Inflammation is a complex biological response, and many therapeutic agents target key mediators like cyclooxygenase (COX) and lipoxygenase (LOX) enzymes or signaling pathways such as NF-κB.[15][16][17] Phenolic compounds are well-known for their antioxidant and anti-inflammatory properties.[17]

Comparison with Alternative Anti-inflammatory Scaffolds:

Compound ClassMechanism of ActionReported ActivityReference
Naproxen Thiourea Derivatives 5-LOX InhibitionIC50 of 0.30 µM[16]
Fusaproliferin Analogues Inhibition of NO, ROS, TNF-α, IL-6 productionAttenuates inflammatory messengers in macrophages[15]
Aminothiophene Amides Protein Denaturation InhibitionUp to 86.5% inhibition, comparable to Ibuprofen[18]
Triazolothiadiazoles Anti-exudative activitySignificant in vivo activity in carrageenan model[5]

Screening for anti-inflammatory activity is highly justified. In-vitro models, such as LPS-stimulated macrophages, provide a robust platform for initial assessment.

Experimental Workflows and Protocols

A systematic approach is crucial for efficiently screening a library of new chemical entities. The following workflow illustrates a logical progression from initial synthesis to detailed biological characterization.

G cluster_0 Phase 1: Synthesis & QC cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Secondary & Dose-Response cluster_3 Phase 4: Mechanism of Action synthesis Synthesis of Derivatives qc Purification & Structural Confirmation (NMR, MS) synthesis->qc antimicrobial Antimicrobial Screening (MIC Assay) qc->antimicrobial Compound Library anticancer Anticancer Screening (MTT Assay @ 1 conc.) qc->anticancer Compound Library anti_inflammatory Anti-inflammatory Screening (NO Assay) qc->anti_inflammatory Compound Library dr_antimicrobial Dose-Response MIC & Biofilm Assay antimicrobial->dr_antimicrobial Hits dr_anticancer IC50 Determination (Multiple Cell Lines) anticancer->dr_anticancer Hits dr_inflammatory COX/LOX Inhibition & Cytokine Profiling anti_inflammatory->dr_inflammatory Hits moa Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle, Western Blot) dr_antimicrobial->moa Lead Candidates dr_anticancer->moa Lead Candidates dr_inflammatory->moa Lead Candidates

Caption: General experimental workflow for screening novel chemical derivatives.

Protocol 1: Antimicrobial Activity - Broth Microdilution for MIC

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits microbial growth.

Materials:

  • Test compounds dissolved in DMSO (e.g., 10 mg/mL stock).

  • Bacterial/fungal strains (e.g., S. aureus, E. coli, C. albicans).

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

  • Sterile 96-well microtiter plates.

  • Positive control antibiotic (e.g., Ciprofloxacin, Ampicillin).

  • Resazurin dye solution (optional, for viability).

Procedure:

  • Prepare Inoculum: Culture the microbial strain overnight. Dilute the culture in the appropriate broth to achieve a standardized concentration of ~5 x 10^5 CFU/mL.

  • Serial Dilution: Add 100 µL of broth to all wells of a 96-well plate. Add 100 µL of the test compound stock solution to the first well of a row and mix.

  • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This creates a concentration gradient.

  • Controls: Prepare wells for a positive control (broth + inoculum + standard antibiotic), a negative/sterility control (broth only), and a growth control (broth + inoculum + DMSO vehicle).

  • Inoculation: Add 100 µL of the prepared microbial inoculum to all wells except the sterility control. The final volume in each well is 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.

  • Read Results: The MIC is the lowest concentration of the compound where no visible turbidity (growth) is observed. If using resazurin, a color change from blue to pink indicates viable cells.

Protocol 2: In-Vitro Cytotoxicity - MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[3]

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast, U-87 glioblastoma).[13]

  • Complete culture medium (e.g., DMEM + 10% FBS).

  • Test compounds dissolved in DMSO.

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

  • Solubilizing agent (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value (the concentration required to inhibit 50% of cell growth).

Protocol 3: In-Vitro Anti-inflammatory - Nitric Oxide (NO) Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[15]

Materials:

  • RAW264.7 macrophage cell line.

  • Complete culture medium (DMEM + 10% FBS).

  • Lipopolysaccharide (LPS) from E. coli.

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Sodium nitrite (NaNO2) standard solution.

  • Test compounds and a positive control (e.g., Dexamethasone).

Procedure:

  • Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

  • Pre-treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours before inducing inflammation.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Nitrite Measurement:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

    • A pink/magenta color will develop. Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using the NaNO2 solution. Calculate the concentration of nitrite in the samples. Determine the percentage of NO inhibition compared to the LPS-only control.

Mechanistic Insights: Potential Signaling Pathways

Successful "hit" compounds from primary screening warrant deeper investigation into their mechanism of action. For anti-inflammatory candidates, a key pathway to investigate is the NF-κB signaling cascade, which is centrally involved in the inflammatory response.[15]

Caption: The NF-κB signaling pathway, a key target for anti-inflammatory agents.

Conclusion and Future Directions

The 3-(4-fluoro-2-nitrophenoxy)propanol scaffold represents a promising starting point for the discovery of novel therapeutic agents. The strategic inclusion of fluoro and nitro moieties provides a strong rationale for screening these derivatives for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The comparative analysis and detailed protocols provided in this guide offer a robust framework for researchers to systematically evaluate these compounds. Positive results from these in-vitro screens will pave the way for more advanced studies, including mechanism of action elucidation, in-vivo efficacy models, and lead optimization to develop next-generation therapeutics.

References

  • Bercher, H., & Grisk, A. (1976). [Structure-activity relationships of halogenated phenylethanolamine and phenoxypropanolamine]. Acta Biologica et Medica Germanica, 35(1), 79-85. Available at: [Link]

  • García-Regalado, A., et al. (2018). Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles. Molecules, 23(5), 1182. Available at: [Link]

  • Imbimbo, B. P. (1987). Structure-Activity Relationships as a Response to the Pharmacological Differences in Beta- Receptor Ligands. Panminerva Medica, 29(3), 167-180.
  • Femmer, K. (1975). [Structure-activity relationship of phenoxyalkanolamine derivatives with selective beta 1-receptor blocking action]. Die Pharmazie, 30(10), 638-642. Available at: [Link]

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  • Starkevič, U., et al. (2023). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. International Journal of Molecular Sciences, 24(23), 16999. Available at: [Link]

  • Kovalenko, S., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 26(18), 5652. Available at: [Link]

  • Hassan, A. A., et al. (2024). Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. Catalysts, 14(2), 127. Available at: [Link]

  • Gutu, M., et al. (2022). ANTIMICROBIAL ACTIVITY OF NOVEL 1-[(2,4-(DI-TERT-BUTYLPHENOXY))- 3-DIALKYLAMINO-2-PROPANOL] DERIVATIVES. The Moldovan Medical Journal, 65(2), 22-29.
  • Wang, Y., et al. (2022). Investigation of the Anti-Inflammatory Activity of Fusaproliferin Analogues Guided by Transcriptome Analysis. Frontiers in Pharmacology, 13, 843108. Available at: [Link]

  • Glavaš, M., et al. (2023). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. Molecules, 28(9), 3804. Available at: [Link]

  • Cooper, R. A., et al. (2022). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Journal of Microbiology & Biology Education, 23(1), e00300-21. Available at: [Link]

  • Wang, B., et al. (2012). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Molecules, 17(3), 2530-2541. Available at: [Link]

  • Noshita, T., et al. (2021). Synthesis and biological activity of (±)-7,3',4'-trihydroxyhomoisoflavan and its analogs. Bioorganic & Medicinal Chemistry Letters, 31, 127674. Available at: [Link]

  • Klyuchivska, O., et al. (2017). Study in vitro of the anticancer activity of [3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene]. Ukrainian Biochemical Journal, 89(4), 84-90. Available at: [Link]

  • Ece, A., & Dogen, A. (2017). Biological Activity Studies of Some Synthesized Novel Furan and Pyran Derivatives. Karaelmas Fen ve Mühendislik Dergisi, 7(2), 350-355. Available at: [Link]

  • Semantic Scholar. Structure-Activity Relationships. Available at: [Link]

  • Abdellatef, A., et al. (2021). Anti-Proliferative and Pro-Apoptotic Activities of Synthesized 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid. Asian Pacific Journal of Cancer Prevention, 22(10), 3217-3224. Available at: [Link]

  • Liu, A., et al. (2014). Synthesis, Characterization, and Agricultural Biological Activities of 5-Fluoro-2-hydroxy Butyrophenone. Journal of Chemistry, 2014, 273673. Available at: [Link]

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  • Liu, H. B., et al. (2010). Synthesis and biological activity of flavanone derivatives. Bioorganic & Medicinal Chemistry Letters, 20(18), 5493-5498. Available at: [Link]

  • Myrko, I. I. (2024). Synthesis and Anti-inflammatory Activity of Some New 6-Aryltriazolo[3,4-b][1]thiadiazole Derivatives. ResearchGate. Available at: [Link]

  • Shaik, A., et al. (2024). Synthesis, in-vitro antioxidant and anti-inflammatory properties of novel amide derivatives of substituted 2-aminothiophenes and 3,4-dimethoxy cinnamic acid. Journal of Applied Pharmaceutical Science, 14(6). Available at: [Link]

Sources

Comparative

A Researcher's Guide to the X-ray Crystallography of 3-(4-Fluoro-2-nitrophenoxy)propanol Derivatives: A Comparative Framework

For the Attention of Researchers, Scientists, and Drug Development Professionals. This guide provides a comprehensive technical overview of the X-ray crystallographic analysis of 3-(4-fluoro-2-nitrophenoxy)propanol deriv...

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Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive technical overview of the X-ray crystallographic analysis of 3-(4-fluoro-2-nitrophenoxy)propanol derivatives. As a Senior Application Scientist, my objective is to furnish you with not just procedural steps, but the underlying scientific rationale that governs experimental design in this field. We will explore the synthesis, crystallization, and structural elucidation of this class of compounds, contextualizing the experimental data with comparisons to structurally related molecules. This document is designed to be a self-validating system, where the integrity of the protocols and the interpretation of the data are paramount.

The Significance of Structural Analysis for Nitrophenoxypropanolamine Scaffolds

The 3-(4-fluoro-2-nitrophenoxy)propanol scaffold and its derivatives are of significant interest in medicinal chemistry. The presence of a nitro group, a potent electron-withdrawing moiety, often imparts a range of biological activities, including antimicrobial and anticancer properties.[1][2][3][4] The precise three-dimensional arrangement of atoms within these molecules, which can only be definitively determined through single-crystal X-ray diffraction (SCXRD), is crucial for understanding their structure-activity relationships (SAR).[5] This knowledge is invaluable for the rational design of more potent and selective therapeutic agents.

While a crystal structure for the parent compound, 3-(4-fluoro-2-nitrophenoxy)propanol, is not publicly available in the Cambridge Structural Database (CSD) as of this guide's publication, we can draw valuable insights from the analysis of closely related structures.[6][7] This guide will, therefore, serve as a framework for researchers working on novel derivatives, providing established methodologies and a comparative analysis of relevant crystallographic data.

Experimental Workflow: From Synthesis to Structure

The journey from a powdered compound to a refined crystal structure is a meticulous process. Here, we outline the key experimental stages, emphasizing the critical considerations at each step.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_structure Structure Solution & Refinement synthesis Synthesis of Derivatives purification Purification (Chromatography/Recrystallization) synthesis->purification solubility Solubility Screening purification->solubility crystallization Crystallization Experiments solubility->crystallization harvesting Crystal Harvesting & Mounting crystallization->harvesting data_collection Data Collection (SCXRD) harvesting->data_collection data_processing Data Processing & Scaling data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation final_structure final_structure validation->final_structure

Caption: A generalized workflow for the X-ray crystallographic analysis of small organic molecules.

Part 1: Synthesis and Purification

The synthesis of 3-(4-fluoro-2-nitrophenoxy)propanol derivatives typically involves the reaction of a substituted phenol with an appropriate epoxide or halohydrin. For instance, the parent compound can be synthesized from 4-fluoro-2-nitrophenol and glycidol.

Experimental Protocol: Synthesis of 3-(4-Fluoro-2-nitrophenoxy)propanol

  • Reaction Setup: To a solution of 4-fluoro-2-nitrophenol (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base like potassium carbonate (1.2 eq).

  • Nucleophilic Opening: Add glycidol (1.1 eq) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at a slightly elevated temperature (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture, filter off the base, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the desired 3-(4-fluoro-2-nitrophenoxy)propanol.

Crucial Insight: The purity of the starting material is paramount for successful crystallization. Impurities can inhibit crystal nucleation and growth.[8] Therefore, meticulous purification is a non-negotiable step.

Part 2: Crystallization

Obtaining high-quality single crystals is often the most challenging step in SCXRD.[6][9] For small organic molecules like the ones , several techniques can be employed.

Experimental Protocol: Crystallization by Slow Evaporation

  • Solvent Selection: Screen a variety of solvents to find one in which the compound has moderate solubility. A good starting point is a solvent system from which the compound was precipitated during purification.

  • Solution Preparation: Prepare a nearly saturated solution of the purified compound in the chosen solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture of dichloromethane and hexane).

  • Evaporation: Loosely cap the vial to allow for the slow evaporation of the solvent over several days to weeks at a constant temperature.

  • Crystal Growth: As the solvent evaporates, the concentration of the solute will slowly increase, leading to nucleation and crystal growth.

Alternative Crystallization Techniques:

  • Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile anti-solvent. Diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystallization.[10]

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and crystal formation.

Part 3: X-ray Diffraction and Structure Refinement

Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen (around 100 K) to minimize thermal vibrations and radiation damage. A modern diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) X-ray source is used to collect a full sphere of diffraction data.[11]

  • Data Processing: The collected diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as absorption.

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.

  • Structure Refinement: The initial model is refined against the experimental data using least-squares methods to optimize the atomic positions, and thermal parameters.

The Self-Validating System: The quality of the final crystal structure is assessed by several metrics, including the R-factor (R1), weighted R-factor (wR2), and the goodness of fit (GooF). Low R-factors (typically < 0.05 for R1) indicate a good agreement between the observed and calculated structure factors. The final structure should also be chemically sensible, with reasonable bond lengths and angles.

Comparative Analysis of Related Structures

In the absence of a published structure for 3-(4-fluoro-2-nitrophenoxy)propanol, we can gain valuable insights by comparing the crystallographic data of structurally similar compounds. This allows us to predict potential intermolecular interactions and packing motifs.

CompoundCCDC Dep.Space GroupKey Intermolecular InteractionsRef.
(E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-oneNot specifiedP2₁/cC-H···O, C-H···F, π-π stacking
2-(2-Fluoro-4-nitrophenoxy)-3-nitropyridineNot specifiedP2₁/cπ-π stacking
(1R,2S)-2-Nitro-1-(4-nitrophenyl)propanolNot specifiedP2₁/nO-H···O hydrogen bonds

Key Observations from Comparative Structures:

  • Hydrogen Bonding: The presence of hydroxyl and nitro groups in these molecules strongly suggests that hydrogen bonding will play a significant role in their crystal packing. In (1R,2S)-2-Nitro-1-(4-nitrophenyl)propanol, O-H···O hydrogen bonds involving the nitro group are observed. We can anticipate similar interactions in 3-(4-fluoro-2-nitrophenoxy)propanol derivatives.

  • π-π Stacking: The aromatic rings in these compounds often lead to π-π stacking interactions, as seen in (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one and 2-(2-fluoro-4-nitrophenoxy)-3-nitropyridine.

  • Role of Fluorine: The fluorine atom can participate in weak C-H···F hydrogen bonds, influencing the crystal packing as observed in the chalcone derivative.

Visualizing Molecular Interactions

Understanding the non-covalent interactions within the crystal lattice is crucial for rationalizing the solid-state properties of a material. Hirshfeld surface analysis is a powerful tool for this purpose.

hirshfeld_concept cluster_hirshfeld Hirshfeld Surface Analysis cluster_plots 2D Fingerprint Plots hirshfeld_surface Hirshfeld Surface (Visualizes intermolecular contacts) h_h H···H contacts hirshfeld_surface->h_h Decomposition into o_h O···H contacts hirshfeld_surface->o_h Decomposition into f_h F···H contacts hirshfeld_surface->f_h Decomposition into c_h C···H contacts hirshfeld_surface->c_h Decomposition into crystal_packing Understanding Crystal Packing h_h->crystal_packing Quantifies contributions to o_h->crystal_packing Quantifies contributions to f_h->crystal_packing Quantifies contributions to c_h->crystal_packing Quantifies contributions to

Caption: Conceptual diagram of Hirshfeld surface analysis for deconvoluting intermolecular contacts.

Hirshfeld surface analysis allows for the visualization and quantification of different types of intermolecular contacts within a crystal. For a hypothetical derivative of 3-(4-fluoro-2-nitrophenoxy)propanol, the 2D fingerprint plots would likely highlight significant contributions from O···H, H···H, and F···H contacts, providing a quantitative measure of the interactions that stabilize the crystal lattice.

Conclusion

This guide has provided a comprehensive framework for the X-ray crystallographic study of 3-(4-fluoro-2-nitrophenoxy)propanol derivatives. While a definitive crystal structure for the parent compound remains to be reported, the methodologies and comparative data presented here offer a robust starting point for researchers in this field. By adhering to rigorous experimental protocols and leveraging the insights from related structures, the scientific community can continue to elucidate the intricate solid-state chemistry of these biologically significant molecules, paving the way for the development of novel therapeutics.

References

  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1833-1857. DOI:10.1039/D2CS00697A
  • (n.d.). Crystallization of small molecules. Retrieved from [Link]

  • Acta Crystallographica Section E: Crystallographic Communications. (2019). Crystal structure and Hirshfeld surface analysis of a chalcone derivative: (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one. Retrieved from [Link]

  • Read, R. J., & McCoy, A. J. (2016). Recent developments in phasing and structure refinement for macromolecular crystallography. Current Opinion in Structural Biology, 38, 100-107.
  • Phenix. (n.d.). X-ray Structure Refinement. Retrieved from [Link]

  • (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • RWTH Aachen University. (n.d.). Phase analysis and structure refinement. Retrieved from [Link]

  • Portland Press. (2021). A beginner's guide to X-ray data processing. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). 12: Refining X-ray Crystal Structures. Retrieved from [Link]

  • (n.d.). Powder X-ray Diffraction Protocol/SOP. Retrieved from [Link]

  • Springer Nature. (n.d.). X-ray Diffraction Protocols and Methods. Retrieved from [Link]

  • Acta Crystallographica Section E: Crystallographic Communications. (2019). Crystal structure and Hirshfeld surface analysis of a chalcone derivative: (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one. Retrieved from [Link]

  • ResearchGate. (2019). Crystal structure and Hirshfeld surface analysis of a chalcone derivative: (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one. Retrieved from [Link]

  • re3data.org. (2026). Cambridge Structural Database. Retrieved from [Link]

  • Molecules. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

  • Colgate University. (n.d.). Protein XRD Protocols - X-ray Diffraction Data Collection. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. Retrieved from [Link]

  • PubMed. (2016). The Cambridge Structural Database. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). X-ray diffraction (XRD) basics and application. Retrieved from [Link]

  • The University of Manchester. (2016). CCDC 913284: Experimental Crystal Structure Determination. Retrieved from [Link]

  • CCDC. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Retrieved from [Link]

  • MDPI. (2025). Progress on 3-Nitropropionic Acid Derivatives. Retrieved from [Link]

  • OUCI. (n.d.). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

  • SCIRP. (n.d.). Three New Compounds Derived from Nitrofurantoin: X-Ray Structures and Hirshfeld Surface Analyses. Retrieved from [Link]

  • ResearchGate. (2025). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

  • CCDC. (n.d.). Search - Access Structures. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis, Characterization, and Crystal Structure of (2E)-3-(4-Fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one. Retrieved from [Link]

  • MDPI. (2012). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Retrieved from [Link]

  • PMC. (n.d.). 2-(2-Fluoro-4-nitrophenoxy)-3-nitropyridine. Retrieved from [Link]

  • Purdue University. (n.d.). Fluoroorganic Chemistry. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Handling, Safety, and Disposal of 3-(4-Fluoro-2-nitrophenoxy)propanol

Executive Summary & Chemical Profile 3-(4-Fluoro-2-nitrophenoxy)propanol is a specialized organic intermediate frequently utilized in the synthesis of pharmaceutical compounds (such as levofloxacin precursors) and comple...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

3-(4-Fluoro-2-nitrophenoxy)propanol is a specialized organic intermediate frequently utilized in the synthesis of pharmaceutical compounds (such as levofloxacin precursors) and complex heterocyclic derivatives[1]. Because its molecular structure combines a fluorinated aromatic ring, an energetic nitro group, and an aliphatic alcohol, its disposal requires stringent oversight. This guide provides drug development professionals and laboratory personnel with a comprehensive, RCRA-compliant operational plan for the safe handling and terminal destruction of this compound.

Table 1: Chemical & Hazard Profile

PropertySpecificationOperational Implication
Molecular Formula C9H10FNO4Halogenated and nitrogenous; requires specific, non-standard waste streams.
Functional Groups Fluoro, Nitro, HydroxylMixed reactivity; highly incompatible with strong oxidizers and bases.
Environmental Risk High aquatic toxicity, persistentCannot be discharged to municipal wastewater or standard landfills[2].
Thermal Stability Energetic potentialAvoid extreme confinement under heat due to the nitroaromatic moiety.

Hazard Identification & Mechanistic Causality

To safely manage this compound, personnel must understand the chemical causality behind its hazard profile. We do not simply follow rules; we design safety systems based on molecular behavior.

  • Nitroaromatic Toxicity & Persistence: The strongly electron-withdrawing nitro group stabilizes the aromatic ring against natural microbial degradation. In environmental matrices, nitroaromatics adsorb to soil by forming electron-donor acceptor complexes with clays, creating a persistent leaching hazard into groundwater and posing severe toxicity risks to aquatic life[2].

  • Fluorinated Ring Stability: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. Standard incineration temperatures are insufficient to break this bond. Incomplete combustion of fluorinated organics results in the formation of highly toxic and persistent Products of Incomplete Combustion (PICs), such as carbon tetrafluoride (CF4) or hexafluoroethane (C2F6)[3][4].

  • Hydroxyl Reactivity: The propanol moiety can undergo vigorous exothermic oxidation. If inadvertently mixed with concentrated nitric acid or permanganates in a waste carboy, it risks a thermal runaway reaction.

Operational Handling & Spill Response Protocol

Self-Validating Protocol: Always verify the pH and temperature of the spill area before and after neutralization to ensure no secondary exothermic reactions are occurring.

Step-by-Step Spill Response:

  • Evacuate & Isolate: Evacuate the immediate area. Ensure local exhaust ventilation (fume hood or ambient scrubbers) is operating at maximum capacity to clear volatile organics.

  • Don PPE: Equip a NIOSH-approved respirator with organic vapor cartridges, heavy-duty nitrile or neoprene gloves, and splash-proof chemical goggles.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth, dry sand). Do not use sawdust or combustible absorbents due to the energetic potential of the nitroaromatic content.

  • Collection: Carefully sweep the absorbed mixture using non-sparking tools to prevent static discharge. Place into a high-density polyethylene (HDPE) container.

  • Decontamination: Wash the spill surface with a 5% sodium hydroxide (NaOH) solution followed by copious amounts of water to degrade residual traces. Collect all rinsate as hazardous waste.

Waste Segregation & Storage Protocols

Proper segregation is critical to prevent in-situ reactions and to comply with Resource Conservation and Recovery Act (RCRA) guidelines for hazardous waste storage[5].

Table 2: Waste Segregation Matrix

Waste CategoryCompatibilityAction / Storage Requirement
Halogenated Organics COMPATIBLE Store in HDPE or amber glass carboys. Label clearly as "Halogenated Nitro-Organic Waste."
Strong Oxidizers INCOMPATIBLE Keep strictly separated. Mixing will cause exothermic oxidation of the propanol group.
Aqueous Waste INCOMPATIBLE Do not mix. Nitroaromatics are toxic to aquatic life and complicate wastewater treatment[2].
Heavy Metals INCOMPATIBLE Can catalyze unwanted degradation or polymerization reactions.

Disposal & Destruction Procedures

The only environmentally sound method for the terminal disposal of 3-(4-Fluoro-2-nitrophenoxy)propanol is high-temperature incineration at an EPA-permitted RCRA Subtitle C hazardous waste facility[6].

Step-by-Step Disposal Plan:

  • Waste Characterization: Log the exact mass and concentration of the compound. Flag the waste manifest with specific EPA waste codes for fluorinated and nitroaromatic compounds to ensure proper routing[5].

  • Transport: Utilize a licensed hazardous waste hauler to transport the material to a commercial incinerator capable of handling halogenated wastes.

  • Thermal Destruction: The incinerator must operate at an afterburner temperature of >1100°C with a gas residence time of at least 2 seconds. This high-energy environment is required to achieve a >99.99% Destruction and Removal Efficiency (DRE) of the C-F bonds[3][4].

  • Flue Gas Scrubbing: As the C-F bonds break, hydrofluoric acid (HF) gas is generated. The facility must employ an alkaline wet scrubber (using NaOH or Ca(OH)2) to neutralize the HF into inert salts (e.g., calcium fluoride, CaF2)[3].

  • Effluent Monitoring: The facility should utilize EPA Method OTM-50 to monitor stack emissions, ensuring no volatile fluorinated PICs (like CF4 or C2F6) are released into the atmosphere[4][7].

DisposalWorkflow A Waste Generation: 3-(4-Fluoro-2-nitrophenoxy)propanol B Waste Segregation: Halogenated / Nitro-Organic A->B C Storage: RCRA Subtitle C Compliant Facility B->C D Transport: EPA-Certified Hazmat Carrier C->D E High-Temp Incineration (> 1100°C, > 2 sec residence) D->E F Flue Gas Scrubbing (Alkaline Scrubber for HF) E->F G Final Effluent Testing (OTM-50 for PICs) F->G

Figure 1: End-to-end operational workflow for segregation, transport, and thermal destruction.

ThermalDestruction Compound 3-(4-Fluoro-2-nitrophenoxy)propanol (C9H10FNO4) Heat Thermal Oxidation (>1100°C + O2) Compound->Heat Radical Free Radical Cleavage (C-C, C-F, C-NO2 bonds broken) Heat->Radical Gases Raw Combustion Gases (CO2, H2O, NOx, HF) Radical->Gases Scrubber Alkaline Scrubber (NaOH / Ca(OH)2) Gases->Scrubber Safe Neutralized Salts & Clean Exhaust (NaF, CaF2, N2, CO2) Scrubber->Safe

Figure 2: Mechanistic pathway of thermal oxidation and alkaline neutralization of HF byproducts.

Regulatory Compliance & Transport

When preparing 3-(4-Fluoro-2-nitrophenoxy)propanol for transport, ensure compliance with the latest EPA Interim Guidance on the Destruction and Disposal of Fluorinated Organic Compounds[8]. Wastes must be packaged in UN-rated containers specifically designated for toxic, halogenated organic liquids. Ensure all manifests explicitly state the presence of both "fluorinated organics" and "nitroaromatics" so the receiving facility routes the waste to a high-temperature kiln rather than a standard industrial furnace.

References

  • EPA. "Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams". epa.gov.
  • EPA.
  • ArentFox Schiff. "EPA Updates Interim Guidance on Destruction and Disposal of PFAS Wastes". afslaw.com.
  • Regulations.gov. "Comments submitted via the Federal eRulemaking Portal".
  • Eurofins USA. "Finding an End to Forever Chemicals". eurofinsus.com.
  • NCBI. "POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Dinitrotoluenes". nih.gov.
  • EPA. "Final Hazardous Waste Permit For the Themerla Treatment of Hazardous Waste By OB/OD". epa.gov.
  • ACS Publications. "Chemoenzymatic Asymmetric Synthesis of 1,4-Benzoxazine Derivatives: Application in the Synthesis of a Levofloxacin Precursor". acs.org.

Sources

Handling

Advanced Operational and Safety Protocol for Handling 3-(4-Fluoro-2-nitrophenoxy)propanol

Introduction 3-(4-Fluoro-2-nitrophenoxy)propanol is a highly functionalized intermediate frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including fluoroquinolone precursors and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction 3-(4-Fluoro-2-nitrophenoxy)propanol is a highly functionalized intermediate frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including fluoroquinolone precursors and targeted therapeutics. While its trifecta of functional groups (fluoro, nitro, and aliphatic alcohol) enables versatile regioselective chemistry, it also presents a complex hazard profile. This guide provides drug development professionals with a rigorous, mechanistically grounded framework for the safe handling, PPE selection, and disposal of this compound.

1. Mechanistic Hazard Profile: The "Why" Behind the Protocol To establish a self-validating safety culture, personnel must understand the molecular causality of the hazards:

  • Dermal Permeation & Methemoglobinemia: The nitroaromatic core is a potent inducer of methemoglobinemia. When absorbed through the skin or inhaled, it undergoes hepatic bioreduction to form reactive nitro radical anions. These radicals oxidize the Fe2+ in hemoglobin to Fe3+, severely impairing oxygen transport and leading to hypoxia[1][2]. The presence of the lipophilic fluorine atom significantly enhances the dermal penetration rate compared to non-halogenated analogs, rendering standard thin nitrile gloves dangerously inadequate[3].

  • Nucleophilic Aromatic Substitution (SNAr) Risks: The strong electron-withdrawing nature of the nitro group activates the ortho and para positions of the aromatic ring. The fluorine atom is highly susceptible to SNAr by amines or alkoxides. Accidental mixing with incompatible bases without proper cooling can trigger uncontrolled, highly exothermic runaway reactions.

  • Thermal Instability: Like many nitroaromatics, this compound possesses high intrinsic energy. Exposure to excessive heat or localized friction can lead to rapid decomposition, releasing toxic nitrogen oxides (NOx) and hydrogen fluoride (HF) gas.

2. Quantitative PPE Specifications and Selection Logic Selecting PPE is not a mere compliance exercise; it is a vital engineering control. The following table summarizes the quantitative data and logical rationale for PPE selection when handling 3-(4-Fluoro-2-nitrophenoxy)propanol.

PPE ComponentMaterial SpecificationQuantitative Metric / StandardMechanistic RationaleReplacement Frequency
Primary Gloves Butyl Rubber (0.3 mm min.)Breakthrough time > 240 minsButyl rubber provides superior resistance to lipophilic nitroaromatics and prevents rapid dermal diffusion.After 4 hours of continuous use or immediately upon contamination.
Secondary Gloves Nitrile (4 mil)Worn under primary glovesActs as a self-validating indicator; if the outer glove fails, the inner glove provides a brief buffer for safe doffing.Single use.
Eye Protection Splash Goggles (ANSI Z87.1)N/AProtects against micro-particulate aerosolization and solvent splashing during Schlenk line operations.Clean after each shift.
Respirator Half-face with P100/Organic Vapor CartridgeNPF 10 (Assigned Protection Factor)Required only if handling powders outside a certified fume hood to prevent inhalation of methemoglobinemia-inducing dust[3].Replace cartridges at 40 hours of use or 30 days.
Lab Coat Flame-Resistant (FR) NomexArc Rating > 8 cal/cm²Mitigates burn risks from potential exothermic SNAr runaway reactions or nitroaromatic deflagration.Launder weekly via specialized chemical service.

3. Step-by-Step Operational Methodology Every protocol must function as a self-validating system. Do not proceed to the next step unless the previous step's integrity is confirmed.

Phase 1: Pre-Operational Verification

  • Fume Hood Validation: Verify the fume hood face velocity is between 0.4 to 0.6 m/s (80-120 fpm). Validation: Check the digital monitor; manually test with a Kimwipe flutter to ensure directional airflow.

  • PPE Integrity Check: Don the inner nitrile gloves. Inflate the outer butyl rubber gloves with air and apply pressure to check for micro-leaks. Validation: No pressure loss indicates intact gloves. Don the outer gloves.

  • Static Mitigation: Ground all metal spatulas and receiving vessels. The propanol moiety can induce static cling in the powder form, risking a static discharge near the sensitive nitroaromatic core.

Phase 2: Handling and Reaction Execution

  • Weighing: Tare the receiving flask inside the hood. Transfer the 3-(4-Fluoro-2-nitrophenoxy)propanol using an anti-static, non-sparking spatula.

  • Solvent Addition: Dissolve the compound in the chosen solvent (e.g., anhydrous THF or DCM) before introducing any nucleophiles (amines/alkoxides) to dilute the heat of the subsequent SNAr reaction.

  • Temperature Control: Maintain reaction temperatures strictly below 100°C unless a differential scanning calorimetry (DSC) profile has confirmed higher thermal stability for your specific mixture. Validation: Use dual-probe thermocouples with an automatic shut-off relay.

Phase 3: Doffing and Decontamination

  • Glove Decontamination: While still in the hood, wipe the outer butyl gloves with a Kimwipe soaked in ethanol to solubilize surface residues, followed by disposal of the wipe in solid hazardous waste.

  • Doffing: Remove the outer gloves by peeling them inside out. Inspect the inner nitrile gloves for any yellow discoloration (a visual indicator of nitroaromatic breakthrough).

  • Surface Decontamination: Wash all utilized hood surfaces with a 5% mild alkaline detergent solution, followed by a water rinse, to hydrolyze and remove trace contaminants.

4. Emergency Response and Toxicology Workflows

Understanding the biological mechanism of exposure is critical for immediate, effective response.

ToxicityPathway Exposure Dermal/Inhalation Exposure to Nitroaromatic Absorption Rapid Absorption (Enhanced by F-substitution) Exposure->Absorption Metabolism Hepatic Bioreduction (Nitroreductases) Absorption->Metabolism Radical Formation of Reactive Nitro Radical Anions Metabolism->Radical Oxidation Oxidation of Hemoglobin (Fe2+ to Fe3+) Radical->Oxidation MetHb Methemoglobinemia (Reduced O2 Transport) Oxidation->MetHb Symptoms Cyanosis, Hypoxia, Headache MetHb->Symptoms Intervention Administer Methylene Blue (Electron Donor) Symptoms->Intervention

Mechanistic pathway of nitroaromatic-induced methemoglobinemia and clinical intervention.

In the event of a spill, procedural adherence prevents exposure escalation:

SpillResponse Start Spill Detected: 3-(4-Fluoro-2-nitrophenoxy)propanol Assess Assess Volume & Location Start->Assess Minor Minor Spill (<50 g) Inside Fume Hood Assess->Minor Major Major Spill (>50 g) or Outside Hood Assess->Major PPE Verify Double PPE & Respirator Minor->PPE Evacuate Evacuate Lab & Call Hazmat Major->Evacuate Absorb Apply Inert Absorbent (e.g., Vermiculite) PPE->Absorb Collect Collect in Sealed Waste Container Absorb->Collect Decon Decontaminate Surface (Soap & Water / EtOH) Collect->Decon Report File Incident Report Decon->Report

Step-by-step operational workflow for chemical spill assessment and containment.

5. Chemical Disposal and Decontamination Plan Improper disposal of fluorinated nitroaromatics can lead to environmental toxicity or catastrophic waste-drum reactions.

  • Waste Segregation: Collect all 3-(4-Fluoro-2-nitrophenoxy)propanol waste in a dedicated, clearly labeled "Halogenated Nitroaromatic Waste" high-density polyethylene (HDPE) container.

  • Chemical Incompatibilities: Never mix this waste stream with active metals (e.g., Zinc, Iron dust) or strong reducing agents (e.g., NaBH4, LiAlH4). These can spontaneously reduce the nitro group to an amine, an exothermic process that can pressurize and rupture the waste container.

  • Aqueous Waste: Do not pour aqueous washings down the drain. Nitroaromatics are highly resilient to standard municipal water treatment and are classified as severe environmental pollutants[1]. Collect all aqueous washings in a separate "Aqueous Toxic Waste" carboy for specialized high-temperature incineration.

References 1.[3] NMAM METHOD 2005 - CDC. Source: cdc.gov. URL: 2.[1] Biological Treatment of Nitroaromatics in Wastewater. Source: mdpi.com. URL: 3.[2] Toxicological Review of Nitrobenzene. Source: epa.gov. URL:

Sources

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